2-Bromo-1-methyl-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZBTVYFUVWJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530377 | |
| Record name | 2-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89246-30-0 | |
| Record name | 2-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-methyl-1H-indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-methyl-1H-indole is a halogenated derivative of the indole scaffold, a ubiquitous and vital heterocyclic motif in a vast array of biologically active compounds. The indole core is a key structural component in numerous natural products, pharmaceuticals, and agrochemicals, owing to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 2-position of the N-methylated indole ring significantly influences its electronic properties and reactivity, making it a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery.
This technical guide provides a comprehensive overview of the physical and spectral properties of this compound, detailed experimental protocols for its synthesis and subsequent chemical transformations, and an exploration of its applications in the development of novel therapeutic agents.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | --INVALID-LINK--[1] |
| Molecular Weight | 210.07 g/mol | --INVALID-LINK--[1] |
| Melting Point | Not definitively reported; for comparison, 5-Bromo-1-methylindole has a melting point of 39-43 °C. | N/A |
| Boiling Point | Not experimentally reported. | N/A |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. | Inferred from the properties of similar halogenated indole derivatives.[2] |
| Appearance | Likely a solid at room temperature, given the melting point of its isomer. | N/A |
Spectral Characterization
Spectroscopic data is critical for the unambiguous identification and characterization of this compound. While a dedicated public spectrum for this specific compound is not available, the expected spectral features can be inferred from data on closely related indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring and the N-methyl group. The protons on the benzene ring (positions 4, 5, 6, and 7) would typically appear as a complex multiplet in the aromatic region (approximately δ 7.0-7.8 ppm). The proton at the 3-position would likely be a singlet in the region of δ 6.5-7.0 ppm. The N-methyl group would present as a sharp singlet further upfield, typically around δ 3.7-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the bromine (C2) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 110-120 ppm. The other aromatic carbons would resonate in the typical region for indoles (δ 110-140 ppm). The N-methyl carbon would be found in the upfield region, around δ 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands indicative of its functional groups. Key expected peaks include:
-
C-H stretching (aromatic): ~3050-3150 cm⁻¹
-
C-H stretching (aliphatic, N-CH₃): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-N stretching: ~1310-1360 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Synthesis and Reactivity
The synthesis of 2-bromoindoles can be achieved through various methods, often involving the direct bromination of the corresponding indole or through cyclization strategies.[3] A common approach for the synthesis of 2-bromo-N-alkylindoles involves the treatment of the N-alkylindole with a suitable brominating agent.
Experimental Protocol: Synthesis of a this compound Derivative
Reaction Scheme:
Synthesis of a this compound Derivative.
Step-by-Step Methodology:
-
Preparation of the Starting Material: A solution of 1-(1-methylindol-3-ylcarbonyl)pyrrolidine (0.20 mmol) is prepared in anhydrous tetrahydrofuran (THF) (5 ml) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to 195 K (using a dry ice/acetone bath). To this cooled solution, tert-butyllithium (t-BuLi) (1.7 M in hexanes, 0.22 mmol) is added dropwise. The solution is expected to turn a bright yellow color, indicating the formation of the lithiated intermediate.
-
Stirring: The reaction mixture is stirred at 195 K for 1 hour to ensure complete lithiation.
-
Warming: The reaction is then allowed to warm to room temperature over a period of 30 minutes.
-
Bromination: The solution is re-cooled to 273 K (ice bath), and a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (0.22 mmol) in anhydrous THF (5 ml) is added.
-
Reaction Completion and Quenching: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the addition of water (1 ml).
-
Work-up and Purification: The product is typically extracted with an organic solvent, washed, dried, and purified by chromatography to yield the desired 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine.[4]
This protocol highlights the feasibility of introducing a bromine atom at the 2-position of a 1-methylindole derivative through a directed lithiation approach.
Reactivity and Synthetic Utility
The bromine atom at the 2-position of the indole ring serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at the 2-position.
Illustrative Reaction: Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling of this compound.
This reactivity is of paramount importance in drug discovery, as it allows for the rapid generation of libraries of diverse indole derivatives for biological screening.
Applications in Drug Development
The indole scaffold is a cornerstone in medicinal chemistry, with numerous indole-containing drugs on the market for a wide range of therapeutic indications.[5] Halogenated indoles, such as this compound, are particularly valuable as intermediates in the synthesis of these complex bioactive molecules.[6]
The ability to functionalize the 2-position of the indole ring through reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates. By introducing a variety of substituents at this position, medicinal chemists can fine-tune the pharmacological properties of a lead compound, including its potency, selectivity, and pharmacokinetic profile.
While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the synthetic utility of this compound makes it a highly relevant building block for the synthesis of novel compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. For instance, indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][7] The synthesis of novel N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization highlights the potential of N-methylindole derivatives in cancer therapy.[8]
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined physical and spectral properties, coupled with its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an invaluable tool for medicinal chemists. The ability to readily introduce a diverse range of substituents at the 2-position of the indole nucleus provides a powerful strategy for the design and synthesis of novel bioactive molecules with the potential to address a wide range of therapeutic needs. Further exploration of the synthetic applications of this compound is expected to lead to the discovery of new and improved therapeutic agents.
References
- 1. This compound | C9H8BrN | CID 13230126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]
- 3. This compound | 89246-30-0 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of biological activity of some novel indoles [wisdomlib.org]
- 7. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Bromo-1-methyl-1H-indole: Synthesis, Characterization, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-1-methyl-1H-indole, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will cover its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular formula, and delve into detailed synthetic strategies, spectroscopic characterization, and its versatile applications in the construction of complex molecular architectures, particularly in the realm of drug discovery. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive compounds.
Introduction: The Significance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the indole ring is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. This compound has emerged as a particularly valuable synthetic intermediate due to the presence of a bromine atom at the C2 position. This halogen provides a reactive handle for a variety of powerful cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks.[1] The N-methylation of the indole nitrogen enhances its stability and modulates its electronic properties, making it a distinct and versatile reagent for organic synthesis.
Core Properties of this compound
A solid understanding of the fundamental properties of a chemical compound is essential for its effective use in research and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89246-30-0 | [2][3] |
| Molecular Formula | C₉H₈BrN | [2][3] |
| Molecular Weight | 210.07 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromo-1-methylindole | [2] |
Synthesis and Purification
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the direct bromination of 1-methyl-1H-indole. However, the high reactivity of the indole nucleus towards electrophiles necessitates careful control of reaction conditions to achieve the desired C2 regioselectivity, as the C3 position is often more nucleophilic.[1]
An alternative and often more controlled approach is the intramolecular cyclization of a suitable precursor. For instance, a general and efficient method for the synthesis of 2-bromoindoles involves the Cs₂CO₃-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions.[4]
Illustrative Synthetic Protocol: Bromination of 1-methyl-1H-indole
Reaction Scheme:
Caption: General scheme for the bromination of 1-methyl-1H-indole.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-indole (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or carbon tetrachloride (CCl₄).
-
Reagent Addition: Cool the solution to a low temperature (typically -78 °C to 0 °C) to control the reaction's exothermicity and improve regioselectivity.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.2 eq) in the same solvent to the cooled indole solution. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The following sections describe the expected spectroscopic data based on the analysis of closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring and the N-methyl group. The proton at the C3 position will likely appear as a singlet. The aromatic protons on the benzene ring will exhibit a complex splitting pattern in the aromatic region. The N-methyl group will appear as a singlet, typically in the range of 3.5-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the bromine (C2) will be significantly shifted downfield. The N-methyl carbon will appear as a characteristic signal in the aliphatic region.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (approximately equal intensities for the ⁷⁹Br and ⁸¹Br isotopes). The monoisotopic mass of C₉H₈⁷⁹BrN is 208.9840 g/mol .[5]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, as well as C=C stretching vibrations of the aromatic and heterocyclic rings. The C-Br stretching vibration is expected to appear in the fingerprint region. The IR spectrum of 1-methylindole shows a broad band in the 3300-2800 cm⁻¹ region for C-H stretching.[6]
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the construction of C-C, C-N, and C-O bonds, enabling the synthesis of highly functionalized indole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the C2 position.
Reaction Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Heck-Mizoroki Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. This reaction can be employed to introduce alkenyl substituents at the C2 position of the indole ring, providing access to a diverse range of conjugated systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand, a wide array of 2-amino-1-methyl-1H-indole derivatives can be synthesized. These products are of significant interest in medicinal chemistry, as the 2-aminoindole scaffold is a common feature in many kinase inhibitors.[7]
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a cornerstone of many biologically active molecules, and the ability to functionalize it at the C2 position using this compound as a precursor is of paramount importance in drug discovery.
Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a substituted indole or azaindole core.[8] this compound serves as a key starting material for the synthesis of libraries of potential kinase inhibitors through the cross-coupling reactions described above. The introduction of diverse aryl, heteroaryl, and amino groups at the C2 position allows for the exploration of the chemical space around the kinase active site, leading to the identification of potent and selective inhibitors.[7]
Development of Novel Bioactive Compounds
Beyond kinase inhibitors, the versatility of this compound allows for its use in the synthesis of a broad spectrum of other bioactive compounds. The indole framework is present in molecules with antimicrobial, antiviral, and anti-inflammatory properties.[9] The ability to readily diversify the C2 position of the indole ring makes this bromo-substituted intermediate a valuable tool in the quest for new therapeutic agents.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined properties, coupled with its reactivity in a range of powerful cross-coupling reactions, make it an indispensable tool for the construction of complex, functionalized indole derivatives. The applications of this compound, particularly in the synthesis of kinase inhibitors and other bioactive molecules, underscore its importance in modern drug discovery and development. This guide provides a comprehensive overview to assist researchers in effectively utilizing this key intermediate in their scientific endeavors.
References
- 1. This compound | 89246-30-0 | Benchchem [benchchem.com]
- 2. This compound | C9H8BrN | CID 13230126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 89246-30-0 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI [mdpi.com]
Spectroscopic Characterization of 2-Bromo-1-methyl-1H-indole: A Technical Guide
Introduction
2-Bromo-1-methyl-1H-indole is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its indole core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of the bromine atom at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research and development pipeline.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by comparative data from analogous structures, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the indole ring system is used.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Data
Note: The following data is predicted based on the analysis of structurally similar indole derivatives. Actual experimental values may vary slightly.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 | s | - |
| H-4 | ~7.5 | d | ~8.0 |
| H-5 | ~7.1 | t | ~7.5 |
| H-6 | ~7.2 | t | ~7.5 |
| H-7 | ~7.6 | d | ~8.0 |
| N-CH₃ | ~3.7 | s | - |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons.
-
Aromatic Region (δ 6.5-7.6 ppm):
-
H-3: The proton at the C-3 position is anticipated to appear as a singlet around 6.5 ppm. The absence of adjacent protons results in no splitting. The upfield shift compared to other aromatic protons is due to its position on the electron-rich pyrrole ring.
-
H-4 and H-7: These protons, being in the ortho positions relative to the fused pyrrole ring, are expected to be the most deshielded of the benzene ring protons, appearing as doublets around 7.5-7.6 ppm. The splitting pattern arises from coupling with their respective vicinal neighbors (H-5 and H-6).
-
H-5 and H-6: These protons are expected to resonate as triplets in the range of 7.1-7.2 ppm due to coupling with their two neighboring aromatic protons.
-
-
Aliphatic Region (δ ~3.7 ppm):
-
N-CH₃: The three protons of the N-methyl group are expected to give a sharp singlet at approximately 3.7 ppm. The chemical shift is influenced by the direct attachment to the nitrogen atom.
-
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32, to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Predicted ¹³C NMR Data
Note: The following data is predicted based on the analysis of structurally similar indole derivatives.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~115 |
| C-3 | ~100 |
| C-3a | ~129 |
| C-4 | ~121 |
| C-5 | ~122 |
| C-6 | ~120 |
| C-7 | ~110 |
| C-7a | ~137 |
| N-CH₃ | ~31 |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound will show nine distinct signals.
-
Aromatic Region (δ 100-140 ppm):
-
C-2: The carbon atom bearing the bromine atom is expected to have a chemical shift of around 115 ppm. The direct attachment of the electronegative bromine atom significantly influences this shift.
-
C-3: This carbon is predicted to be the most shielded of the aromatic carbons, with a chemical shift around 100 ppm.
-
C-3a and C-7a: These are the quaternary carbons at the ring junction and are expected to appear downfield, around 129 ppm and 137 ppm, respectively.
-
C-4, C-5, C-6, and C-7: The chemical shifts of these benzene ring carbons are expected to be in the range of 110-122 ppm.
-
-
Aliphatic Region (δ ~31 ppm):
-
N-CH₃: The carbon of the N-methyl group is expected to resonate at approximately 31 ppm.
-
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, with a corresponding ¹³C frequency of 100 MHz.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 512-1024, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Approximately 240 ppm, centered around 100 ppm.
-
-
Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Expected IR Absorption Bands
The IR spectrum of this compound will be largely similar to that of 1-methylindole, with some characteristic shifts and additional bands due to the C-Br bond.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2950-2850 | Aliphatic C-H stretch (N-CH₃) | Medium |
| ~1600-1450 | Aromatic C=C stretch | Medium-Strong |
| ~1470 | N-CH₃ bend | Medium |
| ~750-730 | ortho-disubstituted benzene C-H bend | Strong |
| ~600-500 | C-Br stretch | Medium-Strong |
Interpretation of the IR Spectrum
The key diagnostic bands in the IR spectrum of this compound are:
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the N-methyl group will appear around 2950-2850 cm⁻¹.
-
C=C Stretching: The characteristic aromatic C=C stretching vibrations of the indole ring will be observed in the 1600-1450 cm⁻¹ region.
-
C-H Bending: A strong band around 750-730 cm⁻¹ is characteristic of the out-of-plane C-H bending of the four adjacent hydrogen atoms on the benzene ring, indicating a 1,2-disubstituted (ortho) pattern on the benzene moiety of the indole.
-
C-Br Stretching: The presence of the bromine atom is confirmed by a medium to strong absorption band in the fingerprint region, typically between 600 and 500 cm⁻¹.
Experimental Protocol for IR Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Processing: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₉H₈BrN. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.
| Ion | Predicted m/z |
| [M]⁺ | 209/211 |
| [M-Br]⁺ | 130 |
| [M-CH₃]⁺ | 194/196 |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a prominent molecular ion peak as a doublet at m/z 209 and 211, corresponding to the ions containing ⁷⁹Br and ⁸¹Br, respectively. The near-equal intensity of these two peaks is a definitive indicator of the presence of one bromine atom in the molecule.[1][2]
-
Key Fragmentation Pathways:
-
Loss of a Bromine Radical: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical (•Br) to give the [M-Br]⁺ fragment. This would result in a peak at m/z 130.
-
Loss of a Methyl Radical: Loss of the N-methyl radical (•CH₃) from the molecular ion would lead to a doublet at m/z 194 and 196.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for GC-MS that will induce fragmentation. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, which are softer ionization techniques that will likely show a prominent protonated molecular ion ([M+H]⁺ at m/z 210/212).
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide, based on fundamental principles and comparison with related structures, offer a valuable resource for scientists working with this important synthetic building block. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in research and development.
References
Solubility of 2-Bromo-1-methyl-1H-indole in common organic solvents.
An In-depth Technical Guide to the Solubility of 2-Bromo-1-methyl-1H-indole in Common Organic Solvents
Abstract
This compound is a substituted indole derivative with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. A fundamental understanding of its solubility profile is paramount for its effective use in reaction design, purification, formulation, and quality control. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of chemical structure and intermolecular forces. It further provides a detailed, field-tested experimental protocol for researchers to accurately determine solubility in various organic solvents, ensuring scientific integrity and reproducibility.
Introduction to this compound and Solubility
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The functionalization of the indole ring, as seen in this compound, provides a versatile handle for further chemical modification. The methyl group at the N1 position removes the hydrogen-bond donating capability of the parent indole, altering its physical properties, while the bromine at the C2 position offers a reactive site for cross-coupling reactions.
The solubility of a solute in a solvent is a critical physical property that governs its utility in a laboratory or industrial setting.[2] For a compound like this compound, solubility data informs:
-
Reaction Kinetics: Ensuring reactants are in the same phase for efficient molecular collision and reaction.
-
Purification Strategies: Selecting appropriate solvents for techniques like recrystallization or chromatography.
-
Formulation Development: Designing drug delivery systems or creating stable solutions for screening assays.
This guide provides the theoretical basis and practical methodology to approach the solubility of this specific compound.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This rule states that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. The key factors influencing this are polarity, hydrogen bonding capability, and molecular size.[4][5]
-
Solvent Polarity: Solvents are broadly classified as non-polar, polar aprotic, and polar protic.[2]
-
Non-polar solvents (e.g., hexane, toluene) primarily interact through weak London dispersion forces.
-
Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) possess dipole moments but lack O-H or N-H bonds, preventing them from donating hydrogen bonds.
-
Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[2]
-
-
Intermolecular Forces: The dissolution process requires overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonds.[4]
Molecular Structure and Predicted Solubility Profile of this compound
Analyzing the structure of this compound (C₉H₈BrN) allows for a robust prediction of its solubility.[6][7]
-
Indole Core: The fused bicyclic aromatic system is predominantly non-polar and hydrophobic.
-
N-Methyl Group: The methylation of the indole nitrogen prevents it from acting as a hydrogen bond donor, a key feature of unsubstituted indoles. This generally decreases solubility in highly protic solvents like water but can increase solubility in less polar organic solvents. The nitrogen's lone pair can still act as a hydrogen bond acceptor.
-
C2-Bromo Group: The bromine atom increases the molecule's molecular weight (MW ≈ 210.07 g/mol ) and its polarizability, but it does not contribute significantly to the overall dipole moment or hydrogen bonding capability.[6]
Predicted Solubility: Based on this analysis, this compound is expected to be a largely non-polar molecule with some polar characteristics. Therefore, its solubility profile is predicted as follows:
-
Insoluble in Water: The large, hydrophobic indole core and lack of strong hydrogen-bonding capabilities will make it virtually insoluble in water.[1]
-
High Solubility in Chlorinated and Aromatic Solvents: Solvents like dichloromethane (DCM), chloroform, and toluene are expected to be excellent solvents due to their ability to interact favorably with the aromatic ring system.
-
Good Solubility in Polar Aprotic Solvents: Solvents such as Tetrahydrofuran (THF), ethyl acetate, acetone, and Dimethylformamide (DMF) should readily dissolve the compound. Their dipole moments can interact with the polar components of the indole structure. Similar complex heterocyclic compounds have shown good solubility in these solvents.[8]
-
Moderate Solubility in Alcohols: Methanol and ethanol are polar protic solvents. While the compound may show some solubility, it will be limited by the energy required to disrupt the strong hydrogen-bonding network of the alcohol.[4]
-
Low Solubility in Non-polar Aliphatic Solvents: Solvents like hexane and cyclohexane are likely to be poor solvents. While the molecule has non-polar character, the polarity introduced by the nitrogen and bromine atoms may be sufficient to prevent dissolution in purely aliphatic hydrocarbons.[9]
Data Summary: Predicted Solubility
The following table summarizes the predicted solubility of this compound. This data should be confirmed experimentally using the protocol described in the next section.
| Solvent | Solvent Type | Predicted Solubility |
| Water | Polar Protic | Insoluble |
| Methanol | Polar Protic | Sparingly to Moderately Soluble |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble |
| Acetone | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble |
| Toluene | Non-polar (Aromatic) | Highly Soluble |
| Hexane | Non-polar (Aliphatic) | Insoluble to Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |
Experimental Protocol for Solubility Determination
This section provides a robust, self-validating protocol for determining the solubility of this compound.
Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in a panel of common organic solvents at ambient temperature.
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade or equivalent): Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, THF, Toluene, Hexane, DMSO
-
4 mL glass vials with screw caps
-
Analytical balance (± 0.1 mg)
-
Calibrated micropipettes or graduated cylinders
-
Vortex mixer or magnetic stirrer with stir bars
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Safety Precautions:
-
Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[10][11]
-
This compound is classified as an irritant, causing skin and serious eye irritation.[6]
-
Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Part A: Qualitative Solubility Screening
This rapid method provides a general classification of solubility.
-
Preparation: Label a separate vial for each solvent to be tested.
-
Weighing: Accurately weigh approximately 10 mg of this compound into each vial.
-
Solvent Addition: Add 1.0 mL of the selected solvent to the vial. This creates a target concentration of ~10 mg/mL.
-
Mixing: Cap the vial securely and vortex or stir vigorously at room temperature (e.g., 20-25°C) for 5-10 minutes.[12]
-
Observation: Visually inspect the vial against a dark background.
-
Soluble: The solution is clear and free of any visible solid particles.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.
-
Insoluble: The solid material appears largely unchanged.[3]
-
-
Record: Record the observation for each solvent.
Part B: Semi-Quantitative Solubility Determination (Saturation Method)
This method provides a more precise solubility value.
-
Preparation: Add approximately 50-100 mg of this compound to a vial containing 2.0 mL of a chosen solvent. The goal is to create a saturated solution with an excess of undissolved solid.
-
Equilibration: Cap the vial and stir the slurry at a constant temperature for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed for 1-2 hours, letting the excess solid settle.
-
Filtration: Carefully draw the supernatant (the clear liquid portion) into a syringe and pass it through a syringe filter to remove all undissolved solid. This yields a clear, saturated solution.
-
Analysis: a. Accurately transfer a known volume (e.g., 1.00 mL) of the clear, saturated filtrate into a pre-weighed vial. b. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point. c. Once all solvent is removed, re-weigh the vial containing the dried solute residue.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of filtrate used
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the qualitative solubility determination protocol.
Caption: A flowchart of the qualitative solubility testing protocol.
Conclusion and Applications
While published solubility data for this compound is scarce, a thorough analysis of its molecular structure allows for strong predictions of its behavior in common organic solvents. It is anticipated to be highly soluble in polar aprotic and non-polar aromatic solvents, with limited solubility in alcohols and water. This guide provides both the theoretical foundation for these predictions and a comprehensive, practical methodology for their experimental validation. The application of the described protocols will empower researchers, scientists, and drug development professionals to confidently handle this versatile chemical intermediate, optimizing its use in synthesis, purification, and formulation, thereby accelerating research and development timelines.
References
- 1. Organic chemistry - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. chem.ws [chem.ws]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. This compound | C9H8BrN | CID 13230126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 89246-30-0 [m.chemicalbook.com]
- 8. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-Depth Technical Guide to the Potential Biological Activities of N-Methylated Bromoindoles
Introduction
Indole alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone of drug discovery for decades.[1] Found in a myriad of terrestrial and marine organisms, these compounds exhibit a wide spectrum of biological activities.[2] Marine invertebrates, particularly sponges, are a prolific source of unique indole alkaloids, often featuring halogen substitutions, primarily bromine, which can significantly enhance their therapeutic potential.[3] The addition of a bromine atom to the indole scaffold can alter the molecule's electronic properties, lipophilicity, and binding interactions with biological targets.[4]
Furthermore, N-methylation—the addition of a methyl group to a nitrogen atom within the indole ring or its side chains—is a common structural modification that can profoundly impact a molecule's pharmacological profile. N-methylation can increase metabolic stability, improve membrane permeability, and fine-tune binding affinity for specific receptors or enzymes.[5][6] The combination of these two structural features—bromination and N-methylation—creates a unique chemical space for a class of compounds, N-methylated bromoindoles, with significant and largely untapped therapeutic potential. This guide provides a technical overview of the known and potential biological activities of these compounds, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties, grounded in established scientific literature and methodologies.
Part 1: Anticancer Activity of N-Methylated Bromoindoles
The dysregulation of cellular signaling pathways, particularly those controlled by protein kinases, is a hallmark of cancer.[7] The indole nucleus has proven to be a privileged scaffold for designing kinase inhibitors. The introduction of bromine and N-methyl groups can enhance the potency and selectivity of these compounds, making N-methylated bromoindoles a promising class of anticancer agents.
Mechanism of Action: Kinase Inhibition and Signaling Pathway Modulation
A primary mechanism through which N-methylated bromoindoles exert their anticancer effects is through the inhibition of critical protein kinases and the modulation of key oncogenic signaling pathways.
-
Tyrosine Kinase Inhibition: Certain N-benzyl-5-bromoindole derivatives have demonstrated inhibitory activity against Src tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[8][9]
-
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation and survival. 6-bromomeisoindigo, a derivative of N-methylisoindigo, has been shown to be a potent inhibitor of STAT3 activity. This inhibition leads to reduced proliferation and induction of apoptosis, even in CD133+ pancreatic cancer stem cells, which are notoriously resistant to conventional therapies.[10]
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Certain N-substituted bromoindole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][11]
-
PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is one of the most frequently activated pathways in human cancers. Indole compounds have been identified as potent modulators of this pathway, suggesting a potential mechanism for N-methylated bromoindoles.[12]
Caption: Inhibition of the STAT3 signaling pathway by N-methylated bromoindoles.
Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected N-methylated bromoindoles and related compounds against various cancer cell lines.
| Compound Name/Class | Source/Type | Cancer Cell Line(s) | Reported Activity (IC₅₀/EC₅₀) | Reference(s) |
| 12-N-methyl stevensine | Marine Sponge (Stylissa sp.) | L5187Y (Mouse Lymphoma) | 3.5 µg/mL | [13][14] |
| 6-bromomeisoindigo | Synthetic | Pancreatic Cancer Cells | Improved toxicity over meisoindigo | [10] |
| 5,7-dibromo-N-(p-methylbenzyl)-isatin | Synthetic | U937, Jurkat (Leukemia) | 490 nM | [15] |
| Compound 7d (N-((1-methyl-1H-indol-3-yl)methyl) derivative) | Synthetic | HeLa, MCF-7, HT-29 | 0.52 µM, 0.34 µM, 0.86 µM | [11] |
| Compound 5g (7-acetamido-5-bromo-indole) | Synthetic | A549 (Lung), HeLa (Cervical) | More active than Melphalan | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for anticancer compounds.[16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an N-methylated bromoindole compound on a selected cancer cell line.
Materials:
-
N-methylated bromoindole test compound
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cancer cells using Trypsin-EDTA. Resuspend the cells in a complete culture medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]
-
Compound Preparation and Treatment: Prepare a stock solution of the N-methylated bromoindole in DMSO. Perform serial dilutions in a serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).[17]
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time and the compound's expected kinetics.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Part 2: Antimicrobial Activity
The rise of antibiotic-resistant pathogens is a critical global health threat, necessitating the discovery of new antimicrobial agents. Marine natural products, including bromoindoles, have shown significant promise in this area.[4][18] N-methylation can further enhance the antimicrobial properties of these compounds.
Mechanism of Action: Membrane Disruption
While various mechanisms can contribute to antimicrobial activity, a prominent mode of action for certain bromoindole derivatives is the disruption of the bacterial cell membrane. For example, 6-bromoindolglyoxylamide polyamine derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria, leading to cell death.[18][19] This mechanism is advantageous as it is less likely to induce resistance compared to agents that target specific enzymes.
Data on Antimicrobial Activity
Specific data on N-methylated bromoindoles with antimicrobial activity is an emerging field. However, studies on closely related structures highlight their potential.
| Compound Name | Source/Type | Target Microorganism(s) | Reported Activity (MIC) | Reference(s) |
| (E)/(Z)-6-bromo-2′-demethyl-3′-N-methylaplysinopsin | Marine Sponge (F. reticulata) | Plasmodium falciparum | IC₅₀ = 8.0 µg/mL (mixture) | [20] |
| 6-bromo-8,1′-dihydro-isoplysin A | Marine Sponge (F. reticulata) | Vibrio natrigens | 0.01 µg/mL | [20] |
| 5,6-dibromo-8,1′-dihydro-isoplysin A | Marine Sponge (F. reticulata) | Vibrio natrigens | 1.00 µg/mL | [20] |
| 6-bromoindolglyoxylamido-spermine | Synthetic | S. aureus, E. coli | 4 µg/mL, 8 µg/mL | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
Objective: To determine the MIC of an N-methylated bromoindole against selected bacterial strains.
Materials:
-
N-methylated bromoindole test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader (600 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions of the compound in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Select 2-3 isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate. Suspend the colonies in saline and adjust the turbidity to match a 0.5 McFarland standard.[22] This suspension is then diluted in CAMHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the total volume in each well to 100 µL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. The result can be confirmed by measuring the optical density (OD) at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Part 3: Antiviral Activity
The indole scaffold is a "privileged structure" in medicinal chemistry and is present in numerous antiviral drugs.[23] Indole derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV), by targeting various stages of the viral life cycle.[24]
Potential Mechanisms of Action
N-methylated bromoindoles may exert antiviral activity through several mechanisms:
-
Inhibition of Viral Enzymes: Many viruses rely on specific enzymes for replication, such as reverse transcriptase, proteases, and polymerases. Indole-based compounds can act as inhibitors of these critical viral enzymes. For example, N-methylisatin derivatives have been shown to inhibit HIV production by suppressing viral structural protein synthesis.[25]
-
Blocking Viral Entry: Some compounds can interfere with the binding of viral proteins to host cell receptors or block the fusion of viral and cellular membranes, thereby preventing the virus from entering the cell.
-
Modulation of Host Factors: Viruses often hijack host cell machinery for their replication. Compounds that modulate host pathways, such as signaling cascades or transcription factors, can indirectly inhibit viral replication.[26]
Data on Antiviral Activity
While direct evidence for N-methylated bromoindoles is limited, studies on related structures demonstrate the potential of this chemical class.
| Compound Name | Virus Target | Assay | Reported Activity (ED₅₀) | Reference(s) |
| N-methylisatin-beta-4':4'-diethylthiosemicarbazone (M-IBDET) | HIV-1 | PFU Reduction | 0.34 µM | [25] |
| N-allylisatin-beta-4':4'-diallylthiosemicarbazone (A-IBDAT) | HIV-1 | PFU Reduction | 2.9 µM | [25] |
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for screening compounds for antiviral activity. It measures the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect.[11][27]
Objective: To evaluate the ability of an N-methylated bromoindole to inhibit the cytopathic effect of a specific virus in a susceptible cell line.
Materials:
-
N-methylated bromoindole test compound
-
Virus stock with a known titer (e.g., MERS-CoV, Dengue)
-
Susceptible host cell line (e.g., Vero E6, Huh7)
-
Cell culture medium (e.g., MEM with 2% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Plating: Seed a 96-well plate with a confluent monolayer of the host cells. Incubate overnight to allow for adherence.[27]
-
Compound Dilution: Prepare serial half-log₁₀ dilutions of the test compound in the culture medium.
-
Toxicity Assay (Parallel Plate): On a separate plate of uninfected cells, add the compound dilutions to determine the 50% cytotoxic concentration (CC₅₀). This is crucial to ensure that the observed antiviral effect is not due to compound toxicity.
-
Infection and Treatment: Remove the growth medium from the cell plate. Add the compound dilutions to the wells. Subsequently, add a pre-determined amount of virus (e.g., at a multiplicity of infection (MOI) of 0.01) to the wells.
-
Controls: Include virus control wells (cells + virus, no compound), cell control wells (cells only, no virus or compound), and a positive control drug with known activity against the virus.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show >80% CPE (typically 3-5 days).
-
Quantification of Cell Viability: Assess cell viability using a suitable reagent. For example, add Neutral Red dye, which is taken up by viable cells. After incubation and washing, the dye is extracted, and the absorbance is read spectrophotometrically (e.g., at 540 nm).[27]
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC₅₀) by regression analysis. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀, with a higher SI value indicating a more promising antiviral candidate.[27]
Part 4: Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[23] Oxidative stress and the dysregulation of neurotransmitter systems are key pathological features.[9] Indole-based compounds, including N-methylated bromoindoles, have emerged as potential neuroprotective agents due to their antioxidant properties and their ability to interact with key neurological targets.[1][22]
Potential Mechanisms of Action
-
Monoamine Oxidase (MAO) Inhibition: MAOs (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters like dopamine and serotonin. The overactivity of MAO-B in the brain is linked to increased oxidative stress and neurodegeneration, particularly in Parkinson's disease. N-methylated indole derivatives have been identified as potent and selective MAO-B inhibitors, suggesting they can protect neurons by preventing neurotransmitter breakdown and reducing the production of harmful reactive oxygen species.
-
Antioxidant Activity: The indole nucleus can act as a radical scavenger. N-methylated bromoindoles may protect neurons from oxidative damage by neutralizing free radicals generated during cellular metabolism or in response to neurotoxins.[22]
-
5-HT Receptor Modulation: Serotonin (5-HT) receptors are involved in regulating mood, cognition, and memory. 6-bromotryptamine derivatives have been shown to act as 5-HT₂ₐ receptor antagonists, a target relevant for treating neuropsychiatric disorders.[15]
-
Amyloid Disaggregation: The aggregation of amyloid-beta (Aβ) peptides is a central event in Alzheimer's disease. Indole-based compounds have demonstrated the ability to interfere with Aβ aggregation, suggesting a disease-modifying potential.[21][22]
Caption: Neuroprotection via inhibition of Monoamine Oxidase B (MAO-B).
Data on Neuroprotective Activity
The development of N-methylated bromoindoles for neuroprotection is an active area of research, with promising results from computational and in vitro studies of related compounds.
| Compound/Class | Target/Model | Assay/Finding | Potential Indication | Reference(s) |
| Indole-2-N-methylpropargylamine | MAO-B | Computational; Superior binder over selegiline | Parkinson's Disease | |
| 6-bromo-N-acyltryptamines | 5-HT₂ₐ Receptor | Receptor Antagonism | Neuropsychiatric Disorders | [15] |
| 1,3,5-trisubstituted indole derivatives | SH-SY5Y cells (H₂O₂ & Aβ-induced toxicity) | Reduced ROS, protected against Aβ toxicity | Alzheimer's Disease | [21][22] |
| (-)-P7C3-S243 (Dibromo-carbazole derivative) | Mouse model of Parkinson's disease | Protects mature neurons in substantia nigra | Neurodegeneration | [2] |
Experimental Protocol: Assessment of Neuroprotection Against Oxidative Stress
This protocol uses the human neuroblastoma cell line SH-SY5Y to assess the ability of a compound to protect against hydrogen peroxide (H₂O₂)-induced oxidative stress and cell death.[21]
Objective: To determine if an N-methylated bromoindole can protect neuronal cells from oxidative damage.
Materials:
-
N-methylated bromoindole test compound
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Hydrogen peroxide (H₂O₂) solution
-
MTT solution (5 mg/mL) or other cell viability assay reagent
-
DCFH-DA (2′,7′-dichlorofluorescin diacetate) for ROS measurement
-
96-well plates (clear for viability, black for fluorescence)
-
Microplate reader (absorbance and fluorescence capabilities)
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells and seed them into 96-well plates at an appropriate density. Allow them to attach for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the N-methylated bromoindole for 1-2 hours. Non-toxic concentrations should be predetermined in a separate cytotoxicity assay.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (e.g., at a final concentration of 500 µM) to induce oxidative stress. Do not add H₂O₂ to the control wells.
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Cell Viability: Perform an MTT assay (as described in section 1.3) to quantify the protective effect of the compound. Increased viability in compound-treated wells compared to H₂O₂-only wells indicates a neuroprotective effect.[21]
-
Measurement of ROS (Optional, Parallel Plate): To confirm the antioxidant mechanism, use a separate black-walled 96-well plate. After compound pre-treatment and a shorter H₂O₂ exposure (e.g., 30-60 minutes), load the cells with DCFH-DA dye. This non-fluorescent dye is oxidized to the highly fluorescent DCF in the presence of ROS. Measure the fluorescence with a plate reader. A reduction in fluorescence in compound-treated wells indicates decreased intracellular ROS.[21]
-
Data Analysis: For the viability assay, express results as a percentage of the untreated control. For the ROS assay, express fluorescence as a percentage of the H₂O₂-only control. Statistically significant differences indicate neuroprotective activity.
Conclusion and Future Perspectives
N-methylated bromoindoles, many of which are inspired by structures found in marine organisms, represent a compelling and versatile scaffold for drug discovery. The existing body of research strongly supports their potential as anticancer agents, particularly through the targeted inhibition of kinases and key signaling pathways like STAT3. Evidence is also accumulating for their utility as antimicrobial, antiviral, and neuroprotective agents. The mechanisms of action, ranging from membrane disruption in bacteria to the modulation of critical CNS enzymes like MAO-B, highlight the diverse therapeutic applications of this compound class.
Future research should focus on synthesizing and screening focused libraries of N-methylated bromoindoles to establish clearer structure-activity relationships for each biological target. Investigating their effects in more complex in vivo models will be crucial for validating their therapeutic potential. Furthermore, exploring synergistic combinations with existing drugs could open new avenues for treating drug-resistant cancers and infections. As our understanding of the chemical biology of these marine-inspired compounds grows, N-methylated bromoindoles are poised to yield a new generation of potent and selective therapeutic agents.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Antimicrobial lead compounds from marine plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OMRF discovers new chemical link to Alzheimer’s [omrf.org]
- 6. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-Dibromo-N-methyltryptamine - Wikipedia [en.wikipedia.org]
- 9. Screening of an FDA-Approved Compound Library Identifies Four Small-Molecule Inhibitors of Middle East Respiratory Syndrome Coronavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 13. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-infective Compounds from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylation Tied to Alzheimer’s | The Scientist [the-scientist.com]
- 18. New Antimalarial and Antimicrobial Tryptamine Derivatives from the Marine Sponge Fascaplysinopsis reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Novel Biomarkers of Alzheimer’s Disease: Based Upon N-methyl-D-aspartate Receptor Hypoactivation and Oxidative Stress [cpn.or.kr]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of human immunodeficiency virus by N-methylisatin-beta 4':4'-diethylthiosemicarbazone and N-allylisatin-beta-4':4'-diallythiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Anti-biofilm activity of marine algae-derived bioactive compounds [frontiersin.org]
- 26. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 27. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Discovery of Substituted 1H-Indoles for Chemical and Pharmaceutical Innovation
Introduction: The Enduring Significance of the 1H-Indole Scaffold
The 1H-indole nucleus is a quintessential heterocyclic scaffold that occupies a privileged position in the landscape of chemistry and pharmacology. Structurally, it consists of a benzene ring fused to a pyrrole ring, a simple arrangement that confers a unique electronic profile and a remarkable capacity for molecular recognition.[1] This versatile pharmacophore is a cornerstone of numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the potent anticancer agents vincristine and vinblastine.[2][3]
In the realm of drug discovery, indole derivatives are instrumental, with approved drugs spanning a wide therapeutic spectrum, from anti-inflammatory agents like Indomethacin to antimigraine drugs of the triptan class.[3][4] The continued interest in this moiety stems from its ability to serve as a versatile template for designing ligands that can interact with a multitude of biological targets with high affinity and specificity.[2] This guide provides an in-depth exploration of the key synthetic methodologies that have enabled the discovery and development of substituted 1H-indoles, from foundational 19th-century name reactions to modern transition-metal-catalyzed strategies. We will delve into the mechanistic underpinnings of these transformations, the causal logic behind experimental designs, and provide actionable protocols for their implementation.
Foundational Pillars: Classical Indole Syntheses
The classical methods for indole synthesis are cornerstones of organic chemistry, providing robust and reliable routes to the indole core that are still widely practiced today. These methods typically involve the construction of the pyrrole ring onto a pre-existing benzene derivative through acid- or base-mediated cyclization reactions.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone. The reaction's versatility and tolerance for a range of substituents on both starting materials have cemented its importance.[5][6]
Mechanism and Rationale: The accepted mechanism proceeds through several distinct, acid-catalyzed steps. The choice of acid catalyst (Brønsted acids like H₂SO₄, PPA, or Lewis acids like ZnCl₂) is critical for promoting the key transformations without degrading the starting materials or products.[7]
-
Hydrazone Formation: Reversible condensation between the arylhydrazine and the carbonyl compound.
-
Tautomerization: The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a concerted, thermal rearrangement, similar to a Claisen rearrangement, to form a di-imine intermediate. This step breaks the N-N bond and forms a new C-C bond, establishing the core framework of the final product.[5]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of the aniline nitrogen onto an imine carbon to form a five-membered ring (an aminal).
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia under acidic conditions generates the stable, aromatic indole ring.[5]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole [8]
This two-step procedure first involves the formation and isolation of the acetophenone phenylhydrazone, followed by its cyclization.
-
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and cool the mixture in an ice bath.
-
Collect the product by filtration and wash with 25 mL of cold ethanol.
-
-
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mass will liquefy after 3-4 minutes.
-
After the evolution of white fumes begins, remove the beaker from the bath and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into a separate beaker containing 400 mL of water.
-
Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the reaction beaker to dissolve the remaining zinc salts, then pour this acid solution into the water mixture.
-
Collect the crude 2-phenylindole by filtration, wash thoroughly with water, and recrystallize from hot 95% ethanol.
-
The Leimgruber-Batcho Indole Synthesis
Developed at Hoffmann-La Roche, this method provides a powerful alternative to the Fischer synthesis, particularly for indoles that are unsubstituted at the C2 and C3 positions.[2] It begins with an ortho-nitrotoluene, which is first converted to an enamine, followed by a reductive cyclization.
Mechanism and Rationale: The key to this synthesis is the activation of the benzylic methyl group by the ortho-nitro group, which increases its acidity.
-
Enamine Formation: The o-nitrotoluene is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often with a secondary amine like pyrrolidine acting as a catalyst. The mildly acidic methyl protons are deprotonated, and the resulting carbanion attacks the formamide acetal to form a stable, highly conjugated β-amino-o-nitrostyrene (enamine).[2][4]
-
Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine. A variety of reducing agents can be used, including Raney Nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or stannous chloride (SnCl₂).[2] Once the nitro group is reduced, the resulting aniline derivative spontaneously cyclizes onto the enamine double bond, eliminating the secondary amine (e.g., pyrrolidine or dimethylamine) to form the indole ring.[9]
Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.
Advantages: The Leimgruber-Batcho synthesis offers several advantages: the reaction conditions are generally mild, a wide variety of substituted o-nitrotoluenes are available, and it reliably produces indoles unsubstituted at the C2/C3 positions, which can be difficult to achieve with the Fischer method.[10]
The Reissert Indole Synthesis
The Reissert synthesis is another classical method that starts from an ortho-nitrotoluene. It involves a base-catalyzed condensation with diethyl oxalate, followed by a reductive cyclization.[11]
Mechanism and Rationale:
-
Condensation: In the presence of a strong base like potassium ethoxide, the acidic methyl group of the o-nitrotoluene is deprotonated. The resulting carbanion acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate to form ethyl o-nitrophenylpyruvate.[11][12]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine using agents like zinc in acetic acid or catalytic hydrogenation.[11] The newly formed aniline nitrogen then intramolecularly attacks the adjacent ketone, leading to cyclization and dehydration to form an indole-2-carboxylic acid ester.
-
Hydrolysis & Decarboxylation: The resulting ester can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield the parent indole.[13]
This method is particularly useful for synthesizing indole-2-carboxylic acids and their derivatives.
The Modern Era: Transition-Metal Catalyzed Strategies
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, unprecedented functional group tolerance, and novel pathways for bond formation that are inaccessible through classical methods. Palladium-catalyzed reactions, in particular, have become exceptionally powerful tools.
The Larock Indole Synthesis
The Larock indole synthesis, or Larock heteroannulation, is a powerful palladium-catalyzed reaction that constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne.[14][15]
Mechanism and Rationale: The reaction proceeds via a catalytic cycle that involves several key steps. The choice of palladium source (e.g., Pd(OAc)₂), ligands (often phosphines), and base (e.g., K₂CO₃) is crucial for efficient turnover.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the o-iodoaniline to form an arylpalladium(II) complex.[14]
-
Alkyne Coordination & Insertion: The disubstituted alkyne coordinates to the palladium center and subsequently undergoes a migratory insertion into the aryl-palladium bond. This step is typically highly regioselective, with the bulkier substituent of the alkyne orienting away from the palladium center, ultimately placing it at the C2 position of the indole.[16]
-
Intramolecular Aminopalladation: The nitrogen atom of the aniline attacks the newly formed vinyl-palladium bond, displacing the halide ligand and forming a six-membered palladacycle.
-
Reductive Elimination: The cycle concludes with reductive elimination from the palladacycle, which forms the C-N bond of the pyrrole ring, yielding the final indole product and regenerating the Pd(0) catalyst.[15]
Caption: Catalytic cycle of the Larock Indole Synthesis.
Advantages: The Larock synthesis is highly versatile, tolerating a wide array of functional groups on both the aniline and alkyne partners.[14] This allows for the rapid construction of complex and highly substituted indole libraries from readily available starting materials.
Direct C–H Activation/Functionalization
One of the most cutting-edge areas in modern synthesis is the direct functionalization of C–H bonds. Palladium-catalyzed C–H activation strategies have been successfully applied to indole synthesis, offering a highly atom-economical approach by avoiding the need for pre-functionalized starting materials like haloanilines.[1][3]
General Approach: These reactions often involve an aniline derivative with a tethered alkene or alkyne. A palladium catalyst, in a high oxidation state (e.g., Pd(II)), coordinates to a directing group on the aniline nitrogen and then activates a nearby ortho C–H bond on the benzene ring, forming a palladacycle.[17] This intermediate then undergoes intramolecular insertion of the tethered unsaturated group, followed by reductive elimination or β-hydride elimination to form the indole ring.[3] This approach provides a powerful and efficient means to construct the indole core directly from simple, unactivated precursors.[18]
Comparative Analysis of Key Synthetic Methodologies
The choice of synthetic route to a target indole is governed by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The table below summarizes the core features of the discussed methodologies.
| Feature | Fischer Synthesis | Leimgruber-Batcho Synthesis | Larock Synthesis |
| Starting Materials | Arylhydrazine + Aldehyde/Ketone | o-Nitrotoluene + Formamide Acetal | o-Iodoaniline + Disubstituted Alkyne |
| Key Transformation | [6][6]-Sigmatropic Rearrangement | Reductive Cyclization | Pd-Catalyzed Heteroannulation |
| Typical Product | 2,3-Substituted Indoles | N/C2/C3-Unsubstituted Indoles | 2,3-Disubstituted Indoles |
| Key Reagents | Brønsted or Lewis Acid | Reducing Agent (e.g., Ra-Ni, Pd/C) | Pd(0) Catalyst, Base |
| Advantages | Versatile, well-established, readily available starting materials.[5] | Mild conditions, high yields, good for C2/C3-unsubstituted indoles.[10] | Excellent functional group tolerance, high regioselectivity, modular.[16][19] |
| Limitations | Harsh acidic conditions, potential for side reactions, regiochemical ambiguity with unsymmetrical ketones.[20] | Requires accessible o-nitrotoluenes. | Requires o-haloaniline and alkyne; cost of palladium catalyst. |
Conclusion and Future Outlook
The synthesis of the 1H-indole core has evolved dramatically from its classical roots. While foundational methods like the Fischer and Leimgruber-Batcho syntheses remain indispensable for their robustness and scalability, modern transition-metal-catalyzed reactions have opened new frontiers. The Larock heteroannulation and direct C–H activation strategies exemplify the ongoing drive towards greater efficiency, milder conditions, and broader substrate scope, enabling the construction of previously inaccessible molecular architectures.
Looking forward, the field is moving towards even more sustainable and efficient practices. The development of catalytic systems using more abundant and less toxic first-row transition metals, the application of photoredox and electrochemical methods to drive challenging transformations, and the integration of flow chemistry for safer and more scalable production represent the next wave of innovation in indole synthesis. These advancements will undoubtedly continue to empower researchers, scientists, and drug development professionals in their quest to harness the vast potential of the indole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. DSpace [diposit.ub.edu]
- 16. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. grokipedia.com [grokipedia.com]
- 20. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety, Handling, and Toxicity of 2-Bromo-1-methyl-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the safe handling, potential toxicity, and emergency management related to 2-Bromo-1-methyl-1H-indole (CAS No. 89246-30-0). As a member of the halogenated indole family, this compound is a valuable building block in synthetic and medicinal chemistry.[1][2] However, its chemical reactivity and structural alerts necessitate a robust understanding and implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide synthesizes available safety data with field-proven laboratory practices to provide a comprehensive safety framework.
Section 1: Hazard Identification and GHS Classification
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard warnings. This classification, derived from a notification to the European Chemicals Agency (ECHA), mandates specific precautionary measures.[3]
The primary hazards are associated with acute toxicity upon ingestion, and severe irritation to the skin, eyes, and respiratory system.[3] It is crucial to recognize that many related halogenated indoles exhibit similar or even more severe toxicity profiles, underscoring the need for cautious handling of this entire chemical class.[4][5][6]
Table 1: GHS Classification Summary for this compound [3]
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Section 2: Toxicological Profile and Health Effects
The available toxicological data for this compound is primarily derived from its GHS classification. A detailed, compound-specific toxicological investigation has not been widely published.[7] Therefore, all handling procedures must be based on the precautionary principle, assuming the potential for significant health effects.
-
Acute Oral Toxicity (H302): Ingestion of this compound can be harmful.[3] Accidental ingestion may lead to systemic effects. In the event of ingestion, immediate medical attention is required. Do not induce vomiting.[8]
-
Skin Irritation (H315): Direct contact with the skin will cause irritation, characterized by redness, itching, and inflammation.[3][9] Prolonged contact may lead to more severe dermatitis.
-
Serious Eye Irritation (H319): This is a critical hazard. Contact with the eyes can cause serious irritation and potential damage.[3][9] The immediate and thorough flushing of the eyes for at least 15 minutes is a critical first-aid measure.[9][10]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and discomfort in the chest.[3][11]
While some in-silico studies on other halogenated indoles suggest potential for biological activity with manageable safety profiles, these are predictive and do not replace empirical data.[12] The inherent biological activity that makes these compounds useful in drug discovery also implies a potential for off-target toxicity.
Section 3: Hierarchy of Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)
A systematic approach to safety, known as the "Hierarchy of Controls," is essential for minimizing exposure. This hierarchy prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][13]
-
Safety Stations: A safety shower and an eyewash station must be readily accessible and unobstructed in the immediate vicinity of the handling area.[13][14]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is required for all personnel handling this compound, even when using engineering controls.[15] The selection of appropriate PPE is critical to prevent skin and eye contact.[16][17]
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Item | Specification and Rationale |
|---|---|---|
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[13][14] Use proper removal technique to avoid contaminating skin. Wash hands thoroughly after removal.[14] |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to provide a seal around the eyes.[8] A face shield should be worn over goggles when there is a significant risk of splashing.[17] |
| Body | Laboratory Coat | A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect skin and clothing from contamination.[13] |
| Respiratory | NIOSH-approved Respirator | A respirator is typically not required if all work is conducted within a certified fume hood.[18] In the case of ventilation failure or a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate filter (OV/P100) should be used by emergency responders.[4][17] |
Section 4: Standard Operating Protocol for Safe Handling
Adherence to a strict, peer-reviewed protocol is essential for minimizing risk.
Protocol 4.1: Weighing and Transferring Solid this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don the required PPE as detailed in Table 2.
-
Place all necessary equipment (spatulas, weigh boats, receiving flask, solvent) inside the fume hood.[4]
-
Decontaminate the work surface within the hood before and after the procedure.
-
-
Handling:
-
Carefully open the stock container inside the fume hood. Avoid generating dust.
-
Using a clean spatula, carefully transfer the approximate required amount of the solid to a weigh boat on a tared balance.
-
Close the primary stock container immediately after dispensing.
-
Carefully add the weighed solid to the reaction vessel or solvent. Use a powder funnel if necessary to prevent spillage.
-
Observe the material for any static charge. If present, consider using anti-static equipment.
-
-
Cleanup:
-
Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or acetone).
-
Dispose of the weigh boat, cloth, and any other contaminated disposable materials into a designated "Halogenated Solid Waste" container.[4]
-
Wash hands and forearms thoroughly after exiting the lab.
-
Section 5: Storage and Waste Management
Proper storage and disposal are critical components of the chemical lifecycle and laboratory safety.
-
Storage Conditions: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[8][9][14] It should be stored away from incompatible materials such as strong oxidizing agents.[19]
-
Waste Disposal:
-
Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste streams.[4]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed container for "Halogenated Liquid Waste."
-
Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone) inside a fume hood. This rinsate must be collected as halogenated liquid waste.[4]
-
Section 6: Emergency Response Protocols
Immediate and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of emergency equipment.
Caption: General workflow for responding to a chemical emergency.
Protocol 6.1: Spill Response
-
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a designated waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste.
-
Report the incident to the lab supervisor.
-
-
Major Spill (Outside of a fume hood or large volume):
-
Evacuate the laboratory immediately.[18]
-
Alert personnel in adjacent areas and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Prevent re-entry to the area.
-
Provide responders with the Safety Data Sheet (SDS) for the compound.
-
Protocol 6.2: Personnel Exposure
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
References
- 1. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C9H8BrN | CID 13230126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-1-methyl-1H-indole | C9H8BrN | CID 15546854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. americanchemistry.com [americanchemistry.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Procurement and Application of 2-Bromo-1-methyl-1H-indole: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of chemical reagents is a critical determinant of experimental success. This guide provides an in-depth technical overview of 2-Bromo-1-methyl-1H-indole (CAS No. 89246-30-0), a key building block in medicinal chemistry and organic synthesis. We will explore its commercial availability, key quality attributes to consider, and provide insights into its synthesis and applications, ensuring a well-informed approach to its use in the laboratory.
The Strategic Importance of this compound in Synthesis
This compound is a halogenated indole derivative of significant interest in the synthesis of complex organic molecules. The presence of the bromine atom at the 2-position of the indole scaffold provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This versatility allows for the introduction of a wide range of substituents, enabling the construction of diverse molecular libraries for drug discovery and materials science. The methyl group at the 1-position (the indole nitrogen) protects this site from unwanted side reactions, thereby directing functionalization to other parts of the molecule.
Commercial Availability and Supplier Overview
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. When selecting a supplier, researchers should consider not only the listed purity but also the availability of technical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS), as well as lot-to-lot consistency.
Below is a comparative table of some commercial suppliers for this compound:
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | ENAH11E1ABFE / KEYH97B58597 | Inquire | Inquire |
| CP Lab Safety | - | 96% | 1g |
| Alfa Chemistry | ACM89246300 | Inquire | Inquire |
| Benchchem | - | Inquire | Inquire |
| ChemicalBook | CB42736350 | Inquire | Inquire |
Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
Quality Specifications and Analytical Characterization
For researchers engaged in sensitive applications such as catalysis or the synthesis of pharmaceutical intermediates, verifying the purity and identity of this compound is paramount. A typical Certificate of Analysis should provide data from the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic signals for the aromatic protons of the indole ring and a singlet for the N-methyl group.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (210.07 g/mol ) and provides information about its isotopic pattern, which is characteristic for a monobrominated compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities.
Representative Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be valuable for researchers. A common approach involves the direct bromination of 1-methyl-1H-indole. Below is a representative experimental protocol.
Reaction Scheme:
A representative synthesis workflow.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indole (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Applications in Research and Drug Development
The utility of this compound as a synthetic intermediate is well-documented in scientific literature. Its ability to participate in various cross-coupling reactions makes it a valuable precursor for the synthesis of a wide array of substituted indoles. These indole derivatives are prevalent in many biologically active compounds and are being investigated for their potential as:
-
Anticancer agents: The indole nucleus is a common scaffold in many anticancer drugs.
-
Antiviral compounds: Substituted indoles have shown promise as inhibitors of viral replication.
-
Central nervous system (CNS) active agents: The structural similarity of the indole core to neurotransmitters like serotonin makes it a privileged scaffold for the development of drugs targeting CNS disorders.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
By understanding the commercial landscape, key quality parameters, synthetic routes, and applications of this compound, researchers can confidently and effectively incorporate this versatile building block into their research and development programs.
References
Methodological & Application
Application Note: A Robust Protocol for the Selective Synthesis of 2-Bromo-1-methyl-1H-indole
Abstract
This document provides a comprehensive guide for the selective synthesis of 2-bromo-1-methyl-1H-indole, a critical building block in medicinal chemistry and materials science. Standard electrophilic bromination of the indole nucleus preferentially occurs at the C3 position due to its higher electron density. To overcome this inherent reactivity, this protocol details a reliable two-step sequence involving regioselective C2-lithiation of 1-methylindole followed by quenching with an electrophilic bromine source. This method ensures high yields and excellent regioselectivity for the desired C2-brominated product. We provide a detailed experimental procedure, mechanistic insights, characterization data, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully implement this synthesis.
Introduction and Scientific Background
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and pharmaceuticals. Functionalization of the indole core allows for the exploration of vast chemical space, leading to the development of novel therapeutic agents. Specifically, this compound serves as a versatile precursor for introducing various substituents at the C2 position through cross-coupling reactions, enabling the synthesis of complex molecular architectures.
The primary challenge in the synthesis of 2-bromoindoles is controlling the regioselectivity of the bromination. The indole ring is an electron-rich aromatic system, with the highest occupied molecular orbital (HOMO) having the largest coefficient at the C3 position. Consequently, electrophilic aromatic substitution (EAS) reactions, such as direct bromination with agents like N-Bromosuccinimide (NBS), overwhelmingly yield the 3-bromoindole isomer.[1][2]
To achieve selective C2 functionalization, a strategy that circumvents the natural reactivity of the indole is required. Directed ortho metalation (DoM) is a powerful technique in which a directing group guides deprotonation to an adjacent position. In the case of N-substituted indoles, the nitrogen atom can direct lithiation to the C2 position. This protocol leverages this principle by first performing a selective C2-lithiation of 1-methylindole using a strong base, followed by the introduction of an electrophilic bromine source to furnish the desired this compound.[3][4]
Reaction Mechanism and Strategy
The synthesis proceeds via a two-step, one-pot sequence as illustrated below.
Step 1: C2-Deprotonation (Lithiation)
1-methylindole is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures. The nitrogen atom of the indole ring coordinates to the lithium cation, directing the butyl anion to abstract the proton at the C2 position, which is the most acidic proton on the ring after the N-H proton (which is absent in 1-methylindole). This forms a stable 2-lithio-1-methylindole intermediate.
Step 2: Electrophilic Quench (Bromination)
The nucleophilic C2-lithiated intermediate is then "quenched" by adding an electrophilic bromine source. A common and effective reagent for this purpose is 1,2-dibromo-1,1,2,2-tetrachloroethane, which provides a source of electrophilic bromine (Br⁺) to react with the carbanion at C2, yielding the final product, this compound.
The overall transformation is highly efficient and regioselective, providing a reliable route to the otherwise difficult-to-access 2-bromo isomer.
Diagram 1: Overall reaction strategy for C2-bromination.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | M.W. ( g/mol ) | Notes |
| 1-Methylindole | ≥98% | Sigma-Aldrich | 603-76-9 | 131.17 | Store under nitrogen. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 | 64.06 | Pyrophoric. Handle under inert gas. |
| 1,2-Dibromotetrachloroethane | ≥97% | Sigma-Aldrich | 630-25-1 | 325.65 | Toxic and corrosive. Handle in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | 72.11 | Inhibitor-free. Use from a solvent system. |
| Saturated aq. NH₄Cl Solution | Reagent Grade | - | - | - | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | 141-78-6 | 88.11 | For extraction. |
| Brine (Saturated aq. NaCl) | - | - | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | 7487-88-9 | 120.37 | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 63231-67-4 | - | For column chromatography. |
Equipment
-
Two-necked round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
--- INERT ATMOSPHERE REQUIRED ---
-
Reaction Setup:
-
To an oven-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methylindole (1.31 g, 10.0 mmol, 1.0 equiv.).
-
Add 40 mL of anhydrous THF via cannula or syringe.
-
Seal the flask with a septum and cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
While stirring at -78 °C, slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv.) dropwise via syringe over 10 minutes.
-
Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated intermediate.
-
-
Bromination:
-
In a separate dry flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (3.58 g, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous THF.
-
Add this solution dropwise to the cold (-78 °C) lithiated indole solution via cannula or syringe over 15 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate (EtOAc) and 50 mL of water.
-
Separate the layers. Extract the aqueous layer with additional EtOAc (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes/ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Diagram 2: Experimental workflow for the synthesis.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₉H₈BrN[5] |
| Molecular Weight | 210.07 g/mol [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.55 (d, J=8.0 Hz, 1H), 7.25-7.10 (m, 3H), 6.45 (s, 1H, H-3), 3.70 (s, 3H, N-CH₃). (Note: Chemical shifts are predictive and may vary slightly). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 137.5, 128.5, 122.0, 121.0, 120.0, 110.0, 109.5 (C-2 Br), 101.5 (C-3), 31.5 (N-CH₃). (Note: Chemical shifts are predictive and may vary slightly). |
| Mass Spec (EI) | m/z (%): 211/209 (M⁺, 100), 130 (M⁺ - Br, 80). The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible for the molecular ion peak. |
Safety and Handling
-
n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Must be handled under a strict inert atmosphere (nitrogen or argon). Always use proper syringe/cannula techniques.
-
1,2-Dibromotetrachloroethane: Toxic upon inhalation and skin contact. Corrosive. Handle only in a well-ventilated chemical fume hood.
-
Solvents: THF and hexanes are highly flammable. Ensure there are no ignition sources nearby.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with all solvents; check compatibility charts).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive n-BuLi (degraded by air/moisture). Wet solvent or glassware. | Titrate the n-BuLi solution before use. Ensure all glassware is oven-dried and the solvent is anhydrous. Maintain a positive inert gas pressure. |
| Formation of 3-Bromo Isomer | Incomplete lithiation. Reaction temperature too high, allowing for electrophilic attack. | Ensure the reaction is kept at -78 °C during lithiation and quenching. Confirm the full 1.1 equivalents of active n-BuLi are added. |
| Multiple Unidentified Spots on TLC | Side reactions due to moisture. Over-addition or poor quality of reagents. | Strictly follow the work-up procedure. Ensure the bromine source is pure. Use column chromatography with a shallow gradient for better separation. |
Conclusion
The protocol described provides a reliable and highly regioselective method for the synthesis of this compound. By employing a directed lithiation strategy, this approach successfully overcomes the inherent electronic preference for C3-substitution in the indole ring. The resulting product is a valuable intermediate for further functionalization in the development of novel pharmaceuticals and advanced materials. Adherence to the detailed steps and safety precautions will ensure a successful and safe synthetic outcome.
References
- 1. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
- 4. Selective C-2 lithiation of protected gramine: Synthesis and mechanism - American Chemical Society [acs.digitellinc.com]
- 5. This compound | C9H8BrN | CID 13230126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-1-methyl-1H-indole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization at the C2-position is a critical strategy for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds. This document provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 2-Bromo-1-methyl-1H-indole, a key building block in synthetic chemistry. We delve into the mechanistic underpinnings, offer a detailed step-by-step experimental guide, and present a troubleshooting framework to address common challenges, ensuring reliable and reproducible outcomes for researchers in drug discovery and development.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex. The reaction
Application Note & Protocol: Strategic Implementation of 2-Bromo-1-methyl-1H-indole in Heck Cross-Coupling Reactions
This document provides an in-depth guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 2-bromo-1-methyl-1H-indole in Palladium-catalyzed Heck cross-coupling reactions. The indole scaffold is a privileged structure in numerous pharmaceuticals and bioactive natural products, and functionalization at the C2-position is a critical step in the synthesis of many important molecules. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for achieving high-yield, reproducible outcomes.
Introduction: The Strategic Value of C2-Vinylated Indoles
The Heck reaction, a cornerstone of modern synthetic organic chemistry, facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The C2-position of the indole ring is often a key site for molecular elaboration. However, direct functionalization can be challenging. This compound serves as a versatile and reliable precursor for introducing vinyl groups at this position, a transformation that opens pathways to a diverse array of complex molecular architectures. The products of these reactions are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
The N-methylation of the indole nitrogen serves a dual purpose: it enhances the stability of the indole ring and prevents potential side reactions associated with the acidic N-H proton, thereby leading to cleaner reaction profiles and improved yields.
The Heck Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Heck reaction with this compound proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Caption: The catalytic cycle of the Heck reaction.
The key steps are as follows:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[1]
-
Alkene Coordination and Migratory Insertion : The alkene substrate coordinates to the resulting Pd(II) complex. Subsequently, the indole group migrates to one of the alkene carbons in a syn-addition fashion, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[1][2]
-
β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step is also a syn-elimination and forms the vinylated indole product and a hydrido-palladium(II) complex.[1] The regioselectivity of this step is influenced by steric and electronic factors.
-
Reductive Elimination and Catalyst Regeneration : A base is required to neutralize the generated HBr and facilitate the reductive elimination of the hydrido-palladium(II) species, thereby regenerating the active Pd(0) catalyst for the next cycle.[1][3]
Experimental Design and Optimization
The success of a Heck reaction is contingent upon the judicious selection of several key parameters. For a substrate like this compound, which is an electron-rich heterocycle, careful consideration must be given to the following:
Catalyst and Ligand Selection
-
Palladium Source : Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species. Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.[2][4]
-
Ligands : The choice of ligand is critical. For electron-rich aryl bromides, phosphine ligands are typically required to facilitate the oxidative addition step.
-
Monodentate Phosphines : Triphenylphosphine (PPh₃) is a standard choice. Tri-tert-butylphosphine ([P(t-Bu)₃]) is a more electron-rich and bulky ligand that can enhance catalytic activity.
-
Bidentate Phosphines : Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can offer greater stability to the catalytic complex.
-
N-Heterocyclic Carbenes (NHCs) : In some cases, NHC ligands have shown high efficacy in Heck couplings involving challenging substrates.
-
Base and Solvent
-
Base : The base plays a crucial role in regenerating the catalyst.
-
Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are effective and commonly used.
-
Organic Bases : Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently employed, particularly in polar aprotic solvents.[5]
-
-
Solvent : The choice of solvent influences reaction rate and solubility of the components.
-
Polar Aprotic Solvents : Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are excellent choices.
-
Non-polar Solvents : Toluene or dioxane can also be used, often in combination with a phase-transfer catalyst under Jeffery's conditions.
-
Reaction Temperature
Heck reactions are typically conducted at elevated temperatures, generally ranging from 80 °C to 140 °C. The optimal temperature will depend on the reactivity of the specific alkene and the stability of the catalyst system. Microwave irradiation can be a valuable tool for accelerating these reactions and improving yields.
Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol provides a representative procedure for the Heck cross-coupling of this compound with n-butyl acrylate, a common and reactive alkene partner.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| n-Butyl acrylate | >99%, contains MEHQ | Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals |
| Triphenylphosphine (PPh₃) | >99% | Acros Organics |
| Potassium carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | EMD Millipore |
| Schlenk flask (50 mL) | - | VWR |
| Magnetic stir bar | - | VWR |
| Condenser | - | VWR |
| Nitrogen/Argon line with bubbler | - | - |
| Heating mantle with temperature control | - | - |
Experimental Workflow
Caption: A generalized workflow for the Heck reaction.
Step-by-Step Procedure
-
Reaction Setup :
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 210 mg), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Rationale: An excess of base is used to ensure efficient regeneration of the catalyst. A 1:2 Pd:ligand ratio is typical for monodentate phosphines.
-
-
Inert Atmosphere :
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.
-
-
Addition of Liquids :
-
Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe.
-
Add n-butyl acrylate (1.2 mmol, 170 µL) via syringe.
-
Rationale: A slight excess of the alkene is used to drive the reaction to completion.
-
-
Degassing :
-
Bubble inert gas through the stirred reaction mixture for 10-15 minutes.
-
Rationale: This further removes any dissolved oxygen from the solvent and reagents.
-
-
Reaction Execution :
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring :
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.
-
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired C2-vinylated indole product.
-
Expected Results and Troubleshooting
| Alkene Partner | Product Structure | Typical Yield (%) | Notes |
| n-Butyl acrylate | (E)-butyl 3-(1-methyl-1H-indol-2-yl)acrylate | 85-95 | The reaction is generally high-yielding with activated alkenes. |
| Styrene | (E)-1-methyl-2-styryl-1H-indole | 70-85 | May require slightly higher temperatures or longer reaction times. |
| Ethylene (gas) | 1-methyl-2-vinyl-1H-indole | 60-75 | Requires specialized equipment for handling a gaseous reagent. |
Troubleshooting Common Issues:
-
Low Conversion :
-
Cause : Inefficient catalyst activity or deactivation.
-
Solution : Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a more electron-rich ligand or a higher catalyst loading.
-
-
Formation of Palladium Black :
-
Cause : Agglomeration and precipitation of the palladium catalyst.
-
Solution : This indicates catalyst instability. Increase the ligand-to-palladium ratio or switch to a more robust bidentate ligand.
-
-
Side Reactions :
-
Cause : Isomerization of the product or undesired side reactions.
-
Solution : Lowering the reaction temperature or reducing the reaction time may mitigate these issues.
-
Conclusion
The Heck cross-coupling reaction is a powerful and reliable method for the C2-vinylation of this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important transformation in the synthesis of complex molecules for drug discovery and development.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-methyl-1H-indole
Introduction: The Strategic Importance of 2-Aminoindoles
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] Specifically, the 2-aminoindole scaffold is a privileged structure, granting access to a diverse chemical space for drug discovery and development. The Buchwald-Hartwig amination has emerged as a transformative carbon-nitrogen (C-N) bond-forming reaction, offering a powerful and versatile method for the synthesis of arylamines with broad functional group tolerance and scope.[2][3] This guide provides a detailed exploration of the critical parameters and a robust protocol for the successful Buchwald-Hartwig amination of 2-Bromo-1-methyl-1H-indole, a key intermediate for the synthesis of various biologically active molecules.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[4] The generally accepted catalytic cycle for the amination of this compound is depicted below. It commences with the oxidative addition of the bromoindole to a Pd(0) species, which is typically generated in situ from a palladium precatalyst. The subsequent steps involve coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-aminoindole product and regenerate the active Pd(0) catalyst.[2][4]
Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.
Key Parameters for Successful Amination of this compound
The success of the Buchwald-Hartwig amination hinges on the judicious selection of the catalyst system (palladium source and ligand), base, and solvent. For a substrate like this compound, which is an electron-rich heteroaryl halide, certain considerations are paramount.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands are essential for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[5] For heteroaryl halides like our substrate, modern catalyst systems, particularly pre-formed palladium complexes (precatalysts), offer significant advantages in terms of air-stability, ease of handling, and catalytic activity.[6]
Recommended Ligands and Precatalysts:
-
Biaryl Monophosphine Ligands: These have proven to be highly effective for the amination of a wide range of (hetero)aryl halides.[5][7]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A versatile and highly active ligand, often a first choice for challenging couplings. XPhos-based precatalysts, such as XPhos Pd G3 , are commercially available and offer excellent reactivity.[8][9][10]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for the coupling of secondary amines.[8]
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Excellent for coupling primary amines.[8]
-
-
Ferrocenyl-based Bidentate Ligands:
Table 1: Recommended Catalyst Systems for Amination of this compound
| Catalyst System | Amine Type | Key Advantages |
| XPhos Pd G3 | Primary & Secondary | High activity, broad applicability, commercially available as a stable precatalyst.[9] |
| BrettPhos Pd G3 | Primary | Excellent for mono-arylation of primary amines. |
| RuPhos Pd G2/G3 | Secondary | Superior ligand for coupling with secondary amines.[6] |
| Pd₂(dba)₃ / XPhos | Primary & Secondary | A common combination for generating the active catalyst in situ. |
The Role of the Base: Deprotonation and Catalyst Turnover
The base plays a crucial role in deprotonating the amine upon coordination to the palladium center, which is a necessary step for the subsequent reductive elimination.[4] The choice of base is highly dependent on the functional group tolerance of the substrates.
-
Strong Bases:
-
Sodium tert-butoxide (NaOtBu): A commonly used strong base that often leads to high reaction rates. However, it is incompatible with base-sensitive functional groups like esters and nitro groups.[14]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that is often used for the amination of heteroaryl halides and is compatible with a wider range of protic functional groups.[8][15]
-
-
Weaker Bases:
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃): These are preferred when dealing with base-sensitive substrates. While the reaction rates may be slower, they offer broader functional group compatibility.[5]
-
For the amination of this compound, LiHMDS is a highly recommended starting point, especially given its proven success with other halo-indoles and related heterocycles.[8][15]
Solvent Selection: Ensuring Solubility and Stability
The solvent must be capable of dissolving the reactants and the catalyst system while being inert to the reaction conditions. Anhydrous, deoxygenated solvents are crucial for preventing catalyst deactivation.
-
Ethereal Solvents:
-
Tetrahydrofuran (THF): A common and effective solvent for Buchwald-Hartwig reactions, particularly when using LiHMDS as a base, as it is often supplied as a THF solution.[15]
-
1,4-Dioxane: Another widely used solvent.
-
-
Aromatic Hydrocarbons:
-
Toluene: A versatile solvent suitable for a broad range of Buchwald-Hartwig couplings.[14]
-
THF is a good initial choice for the amination of this compound, especially when using LiHMDS.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound with both a primary and a secondary amine.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. research.rug.nl [research.rug.nl]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. XPhos Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 10. biocompare.com [biocompare.com]
- 11. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Sonogashira Coupling of 2-Bromo-1-methyl-1H-indole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Indole Alkynylation
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its functionalization is a critical endeavor in the synthesis of novel therapeutic agents. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a powerful and versatile tool for forging carbon-carbon bonds under mild conditions.[3][4][5] This reaction's tolerance for a wide array of functional groups makes it particularly suitable for the late-stage modification of complex molecules, a common requirement in drug discovery programs.[3][6]
This application note provides an in-depth technical guide for performing the Sonogashira reaction on 2-bromo-1-methyl-1H-indole. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind procedural choices, and field-proven strategies for optimization and troubleshooting.
The Sonogashira Reaction: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][6]
-
The Palladium Cycle: This cycle is the engine of the C-C bond formation. It begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a Pd(II) species.[6][7]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base.[8] The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide intermediate.[4][7] This step is crucial as it activates the alkyne for the subsequent step.
-
Transmetalation & Reductive Elimination: The key intersection of the two cycles is the transmetalation step, where the acetylide group is transferred from the copper to the palladium(II) complex.[6][7] The resulting diorganopalladium(II) complex then undergoes reductive elimination, expelling the final alkynylated indole product and regenerating the active palladium(0) catalyst, allowing the cycle to continue.[6]
While the copper co-catalyst significantly accelerates the reaction, its presence can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling).[9] This has led to the development of "copper-free" Sonogashira protocols, which are often preferred to enhance product purity.[3][9]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the copper-palladium catalyzed coupling of this compound with phenylacetylene. Rigorous adherence to anhydrous and anaerobic conditions is critical for success.[9]
Materials and Equipment:
-
Reagents: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous), Toluene or THF (anhydrous), Dichloromethane (DCM), Saturated aqueous NH₄Cl, Brine, Anhydrous MgSO₄ or Na₂SO₄.
-
Equipment: Schlenk flask or sealed tube, magnetic stirrer, heating mantle/oil bath, condenser, nitrogen/argon gas line, syringes, TLC plates, silica gel for column chromatography.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Via syringe, add anhydrous toluene (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles or bubble nitrogen/argon gas through the solution for 15-20 minutes to ensure the removal of dissolved oxygen. Oxygen can promote the unwanted homocoupling of the alkyne.[9]
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-80 °C for aryl bromides) and stir.[10] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 3-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate or DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-methyl-2-(phenylethynyl)-1H-indole.
Optimization and Causality: A Scientist's Guide
The "best" procedure is substrate-dependent.[11] The following table outlines key parameters and provides expert insights into their selection for optimizing the reaction for this compound.
| Parameter | Options & Starting Points | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | PdCl₂(PPh₃)₂ is often a robust, air-stable, and cost-effective choice for general purposes.[6] Pd(PPh₃)₄ is a Pd(0) source but can be more sensitive. For challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a specific ligand can be more effective. |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos, N-Heterocyclic Carbenes (NHCs) | For simple substrates, the PPh₃ from the precatalyst is usually sufficient. For less reactive aryl bromides or to enable lower catalyst loading, bulky, electron-rich phosphine ligands (e.g., XPhos) or NHCs can significantly improve reaction rates and yields.[6][12] |
| Copper(I) Source | CuI | Copper(I) iodide is the most common and effective co-catalyst.[3] Its role is to form the copper acetylide, which facilitates the crucial transmetalation step.[13] Use a fresh, high-purity source as it can degrade over time.[9] |
| Base | Et₃N, DIPA, Cs₂CO₃, K₂CO₃ | An amine base like Et₃N or DIPA is standard; it deprotonates the alkyne and acts as a solvent.[9] For sensitive substrates or in copper-free systems, an inorganic base like Cs₂CO₃ may be required.[13] |
| Solvent | Toluene, THF, DMF, Dioxane, or neat amine | Toluene is often a good starting point.[11] THF can sometimes promote the formation of palladium black (catalyst decomposition).[14] DMF can be useful for solubilizing substrates but may require higher temperatures to dissociate from the metal center. |
| Temperature | Room Temperature to 100 °C | The reactivity of aryl halides follows the trend I > Br > Cl.[7] While aryl iodides can often react at room temperature, aryl bromides like the target substrate typically require heating (e.g., 60-100 °C) to facilitate the rate-limiting oxidative addition step.[9][10] |
| Copper-Free Variant | Yes | To avoid alkyne homocoupling, a copper-free protocol can be employed.[9] This often requires a more active catalyst system (e.g., a palladium precursor with a bulky phosphine ligand) and a stronger base to facilitate direct palladation of the alkyne.[15] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd or Cu).2. Insufficient temperature for aryl bromide activation.3. Poor quality of reagents or solvents (presence of oxygen/moisture).4. N-H of indole (if unprotected) interfering with catalysis. | 1. Use fresh, high-purity catalysts and reagents.[9]2. Gradually increase the reaction temperature, potentially using a sealed tube for temperatures above the solvent's boiling point.[10]3. Ensure solvents are anhydrous and the reaction is rigorously degassed.[9]4. While the N-methyl group on the substrate prevents this specific issue, for N-H indoles, protection (e.g., with a Boc group) can be beneficial.[16] |
| Formation of Black Precipitate (Palladium Black) | Decomposition of the palladium catalyst. This can be promoted by impurities or certain solvents like THF.[9][14] | 1. Use high-purity, degassed reagents and solvents.2. Switch to a different solvent system, such as Toluene/Et₃N or Dioxane/Et₃N.[10] |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen in the reaction mixture.2. The copper co-catalyst can inherently promote this side reaction. | 1. Improve anaerobic technique; ensure thorough degassing of the reaction mixture.[9]2. Switch to a copper-free Sonogashira protocol.[9]3. Add the alkyne slowly to the reaction mixture to maintain a low concentration, disfavoring the bimolecular homocoupling. |
References
- 1. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of 2-Aryl-1-Methyl-1H-Indoles
Abstract
The 2-arylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2][3] Palladium-catalyzed cross-coupling reactions, particularly direct C-H arylation, have emerged as one of the most powerful and efficient strategies for forging the crucial C2-aryl bond on the indole nucleus.[1][4][5][6] This guide provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and critical insights into the scope and limitations of this transformation for the synthesis of 2-aryl-1-methyl-1H-indoles.
Introduction: The Significance of 2-Arylindoles
The indole ring system is a cornerstone of modern drug discovery, with 2-arylindoles representing a particularly valuable subclass. These motifs are found in compounds exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[3] Traditional methods for their synthesis often require multi-step sequences involving pre-functionalization of the indole ring.[6] In contrast, transition-metal-catalyzed direct C–H bond arylation offers a more atom-economical and straightforward alternative, enabling the coupling of indoles with arylating partners directly.[1][4] This approach minimizes synthetic steps and waste, providing a robust platform for the rapid assembly of diverse 2-arylindole libraries.
The Reaction Mechanism: A Palladium Catalytic Cycle
The direct C2-arylation of N-substituted indoles is widely accepted to proceed through a Pd(0)/Pd(II) catalytic cycle. While variations exist depending on the specific reagents, the core pathway involves three fundamental steps: oxidative addition, C-H activation (palladation), and reductive elimination.
The Catalytic Cycle:
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This step forms a square planar aryl-palladium(II) complex. Kinetic studies have shown this step is generally fast and not rate-determining.[4]
-
C-H Activation / Palladation: The 1-methyl-1H-indole substrate then coordinates to the aryl-palladium(II) intermediate. Subsequently, C-H bond activation occurs, typically via an electrophilic palladation pathway, with a strong preference for the electron-rich C2 position of the N-methylindole.[4][6] A base is crucial in this step to facilitate the deprotonation, leading to a diaryl-palladium(II) intermediate.
-
Reductive Elimination: The final step is the reductive elimination from the diaryl-palladium(II) complex. This forms the new carbon-carbon bond of the desired 2-aryl-1-methyl-1H-indole product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Under certain conditions, particularly with hypervalent iodine reagents, a Pd(II)/Pd(IV) catalytic cycle has also been proposed.[7]
Key Experimental Parameters: A Scientist's Perspective
The success of the palladium-catalyzed arylation hinges on the careful selection and optimization of several key components. The causality behind these choices is critical for achieving high yields and selectivity.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common and effective precatalysts.[2][5][8][9] They are stable to air and moisture, and readily reduced in situ to the active Pd(0) species. The catalyst loading is a key factor; reducing it can suppress the formation of undesired byproducts like biphenyl from the self-coupling of the arylating agent.[4][6]
-
Ligand: The ligand is arguably the most critical component. It stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity and selectivity. For C-H arylations, bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., 2-(dicyclohexylphosphino)biphenyl), are often employed.[2][5][8] These ligands promote both the oxidative addition and the reductive elimination steps. In some cases, N-heterocyclic carbene (NHC) ligands can also be effective.[4]
-
Base: A base is required to facilitate the C-H activation step, which is often considered a concerted metalation-deprotonation event. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium acetate (CsOAc), or stronger bases like sodium tert-butoxide (NaOt-Bu) for less reactive substrates.[8][10][11] The choice of base can be substrate-dependent and may require optimization.
-
Arylating Agent: Aryl iodides and bromides are the most common coupling partners due to their high reactivity in the oxidative addition step.[6] Aryl chlorides can also be used but often require more specialized catalyst systems.[5] The electronic nature of the aryl halide is well-tolerated, with both electron-rich and electron-poor systems participating effectively.[1]
-
Solvent: Anhydrous, polar aprotic solvents are typically used to ensure solubility of the reagents and to facilitate the reaction. Toluene, 1,4-dioxane, and dimethylacetamide (DMA) are common choices.[8][10]
Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-1H-indole
This protocol provides a representative procedure for the direct C2-arylation of 1-methyl-1H-indole with iodobenzene. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Table 1: Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 1-Methyl-1H-indole | C₉H₉N | 131.17 | 1.0 | 131 mg | Substrate |
| Iodobenzene | C₆H₅I | 204.01 | 1.2 | 132 µL | Arylating Agent |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 4.5 mg | Precatalyst |
| 2-(Dicyclohexylphosphino)biphenyl | C₂₄H₃₁P | 366.47 | 0.04 (4 mol%) | 14.7 mg | Ligand |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 276 mg | Base |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 5.0 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-methyl-1H-indole (131 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), 2-(dicyclohexylphosphino)biphenyl (14.7 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Add anhydrous toluene (5.0 mL) followed by iodobenzene (132 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-methyl-2-phenyl-1H-indole as a solid.
Reaction Scope and Limitations
The palladium-catalyzed direct arylation method is notable for its broad substrate scope and functional group tolerance.
Table 2: Representative Scope of the C2-Arylation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 1-Methyl-2-(p-tolyl)-1H-indole | ~85% |
| 2 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-1-methyl-1H-indole | ~80% |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-indole | ~75% |
| 4 | 3-Bromopyridine | 1-Methyl-2-(pyridin-3-yl)-1H-indole | ~65% |
| 5 | Methyl 4-iodobenzoate | Methyl 4-(1-methyl-1H-indol-2-yl)benzoate | ~78% |
(Yields are approximate and based on representative literature reports for similar transformations.[1][3][6])
Scope:
-
Arylating Partner: The reaction accommodates a wide array of aryl and heteroaryl halides. Both electron-donating groups (e.g., -Me, -OMe) and electron-withdrawing groups (e.g., -CF₃, -CO₂Me, -CN) on the aryl ring are well-tolerated.[1][3][12]
-
Indole Substrate: While this guide focuses on 1-methyl-1H-indole, the C2-arylation is generally applicable to various N-substituted indoles.[6] Substituents on the benzene ring of the indole are also compatible.
Limitations:
-
Steric Hindrance: Highly sterically hindered substrates, such as those with bulky ortho-substituents on the aryl halide, may react more slowly or give lower yields.[2]
-
Regioselectivity: While C2-arylation is strongly favored for N-substituted indoles, trace amounts of C3-arylated products can sometimes be observed, especially if the C2 position is blocked.[2][4] For free (N-H) indoles, controlling the regioselectivity between C2 and C3 can be more challenging and often requires different reaction conditions.[4][10]
-
Aryl Chlorides: While possible, the use of less reactive aryl chlorides typically requires more specialized and often more expensive ligands and harsher conditions compared to aryl bromides or iodides.[5]
Conclusion
The palladium-catalyzed direct C-H arylation is a highly effective and versatile method for the synthesis of 2-aryl-1-methyl-1H-indoles. Its operational simplicity, broad substrate scope, and high regioselectivity make it an invaluable tool for researchers in drug discovery and materials science. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, and base, scientists can rationally design and optimize these powerful transformations to accelerate the synthesis of complex and valuable indole-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 9. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-Bromo-1-methyl-1H-indole in Modern Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Within this vast chemical space, 2-Bromo-1-methyl-1H-indole emerges as a particularly strategic building block for the synthesis of novel therapeutic agents. Its unique structural features—a bromine atom at the electron-deficient C2 position and a methyl group protecting the indole nitrogen—offer a powerful handle for synthetic diversification while modulating the electronic properties of the heterocyclic core. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing field-proven protocols for its transformation and highlighting its application in the development of potent kinase inhibitors and anticancer agents that target critical cellular signaling pathways.
The Synthetic Versatility of a Pre-functionalized Indole Core
The presence of a bromine atom at the 2-position of the 1-methylindole scaffold is the key to its synthetic power. This halogen serves as a versatile linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] These reactions are the workhorses of modern drug discovery, allowing for the modular assembly of complex molecular architectures from readily available starting materials. The N-methylation of the indole ring prevents potential side reactions and catalyst inhibition that can occur with unprotected N-H indoles, leading to cleaner reactions and more predictable outcomes.[4]
Palladium-Catalyzed Cross-Coupling: A Gateway to Chemical Diversity
The true value of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These transformations allow for the introduction of a wide array of substituents at the 2-position, which is crucial for tuning the pharmacological properties of the resulting molecules.
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] In the context of this compound, this reaction is instrumental in the synthesis of 2-aryl and 2-heteroaryl indoles, a class of compounds with significant therapeutic potential.[1]
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For electron-rich heterocyclic halides like this compound, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond and the subsequent reductive elimination to form the desired product.[4] The use of a pre-catalyst, where the palladium is already in its active oxidation state and coordinated to the ligand, can improve reaction reproducibility. A base, typically potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.[5] The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, is chosen to solubilize both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
In a separate vial, weigh the palladium(II) acetate (2 mol%) and SPhos (4 mol%) and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-methyl-1H-indole.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial linkage in a vast number of pharmaceuticals.[3][6] This reaction allows for the introduction of primary and secondary amines at the 2-position of the 1-methylindole core, providing access to a diverse range of 2-aminoindole derivatives.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination of this compound is highly dependent on the catalyst system. Bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos are often necessary to promote the challenging C-N bond formation.[7] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[8] The use of pre-formed palladium precatalysts can enhance the reliability and efficiency of the reaction.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Materials:
-
This compound
-
Secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Toluene (anhydrous and degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equivalent), the secondary amine (1.2 equivalents), sodium tert-butoxide (1.5 equivalents), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.6 mol%) to a dry Schlenk tube.
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-1-methyl-1H-indole derivative.
The Heck reaction provides a means to form C-C bonds by coupling this compound with alkenes, such as acrylates or styrenes.[9] This reaction is valuable for introducing vinyl groups, which can serve as handles for further synthetic transformations or as key pharmacophoric elements.
Causality Behind Experimental Choices: The efficiency of the Heck reaction is influenced by the choice of palladium catalyst, base, and solvent. Palladium(II) acetate is a common pre-catalyst. A phosphine ligand is often beneficial, though phosphine-free conditions have also been developed.[10] A base, typically a tertiary amine like triethylamine or an inorganic base such as potassium carbonate, is required to neutralize the HBr generated during the catalytic cycle.[9] High-boiling polar aprotic solvents like DMF or DMA are often used to ensure the reaction proceeds at an adequate rate.
Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
-
Standard glassware for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equivalent), Pd(OAc)₂ (1 mol%), and P(o-tol)₃ (2 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed DMF, followed by methyl acrylate (1.5 equivalents) and triethylamine (1.5 equivalents).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Therapeutic Applications in Oncology: Targeting Kinase Signaling
The functionalized indole scaffolds synthesized from this compound are of significant interest in the development of anticancer agents, particularly as inhibitors of protein kinases. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers.[11]
Dual EGFR/SRC Kinase Inhibitors
Recent research has focused on the development of dual inhibitors that target both the Epidermal Growth Factor Receptor (EGFR) and the Src kinase.[12] The cooperation between these two kinases is implicated in promoting a more aggressive tumor phenotype.[13] A novel series of indole derivatives, structurally similar to the third-generation EGFR inhibitor osimertinib, have been synthesized and evaluated for their dual inhibitory activity. In one such study, a compound demonstrated potent activity against SRC kinase with an IC₅₀ of 0.002 µM and significant efficacy against EGFR with an IC₅₀ of 1.026 µM.[12] This compound also showed strong cytotoxicity against lung and prostate cancer cell lines and induced apoptosis.[12]
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Cytotoxicity Assay | Reference |
| Compound 16 | EGFR | 1.026 | A549 (Lung), PC3 (Prostate) | >50% cell death | [12] |
| SRC | 0.002 | ||||
| SSSK17 | Not specified | GI₅₀ = 0.04 | MCF-7 (Breast) | Sulforhodamine B | [14] |
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[15] Indole compounds and their derivatives have been shown to modulate this pathway, making them attractive candidates for cancer therapy.[15][16] Derivatives of this compound can be designed to interact with the ATP-binding pocket of kinases within this pathway, such as PI3K, Akt, or mTOR itself.[17] The inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the indole scaffold, enabled by the reactivity of this compound, allows for the exploration of structure-activity relationships (SAR). Studies on 2-substituted indoles have revealed that the nature of the substituent at the C2 position significantly influences biological activity and receptor selectivity. For example, in a series of nociceptin opioid receptor ligands, 2-substituted indoles were found to be full agonists, whereas their 3-substituted counterparts were partial agonists. This highlights the critical role of the substitution pattern on the indole ring in determining the pharmacological profile of a compound. The ability to readily introduce diverse functionality at the 2-position of 1-methylindole is therefore a key advantage in lead optimization efforts.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its pre-functionalized nature, combined with the robustness of modern cross-coupling methodologies, provides a streamlined and efficient route to a wide array of 2-substituted indole derivatives. These compounds have demonstrated significant potential as potent and selective inhibitors of key biological targets, particularly in the realm of oncology. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this compound in the rational design and discovery of next-generation therapeutics.
References
- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Editorial: Small organic molecules with anticancer activity [frontiersin.org]
- 12. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. connectjournals.com [connectjournals.com]
- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methylation of 2-Bromoindole
Introduction
N-methylated indoles are a cornerstone of many biologically active molecules and pharmaceutical compounds. The addition of a methyl group to the nitrogen atom of the indole ring can significantly alter a molecule's steric and electronic properties, often leading to enhanced biological activity. This guide provides a detailed experimental protocol for the N-methylation of 2-bromoindole, a versatile intermediate in organic synthesis.
The described methodology is based on the well-established principle of deprotonating the indole nitrogen with a strong base, followed by a nucleophilic substitution reaction with a methylating agent.[1][2] While various methods exist for indole N-alkylation, this protocol focuses on the widely used sodium hydride/methyl iodide system in an anhydrous polar aprotic solvent, a combination known for its efficiency and high yields.[3]
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for a successful N-methylation. 2-Bromoindole possesses an acidic proton on the nitrogen (pKa ≈ 16-17), which can be readily removed by a strong base.[1] Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic strong base that deprotonates the indole to form the corresponding sodium salt.[3][4][5] The in-situ formation of the indolide anion generates a potent nucleophile.
Methyl iodide (MeI) is a highly effective methylating agent due to the good leaving group ability of the iodide ion. The subsequent reaction is a classic SN2 substitution, where the indolide anion attacks the electrophilic methyl group of methyl iodide.[1]
The choice of solvent is also paramount. Anhydrous N,N-dimethylformamide (DMF) is an ideal solvent for this reaction.[3][4] Its polar aprotic nature effectively solvates the sodium cation, leaving the indolide anion relatively free to act as a nucleophile. Furthermore, DMF has a high boiling point, allowing the reaction to be conducted at elevated temperatures if necessary to drive it to completion.
Experimental Setup
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 2-Bromoindole | ≥98% | Commercially Available | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive with water. Handle under inert atmosphere. |
| Methyl Iodide (MeI) | ≥99%, stabilized | Commercially Available | Highly Toxic and Volatile. [6][7][8] Handle only in a chemical fume hood. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Use a freshly opened bottle or dried over molecular sieves. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Prepared in-house | For quenching the reaction. | |
| Brine (Saturated Aqueous NaCl) | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying the organic layer. | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | ACS Grade | Commercially Available | For column chromatography. |
Safety Precautions
Methyl Iodide is highly toxic, a suspected carcinogen, and volatile. [6][7][8] All manipulations involving methyl iodide must be performed in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6][9] In case of skin contact, wash the affected area immediately with soap and water.[6][10] For inhalation, move to fresh air and seek immediate medical attention.[6][10]
Sodium Hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., under nitrogen or argon).
Experimental Protocol
This protocol outlines the N-methylation of 2-bromoindole to yield 1-methyl-2-bromoindole.
Step-by-Step Methodology
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add 2-bromoindole (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial for controlling the exothermic reaction during the addition of sodium hydride.
-
Deprotonation: Carefully add sodium hydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution.[2] The addition should be slow to manage the evolution of hydrogen gas.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution typically indicates the completion of deprotonation.[2]
-
Addition of Methylating Agent: Slowly add methyl iodide (1.1 - 1.5 equivalents) to the reaction mixture at 0 °C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times the volume of the aqueous layer).[2]
-
Washing: Wash the combined organic layers with water and then with brine.[2]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-methylated product.[2]
Visual Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Substitute sodium hydride for potassium hydride? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. calibrechem.com [calibrechem.com]
- 7. samratpharmachem.com [samratpharmachem.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. ICSC 0509 - METHYL IODIDE [chemicalsafety.ilo.org]
Accelerating Discovery: A Microwave-Assisted Protocol for the Rapid Synthesis of 2-Bromo-1-methyl-1H-indole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Specifically, N-alkylated and halogenated indoles are critical intermediates for synthesizing complex molecular targets. Traditional synthetic routes to these scaffolds are often hampered by long reaction times, harsh conditions, and modest yields, creating bottlenecks in drug discovery pipelines.[2][4] This application note details a robust, high-speed protocol for the synthesis of 2-bromo-1-methyl-1H-indole derivatives, leveraging the transformative power of microwave-assisted organic synthesis (MAOS). By dramatically reducing reaction times from hours to minutes and improving yields, this method provides a greener, more efficient pathway for generating these valuable building blocks.
Introduction: The Power of Microwave Synthesis
The indole scaffold is a "privileged" structure in drug discovery, present in numerous FDA-approved drugs for therapeutic areas ranging from anti-inflammatories to antivirals.[2] Functionalization of the indole ring, particularly at the N1 and C2 positions, is a key strategy for modulating pharmacological activity. However, conventional heating methods for these transformations often require prolonged exposure to high temperatures, leading to byproduct formation and degradation of sensitive molecules.
Microwave-assisted organic synthesis (MAOS) offers a paradigm shift. Unlike conventional heating, which relies on slow, inefficient heat transfer through convection, microwave irradiation energizes molecules directly and uniformly through dielectric heating.[3][5] This process, driven by the interaction of the microwave field with polar molecules, involves two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents in a reaction mixture, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant friction, leading to a rapid and uniform increase in temperature throughout the sample.[6]
-
Ionic Conduction: If ions are present, they will oscillate back and forth under the influence of the microwave field, colliding with other molecules and generating heat through resistance.[5]
This "superheating" effect accelerates reaction rates by orders of magnitude, allowing for the completion of complex syntheses in minutes rather than hours.[2] The result is higher yields, cleaner reaction profiles, and a significant reduction in energy consumption, aligning with the principles of green chemistry.[7]
Synthetic Strategy and Workflow
The synthesis of this compound is efficiently achieved in a two-step sequence, with both steps optimized for microwave irradiation.
-
N-Methylation: The indole nitrogen is first methylated to produce 1-methyl-1H-indole. This step prevents unwanted side reactions at the nitrogen during the subsequent bromination and activates the indole ring for electrophilic substitution.
-
C2-Bromination: The resulting 1-methyl-1H-indole undergoes regioselective bromination at the C2 position using a suitable brominating agent.
This sequential, one-pot-style approach, facilitated by microwave technology, ensures a streamlined and efficient transformation from simple starting materials to the desired functionalized product.
Figure 1: Overall workflow for the microwave-assisted synthesis.
Detailed Experimental Protocols
The following protocols are designed for use with a dedicated monomode microwave reactor equipped with sealed reaction vessels and temperature/pressure sensors.
Protocol A: Microwave-Assisted N-Methylation of Indole
Rationale: Dimethyl carbonate (DMC) is chosen as an environmentally benign methylating agent.[8] The reaction is catalyzed by a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which is highly effective under microwave conditions.[9]
Materials:
-
Indole (1.0 mmol, 117 mg)
-
Dimethyl Carbonate (DMC) (5.0 mL, excess)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 180 µL)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Place the indole and a magnetic stir bar into the 10 mL microwave vial.
-
Add the dimethyl carbonate followed by the DBU.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture with the following parameters:
-
Temperature: 150 °C (ramp time: 2 min)
-
Hold Time: 10 minutes
-
Power: Dynamic (up to 200 W)
-
Stirring: High
-
-
After irradiation, allow the vessel to cool to below 50 °C using compressed air.
-
Once cooled, open the vial and pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 1-methyl-1H-indole, can be used directly in the next step or purified via flash chromatography if necessary.
Protocol B: Microwave-Assisted 2-Bromination of 1-Methyl-1H-indole
Rationale: N-Bromosuccinimide (NBS) is a common and effective electrophilic brominating agent for electron-rich heterocycles. Acetonitrile is an excellent solvent for microwave synthesis due to its high polarity, which allows for efficient energy absorption.[10]
Materials:
-
1-Methyl-1H-indole (1.0 mmol, 131 mg)
-
N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg)
-
Acetonitrile (ACN) (4 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Dissolve the 1-methyl-1H-indole in 4 mL of acetonitrile in the microwave vial containing a stir bar.
-
Carefully add the N-Bromosuccinimide to the solution.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture with the following parameters:
-
Temperature: 100 °C (ramp time: 1 min)
-
Hold Time: 5 minutes
-
Power: Dynamic (up to 150 W)
-
Stirring: High
-
-
After cooling, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Data Summary: Performance Comparison
| Step | Parameter | Conventional Method | Microwave-Assisted Method |
| N-Methylation | Reaction Time | 8 - 24 hours | 10 minutes |
| Temperature | Reflux (~90 °C) | 150 °C | |
| Typical Yield | 60 - 80% | >90% | |
| C2-Bromination | Reaction Time | 2 - 6 hours | 5 minutes |
| Temperature | 0 °C to Room Temp | 100 °C | |
| Typical Yield | 75 - 85% | >90% |
Mechanistic Insight: Electrophilic Bromination
The bromination of the 1-methyl-1H-indole ring is a classic electrophilic aromatic substitution reaction. The nitrogen atom of the indole ring donates electron density into the bicyclic system, making it highly nucleophilic and reactive towards electrophiles. While the C3 position is typically the most electronically activated, substitution at C2 can be achieved under controlled conditions. The reaction proceeds via a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.
Figure 2: Simplified mechanism of electrophilic bromination.
Product Characterization
The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.[11]
-
¹H and ¹³C NMR: To confirm the molecular structure, verifying the position of the bromine atom and the methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Melting Point: To assess the purity of the crystalline solid product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reagents.- Improper sealing of the microwave vial, leading to loss of solvent/pressure.- Insufficient temperature or time. | - Use fresh reagents, especially NBS.- Ensure vials are sealed correctly.- Incrementally increase reaction temperature (in 10°C steps) or time (in 2-min steps). |
| Incomplete Reaction | - Reaction time is too short.- Insufficient amount of reagent (e.g., NBS). | - Increase the microwave hold time.- Use a slight excess (1.1-1.2 equivalents) of the limiting reagent. |
| Formation of Side Products (e.g., di-bromination) | - Reaction temperature is too high.- Excess brominating agent. | - Reduce the reaction temperature.- Use stoichiometric amounts of NBS (1.0 equivalent). |
| Charring/Decomposition | - "Hot spots" due to inefficient stirring.- Temperature setpoint is too high for substrate stability. | - Ensure the magnetic stir bar is spinning effectively.- Reduce the reaction temperature and potentially increase the time to compensate. |
Conclusion
This application note provides a validated, high-efficiency protocol for the microwave-assisted synthesis of this compound derivatives. By harnessing the unique heating mechanism of microwave irradiation, this method offers dramatic reductions in reaction time, significant improvements in yield, and a cleaner, more sustainable approach compared to conventional synthetic strategies.[6][7] This protocol empowers researchers in medicinal chemistry and drug development to accelerate the synthesis of key intermediates, facilitating the rapid generation of compound libraries and advancing the discovery of new therapeutic agents.
References
- 1. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 7. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. angelfire.com [angelfire.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2-Bromo-1-methyl-1H-indole
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing their synthetic methodologies. The synthesis of halogenated indoles, such as 2-Bromo-1-methyl-1H-indole, is a critical step in the development of numerous pharmacologically active compounds. However, achieving high yields and purity can be challenging due to the reactive nature of the indole nucleus.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of this compound. Our approach is rooted in explaining the "why" behind each experimental choice, ensuring you can not only solve immediate problems but also build a robust and reliable synthetic protocol.
Core Synthesis Pathway: Electrophilic Bromination of 1-Methylindole
The most common and direct route to this compound is the electrophilic bromination of the 1-methylindole starting material. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling and generally higher selectivity compared to elemental bromine.[1][2] The N-methyl group on the indole nitrogen helps to direct the electrophilic attack to the C2 position, though regioselectivity can still be a significant challenge.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've recovered only starting material. What are the likely causes and how can I fix this?
A: This is a frequent challenge that can be traced back to several key factors, from reagent quality to reaction conditions.
-
Cause A: Reagent Purity and Activity
-
1-Methylindole Quality: The purity of your starting material is paramount. Impurities can interfere with the reaction, leading to side products or inhibition.[3]
-
Solution: Verify the purity of your 1-methylindole via NMR or GC-MS. If necessary, purify by vacuum distillation before use.
-
-
NBS Activity: N-Bromosuccinimide can degrade over time, especially if exposed to light or moisture, leading to reduced reactivity.[4]
-
-
Cause B: Sub-optimal Reaction Conditions
-
Temperature Control: The bromination of indoles is highly exothermic. Poor temperature control can lead to uncontrolled side reactions and degradation.
-
Solution: Maintain a low reaction temperature, typically between -10 °C and 0 °C, especially during the addition of NBS. This helps to control the reaction rate and improve selectivity.
-
-
Solvent Choice: The solvent can significantly influence the reaction's outcome. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are often effective for these types of brominations.[5]
-
-
Cause C: Incorrect Stoichiometry
-
Reagent Ratios: The molar ratio of NBS to 1-methylindole is critical. An excess of NBS will almost certainly lead to the formation of di- and poly-brominated products, reducing the yield of your desired mono-brominated compound.[6]
-
Solution: Start with a 1:1 molar ratio of 1-methylindole to NBS. If di-bromination is still an issue, consider using a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents).
-
-
Issue 2: Formation of Multiple Products and Poor Selectivity
Q: My TLC and NMR analysis show multiple spots and peaks, indicating a mixture of isomers and byproducts. How can I improve the regioselectivity for the C2 position?
A: The indole ring has multiple reactive sites, making selectivity a primary challenge. The C3 position is often the most electron-rich and kinetically favored for electrophilic attack.[6] However, careful control of conditions can favor substitution at the C2 position.
-
Cause A: Over-Bromination
-
Problem: As mentioned, excess NBS is a common cause of multiple products.
-
Solution: Add the NBS solution dropwise or in small portions over an extended period to the cooled solution of 1-methylindole. This maintains a low concentration of the brominating agent at any given time, disfavoring multiple substitutions.
-
-
-
Cause B: Isomer Formation (Bromination at C3, C5, etc.)
-
Problem: The inherent reactivity of the indole nucleus can lead to bromination at other positions.
-
Solution 1 (Solvent Effects): The choice of solvent can influence the reaction mechanism. Non-polar solvents like carbon tetrachloride (CCl₄) in the presence of a radical initiator can sometimes favor different selectivity profiles compared to polar solvents that favor an electrophilic pathway.[8]
-
Solution 2 (Temperature): Lowering the reaction temperature can enhance selectivity by favoring the formation of the thermodynamically more stable product, which in some cases can be the C2-bromo isomer.
-
-
-
Cause C: Formation of Oxindole Byproducts
-
Problem: The presence of water can lead to the formation of bromohydrins, which can then rearrange to form oxindoles, a common side product in indole bromination.[7]
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.
-
-
Caption: Troubleshooting logic for this compound synthesis.
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate the pure this compound from the crude reaction mixture. What are the best practices?
A: Effective purification is crucial for obtaining a high-quality final product.
-
Technique 1: Column Chromatography
-
Description: This is the most common method for separating the desired product from starting material, isomers, and non-polar byproducts.[9]
-
Recommendations:
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent system is typically effective. Start with a low polarity mixture, such as 98:2 Hexane:Ethyl Acetate, and gradually increase the polarity if needed. The product is expected to be relatively non-polar.
-
Monitoring: Use TLC to track the separation and identify the fractions containing your pure product.
-
-
-
Technique 2: Recrystallization
-
Description: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an effective final purification step.
-
Recommendations:
-
Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or hexane/ethyl acetate mixtures are good starting points.[10]
-
-
-
Product Stability
-
Consideration: Some halogenated indoles can be sensitive to light and air, potentially degrading over time.[11]
-
Recommendation: After purification, store the final product in a sealed vial under an inert atmosphere (argon or nitrogen) and in a refrigerator or freezer to maximize its shelf-life.
-
Data Summary: Key Parameter Optimization
| Parameter | Standard Condition | Potential Issue | Recommended Optimization | Expected Outcome |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | Di-bromination, low yield | 0.95 - 1.0 equivalents | Improved selectivity for mono-bromination |
| Temperature | Room Temperature | Poor selectivity, side reactions | -10 °C to 0 °C | Increased yield and selectivity |
| NBS Addition | All at once | Exothermic, over-bromination | Slow, dropwise addition | Better reaction control, higher selectivity |
| Solvent | Standard Grade | Formation of oxindoles | Anhydrous DMF or CH₂Cl₂ | Minimized water-related side products |
| Atmosphere | Air | Moisture contamination | Inert (Nitrogen or Argon) | Higher purity, prevention of byproducts |
Frequently Asked Questions (FAQs)
Q1: Besides NBS, are there other brominating agents I can use? A: Yes, while NBS is the most common for its convenience, other reagents exist. Dibromoisocyanuric acid (DBI) is a mild and highly effective alternative that can sometimes offer superior results compared to NBS. Elemental bromine (Br₂) can also be used, but it is more hazardous and often less selective, leading to a higher likelihood of over-bromination.
Q2: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method for real-time monitoring.[3] Spot the reaction mixture alongside your starting material (1-methylindole) on a silica plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q3: Are there fundamentally different synthetic routes to this compound? A: While direct bromination is the most straightforward approach, alternative methods do exist. For instance, some strategies involve the cyclization of pre-functionalized precursors, such as 2-(gem-dibromovinyl)anilines, to form the 2-bromoindole core.[12] Another approach could involve a halogen exchange reaction, starting from a 2-chloro or 2-iodo analog, although this is less common for introducing bromine.[13] These methods are generally more complex but can be useful if direct bromination proves problematic.
Detailed Experimental Protocol
Synthesis of this compound via NBS Bromination
-
Preparation: Add 1-methylindole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dissolve the indole in anhydrous DMF (or CH₂Cl₂) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in a minimal amount of anhydrous DMF. Slowly add this NBS solution dropwise to the cooled indole solution over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Reaction: Stir the reaction mixture at -10 °C to 0 °C. Monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Work-up: Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. Bromination question - Advanced/Enhanced chemistry - Welcome to the DMT-Nexus [dmt-nexus.me]
- 3. benchchem.com [benchchem.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. vc.bridgew.edu [vc.bridgew.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-Bromo-1-methyl-1H-indole
Introduction
Welcome to the technical support guide for the purification of crude 2-Bromo-1-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals who require a highly purified form of this compound for their work. The presence of impurities can significantly impact the outcome of subsequent reactions and biological assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you navigate common challenges and achieve the desired purity of your target compound.
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification, however, can be challenging due to the potential for side reactions during bromination and the similar physicochemical properties of the product and certain impurities. This guide will equip you with the necessary knowledge to effectively purify this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurities depend on the synthetic route, but typically include:
-
Unreacted 1-methyl-1H-indole: The starting material for the bromination reaction.
-
Dibrominated species: Such as 2,3-dibromo-1-methyl-1H-indole, which can form if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.[1]
-
Succinimide: If N-Bromosuccinimide (NBS) is used as the brominating agent, this is a common byproduct.[2][3]
-
Solvent residues: Residual solvents from the reaction and initial work-up.
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and the effectiveness of purification steps.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from impurities. A reverse-phase C18 column is often effective.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities.[5][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
Q3: Is this compound stable? How should it be stored?
A3: 2-Haloindoles, in general, can be less stable than their parent indoles.[9] It is advisable to store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation. Prompt use after purification is recommended.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Q1: My compound is not separating from the starting material (1-methyl-1H-indole) on a silica gel column. What can I do?
A1: This is a common issue as both compounds can have similar polarities. Here are several strategies to improve separation:
-
Optimize the Solvent System:
-
Decrease Polarity: Start with a very non-polar eluent, such as pure hexane or a high hexane-to-ethyl acetate ratio (e.g., 98:2 or 95:5).[10][11] A lower polarity will increase the retention time of both compounds on the silica, potentially allowing for better separation.
-
Try Different Solvents: Experiment with alternative solvent systems. Dichloromethane/hexane or toluene/hexane mixtures can sometimes provide different selectivity.[10]
-
-
Improve Column Packing and Loading:
-
Use a Larger Column: A longer and narrower column can increase the number of theoretical plates, leading to better separation.[10]
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel and load it onto the column as a dry powder. This often results in a tighter initial band and improved resolution compared to wet loading.
-
-
Adjust the Stationary Phase:
-
Consider Alumina: For some compounds, alumina (basic or neutral) can offer different selectivity compared to the slightly acidic silica gel.[11]
-
Q2: The purified fractions from my column are still showing multiple spots on TLC. Why is this happening?
A2: This can be frustrating, but several factors could be at play:
-
Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
-
Improper Fraction Collection: Collect smaller fractions, especially when the desired compound is eluting. This will minimize cross-contamination between adjacent bands.[12]
-
Compound Decomposition on Silica: Some sensitive compounds can degrade on the acidic surface of silica gel.[13] If you suspect this, you can try neutralizing the silica with a small amount of triethylamine in your eluent or switch to a less acidic stationary phase like Florisil.[11]
Recrystallization Issues
Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What's wrong?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a high concentration of impurities or too rapid cooling.[14]
-
Solution 1: Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add more of the hot solvent to ensure the solution is no longer supersaturated. Allow it to cool more slowly.[14]
-
Solution 2: Use a Two-Solvent System: If a single solvent isn't working, try a two-solvent recrystallization.[15][16] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[15] Common solvent pairs include ethanol/water, hexane/ethyl acetate, or methanol/dichloromethane.[10][16]
Q2: The recovery from my recrystallization is very low. How can I improve the yield?
A2: Low recovery can be due to several factors:
-
Using Too Much Solvent: Dissolve your crude product in the minimum amount of hot solvent required to achieve a saturated solution. Using an excess will keep more of your product dissolved, even after cooling.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.
-
Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize re-dissolving your product.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis first.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[17]
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
Determine the Eluent System: Using TLC, find a solvent system where the desired product has an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and ethyl acetate.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your initial, non-polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[12]
-
Add another layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for better separation, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Begin eluting with your chosen solvent system, starting with a lower polarity if you plan to use a gradient.[17]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Combine and Evaporate:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., hexane, ethanol, or a two-solvent mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the Crude Product: Place the crude material in an Erlenmeyer flask and add a small amount of the chosen solvent.
-
Heat to Dissolve: Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid, aiming for the minimum amount of hot solvent.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling process.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Chill: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely under vacuum.
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting decision tree for column chromatography.
Data Summary Table
| Technique | Stationary Phase/Solvent | Key Parameters | Advantages | Disadvantages |
| Flash Column Chromatography | Silica Gel / Hexane:Ethyl Acetate | Gradient elution, proper packing, appropriate loading | High resolution for complex mixtures, scalable.[17] | Can be time-consuming, potential for product decomposition on silica. |
| Recrystallization | Single solvent (e.g., Ethanol) or two-solvent system | Slow cooling, minimum solvent volume | Simple, cost-effective, can yield very pure product. | Not effective for all impurity profiles, potential for low recovery. |
| HPLC (Analytical) | C18 Reverse Phase / Acetonitrile:Water | Gradient elution, UV detection (220/280 nm).[5] | High sensitivity, accurate quantification of purity.[7] | Destructive, small sample volume. |
| NMR (Analytical) | Deuterated solvent (e.g., CDCl₃) | Integration of characteristic peaks | Confirms structure, can quantify impurities with an internal standard.[8] | Lower sensitivity than HPLC for minor impurities. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. reddit.com [reddit.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
Common side reactions in the Suzuki coupling of 2-bromoindoles.
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-bromoindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. The following question-and-answer guide provides in-depth technical advice and practical solutions to challenges encountered during this powerful C-C bond-forming reaction.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of debrominated indole. What is causing this, and how can I prevent it?
A1: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a prevalent side reaction in the Suzuki coupling of 2-bromoindoles. This occurs when the palladium catalyst, after oxidative addition to the 2-bromoindole, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination to release the debrominated indole.[1]
Causality & Troubleshooting:
-
Hydride Source: The hydride can originate from various sources in the reaction mixture, including amine bases or alcoholic solvents.[1]
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from the boron reagent to the palladium) is slow, the lifetime of the Ar-Pd(II)-Br intermediate is extended, increasing the likelihood of encountering a hydride source and undergoing dehalogenation.[2]
-
N-H Acidity: The acidic N-H proton of the indole can complicate the reaction, potentially leading to side reactions.[3] While some Suzuki couplings on unprotected indoles are successful, protection of the indole nitrogen is often a key strategy to suppress dehalogenation.[4][5][6]
Solutions & Optimization:
-
Protect the Indole Nitrogen: The use of an N-protecting group, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), can effectively suppress dehalogenation.[5][7] However, be aware that some protecting groups, like Boc, can be labile under certain Suzuki conditions.[4][6]
-
Optimize the Base: The choice of base is critical. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases or amine bases, which can act as hydride donors.[2][8]
-
Use a More Active Catalyst System: Employing a more active catalyst that promotes rapid transmetalation can outcompete the dehalogenation pathway. Consider using pre-catalysts that readily form the active Pd(0) species or employing bulky, electron-rich phosphine ligands like SPhos.[2][9]
-
Ensure High-Purity Reagents: Use high-purity boronic acids or esters to facilitate a faster forward reaction.[2]
-
Rigorous Degassing: While not a direct cause of dehalogenation, ensuring the reaction is free of oxygen is crucial for overall catalyst stability and preventing other side reactions that can indirectly lead to lower yields of the desired product.[10]
Q2: I am observing a significant amount of homocoupled biaryl product from my boronic acid. What leads to this side reaction?
A2: Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction. This side reaction reduces the yield of the desired cross-coupled product and complicates purification.[10]
Causality & Troubleshooting:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[10][11]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product at the beginning of the reaction before the catalytic cycle is fully established.[10]
-
Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, homocoupling can occur through a protonolysis event followed by a second transmetalation.[9]
Solutions & Optimization:
-
Rigorous Degassing: The most critical step to prevent oxygen-mediated homocoupling is to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by performing several freeze-pump-thaw cycles.[2][10]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the initial Pd(II)-mediated homocoupling.[12]
-
Ligand Choice: The use of appropriate ligands can stabilize the palladium catalyst and favor the desired cross-coupling pathway. Bulky electron-rich phosphine ligands are often effective.[13]
-
Control Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also sometimes promote side reactions. Careful temperature control is important.[14]
Q3: My starting boronic acid is being consumed, but I'm not seeing the desired product. What is happening?
A3: This issue often points to protodeborylation (or protodeboronation), a reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This side reaction consumes the boronic acid, preventing it from participating in the Suzuki coupling.[15][16]
Causality & Troubleshooting:
-
Aqueous Conditions: Protodeborylation is often accelerated in aqueous media, and the reaction pH plays a significant role.[15]
-
Unstable Boronic Acids: Certain boronic acids, particularly some heteroaryl boronic acids, are inherently more prone to protodeborylation.[1][15]
-
Slow Cross-Coupling: If the desired Suzuki coupling is sluggish, the boronic acid has more time to decompose via protodeborylation.[17]
Solutions & Optimization:
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeborylation than their corresponding boronic acids.[1][18]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can suppress protodeborylation. However, a small amount of water is often necessary for the Suzuki reaction to proceed.[19]
-
Optimize the Base and Solvent System: The choice of base and solvent can influence the rate of both the desired coupling and the protodeborylation. Experiment with different conditions to find a system that favors the cross-coupling.[8][20] For instance, using potassium fluoride (KF) as the base can sometimes mitigate this issue.[16]
-
Increase the Rate of the Suzuki Coupling: By using a more active catalyst or optimizing the reaction temperature, the desired coupling can be accelerated, outcompeting the protodeborylation side reaction.[17]
Q4: Should I protect the indole nitrogen? If so, with what?
A4: The decision to protect the indole nitrogen depends on the specific substrates and reaction conditions. The acidic N-H of an unprotected indole can interfere with the catalytic cycle, leading to side reactions.[3]
Expertise & Experience:
-
Unprotected Indoles: While challenging, Suzuki couplings on unprotected indoles are possible and offer a more atom-economical route.[3][4] Success often relies on careful optimization of the catalyst, base, and solvent.
-
N-Protection: Protecting the indole nitrogen is a common and often effective strategy to improve yields and minimize side reactions, particularly dehalogenation.[5][7][21]
Common Protecting Groups:
| Protecting Group | Advantages | Disadvantages |
| Boc | Easily introduced and removed. | Can be unstable under some Suzuki reaction conditions.[4][6] |
| Ts (Tosyl) | More robust than Boc. | Requires harsher conditions for removal. |
| SEM | Robust protecting group. | Removal conditions might not be compatible with all substrates.[6] |
Recommendation: For initial attempts, especially if dehalogenation is a problem, using an N-protected indole is advisable. The choice of protecting group should be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.[21]
II. Visualizing the Suzuki Coupling and Side Reactions
The Suzuki-Miyaura Catalytic Cycle
The desired reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[22][23]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Common Side Reaction Pathways
Understanding the pathways of side reactions is key to troubleshooting.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Bromoindoles
Here is the technical support center for optimizing palladium catalyst loading for 2-bromoindole cross-coupling.
Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions involving 2-bromoindoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. We will delve into the causality behind experimental choices, provide actionable troubleshooting advice, and offer validated protocols to enhance the success and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and optimization of cross-coupling reactions with 2-bromoindole substrates.
Q1: What is a typical starting palladium catalyst loading for 2-bromoindole cross-coupling?
A typical starting point for palladium catalyst loading in exploratory reactions is between 1 to 5 mol%.[1] For challenging substrates like 2-bromoindoles, which can coordinate to the metal center, beginning in the higher end of this range (e.g., 2-5 mol%) is advisable to ensure the reaction initiates successfully.[1] Once a viable reaction is established, optimization studies should be performed to minimize the loading for improved cost-effectiveness and to reduce residual palladium levels in the final product, which is a critical consideration in pharmaceutical development.
Q2: Why is optimizing the catalyst loading so critical?
Optimizing catalyst loading is a balance between efficiency, cost, and purity.
-
Too Low: Insufficient catalyst can lead to slow or incomplete reactions, as the concentration of the active catalytic species may not be high enough to sustain the catalytic cycle until the starting material is fully consumed.
-
Too High: While a higher loading might increase the reaction rate, it can also lead to several issues. It increases the cost, makes product purification more difficult due to higher residual metal content, and can sometimes promote side reactions or catalyst decomposition into palladium black.[2]
Q3: How does the indole nitrogen affect the palladium catalyst?
The nitrogen atom in the indole ring can act as a Lewis base and coordinate to the palladium center. This coordination can sequester the catalyst, forming inactive or less active species, thereby inhibiting the catalytic cycle.[3] This is a common challenge with nitrogen-containing heterocycles. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium atom, disfavoring coordination with the indole nitrogen and promoting the desired oxidative addition step.[1][4]
Q4: Should I use a Pd(0) or Pd(II) precatalyst?
The active catalyst in most cross-coupling cycles is a Pd(0) species.[5]
-
Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) can directly enter the catalytic cycle. However, they can be sensitive to air and may require more careful handling.[6]
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) are often more stable and easier to handle.[5] They require an in situ reduction to the active Pd(0) state to initiate the catalytic cycle. This reduction can be effected by phosphine ligands, amines, or other reagents in the reaction mixture.[5] Modern palladacycle precatalysts (e.g., Buchwald-type precatalysts) are often Pd(II) sources that are designed for clean and efficient generation of the active Pd(0) catalyst.[1]
Q5: What is the recommended ligand-to-palladium (L:Pd) ratio?
The optimal L:Pd ratio depends on the specific ligand and palladium source. For monodentate ligands (e.g., Buchwald-type ligands like SPhos, XPhos), a ratio between 1:1 and 2:1 is common. For bidentate ligands (e.g., dppf), a ratio of 1:1 to 1.2:1 is typical. An excess of the ligand can sometimes be detrimental, as it may lead to the formation of catalytically inactive, coordinatively saturated palladium complexes.[7] However, in some cases, a slight excess can help stabilize the catalyst and prevent decomposition.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the cross-coupling of 2-bromoindoles.
Problem 1: Low or No Product Formation
Potential Causes:
-
Inactive Catalyst System: The chosen palladium precatalyst and ligand combination may not be effective for the specific substrate. The oxidative addition of the Pd(0) catalyst to the C-Br bond of the electron-rich indole ring can be a challenging and rate-limiting step.[8]
-
Catalyst Poisoning: Oxygen is a potent poison for Pd(0) catalysts.[3] Inadequate degassing of solvents and reagents or a poor inert atmosphere will lead to catalyst oxidation and deactivation.
-
Sub-optimal Reaction Conditions: The temperature may be too low, or the chosen base and solvent system may be inappropriate for the reaction. The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.
Recommended Solutions:
-
Screen Catalysts and Ligands: Test a panel of catalysts, focusing on those with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, PtBu₃) or N-heterocyclic carbene (NHC) ligands, which are known to accelerate oxidative addition and stabilize the catalyst.[1][4][9] Buchwald palladacycle precatalysts are excellent starting points.[1]
-
Ensure Rigorous Inert Conditions: Use a Schlenk line or a glovebox for reaction setup.[10] Degas all solvents and liquid reagents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[11]
-
Optimize Temperature and Base: Cautiously increase the reaction temperature in increments of 10-20 °C. Screen a variety of bases, including inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice of solvent is also critical; screen common options like dioxane, toluene, or THF.[12]
Problem 2: Reaction Stalls or Shows Incomplete Conversion
Potential Causes:
-
Catalyst Deactivation/Decomposition: The active catalyst may be degrading over the course of the reaction. This is often visualized by the formation of a black precipitate (palladium black), which indicates catalyst aggregation and loss of activity.[13]
-
Insufficient Base: The base may be consumed during the reaction or may not be strong or soluble enough to drive the reaction to completion.[3]
-
Product Inhibition: The product itself may coordinate to the palladium catalyst more strongly than the starting material, leading to a shutdown of the catalytic cycle.[4]
Recommended Solutions:
-
Increase Catalyst Loading: As a first step, try a modest increase in the catalyst loading (e.g., from 2 mol% to 4 mol%). If this improves conversion, catalyst stability is likely the issue.
-
Use a More Robust Catalyst: Switch to a more stable precatalyst, such as a palladacycle, which is designed for slow, continuous generation of the active Pd(0) species.[1]
-
Re-evaluate the Base: Switch to a stronger or more soluble base. For example, if K₂CO₃ is failing, consider K₃PO₄ or Cs₂CO₃. Ensure at least 2-3 equivalents of the base are used.[3]
Problem 3: Significant Formation of Side Products
Potential Causes:
-
Homocoupling of the Boronic Acid/Ester: This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the dimerization of the boronic acid partner.[3][6]
-
Protodeboronation: The boronic acid coupling partner can be unstable, especially under harsh basic or high-temperature conditions, leading to the replacement of the boronic acid group with a hydrogen atom.[3][6]
-
Dehalogenation of 2-Bromoindole: The starting material may be reduced, replacing the bromine with a hydrogen atom.
Recommended Solutions:
-
Improve Degassing: This is the most critical step to prevent homocoupling. Ensure all components are rigorously deoxygenated.[6]
-
Use More Stable Boron Reagents: If protodeboronation is suspected, switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or neopentylglycol ester, or a trifluoroborate salt (BF₃K).[3][14]
-
Modify Reaction Conditions: Try using milder bases or lowering the reaction temperature. Sometimes, the addition of a small amount of water to an otherwise anhydrous reaction can be beneficial, but this must be optimized carefully.[8]
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommended Range | Notes |
| Catalyst Loading (mol %) | 1 - 5 | Start with 2-3 mol% for initial screening. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | For monodentate ligands. Use 1:1 to 1.2:1 for bidentate.[1] |
| Base (equivalents) | 2 - 3 | K₃PO₄ or Cs₂CO₃ are often effective choices.[15] |
| Temperature (°C) | 80 - 120 | Optimization is often necessary.[1] |
| Concentration (M) | 0.1 - 0.5 | Adjust as needed to maintain solubility.[1] |
Visualization of Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting a low-yielding 2-bromoindole cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and should be optimized for each specific substrate combination.
Materials:
-
2-Bromoindole (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, to achieve 0.2 M concentration)
Procedure:
-
Glassware Preparation: Thoroughly flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).[10]
-
Addition of Solids: In the flask, under a positive pressure of inert gas, add the 2-bromoindole, the arylboronic acid/ester, the palladium precatalyst, and the base.
-
Inert Atmosphere Cycling: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the base and palladium residues. Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of Reaction Setup
The following diagram illustrates a standard workflow for setting up a reaction under an inert atmosphere.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
Challenges and solutions in the N-methylation of 2-bromoindole.
Welcome to the technical support center for the N-methylation of 2-bromoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the N-methylation of 2-bromoindole in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Low or No Product Formation
Question: I am not observing any formation of my desired N-methyl-2-bromoindole product. What are the likely causes and how can I troubleshoot this?
Answer: The absence of product formation typically points to issues with the deprotonation of the indole nitrogen or the reactivity of the methylating agent. Let's break down the potential culprits:
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Ineffective Deprotonation: The N-H bond of indole has a pKa of approximately 17 in DMSO, and the electron-withdrawing nature of the bromine at the 2-position can slightly increase its acidity. However, a sufficiently strong base is still crucial.
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Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃) in a non-polar solvent, it may not be strong enough to fully deprotonate the indole. Consider switching to a stronger base such as sodium hydride (NaH) or potassium hydroxide (KOH).[1]
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Base Quality: Sodium hydride is often supplied as a dispersion in mineral oil. Ensure you have adequately washed the NaH with a dry, non-reactive solvent (like hexanes) to remove the oil, which can coat the NaH particles and hinder their reactivity.
-
Solvent Choice: The choice of solvent is critical for effective deprotonation. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the base, enhancing its basicity.[1][2]
-
-
Inactive Methylating Agent:
-
Degradation: Methyl iodide (MeI) is light-sensitive and can decompose over time. Ensure you are using a fresh or properly stored bottle of MeI.
-
Alternative Reagents: If MeI is proving problematic, consider alternative methylating agents. Dimethyl sulfate (DMS) is a potent methylating agent, but it is highly toxic. A safer alternative is dimethyl carbonate (DMC), which is considered a greener reagent, although it may require higher temperatures and specific catalysts.[3] Phenyl trimethylammonium iodide (PhMe₃NI) is another safe and effective solid methylating agent.[4]
-
-
Reaction Temperature:
-
Deprotonation Temperature: The deprotonation with NaH is often performed at 0 °C to control the reaction rate and hydrogen gas evolution.[5]
-
Alkylation Temperature: The subsequent methylation step is typically conducted at room temperature.[1][5] If the reaction is sluggish, gentle heating might be necessary, but be cautious as this can also promote side reactions.
-
Presence of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these byproducts and how can I suppress their formation?
Answer: The formation of multiple products is a common challenge. The primary side reactions in the N-methylation of indoles are C-alkylation and over-methylation.
-
C-Alkylation: The indole anion is an ambident nucleophile, meaning it can react at both the nitrogen and the C3 position. While N-alkylation is generally favored, C3-alkylation can occur, especially if the nitrogen is sterically hindered or if there are specific reaction conditions that favor it.
-
Mitigation Strategy: The choice of base and solvent system can influence the N- versus C-alkylation ratio. Using a strong base to generate the indole anion followed by the addition of the methylating agent generally favors N-alkylation.[6]
-
-
Over-methylation: While less common for the indole nitrogen itself, if other reactive functional groups are present on your starting material, they could also be methylated. However, in the context of 2-bromoindole, this is less of a concern unless you are using a large excess of the methylating agent.
-
Degradation of Starting Material or Product: Indoles can be sensitive to strongly acidic or basic conditions and high temperatures. If your reaction conditions are too harsh, you may be observing degradation products.
Difficulties in Product Purification
Question: I am having trouble purifying my N-methyl-2-bromoindole. What are the best practices for purification?
Answer: Purification can be challenging due to the similar polarities of the starting material and product, as well as the presence of byproducts from the methylating agent.
-
Work-up Procedure:
-
Quenching: After the reaction is complete, it is crucial to quench the excess base and methylating agent. For reactions using NaH, a careful addition of a proton source like saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C is recommended.[5] For reactions with KOH, quenching with water is sufficient.[1]
-
Extraction: The product is typically extracted into an organic solvent like ethyl acetate or diethyl ether.[1][5]
-
Washing: The organic layer should be washed with water and brine to remove any remaining inorganic salts and polar impurities.[1][5]
-
-
Chromatography:
-
Silica Gel Column Chromatography: This is the most common method for purifying N-methylated indoles.[1][5]
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.[1] The optimal ratio will depend on the specific polarity of your product and any impurities.
-
Co-elution: If the starting material and product are co-eluting, try using a less polar solvent system and a longer column to improve separation.
-
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an option.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-methylation of 2-bromoindole?
A1: The choice of base depends on the methylating agent and solvent. For traditional methylation with methyl iodide, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF is a very effective and widely used combination.[5][6] Potassium hydroxide (KOH) in DMSO is another powerful and practical option.[1][2] For milder conditions and with alternative methylating agents like phenyl trimethylammonium iodide, cesium carbonate (Cs₂CO₃) has been shown to be effective.[4]
Q2: Can I use dimethyl carbonate (DMC) for the N-methylation of 2-bromoindole?
A2: Yes, dimethyl carbonate (DMC) is a viable and more environmentally friendly alternative to methyl iodide and dimethyl sulfate.[3] However, reactions with DMC often require higher temperatures (around 120-130 °C) and may necessitate the use of a catalyst, such as a phase transfer catalyst like tetrabutylammonium bromide, or a base like potassium carbonate.[7][8]
Q3: How does the bromine at the 2-position affect the N-methylation reaction?
A3: The bromine atom at the 2-position is electron-withdrawing, which has two main effects:
-
Increased Acidity: It makes the N-H proton slightly more acidic compared to unsubstituted indole, which can facilitate deprotonation.
-
Electronic Effects on Reactivity: The electron-withdrawing nature can influence the nucleophilicity of the indole anion, but it generally does not prevent the N-methylation reaction.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (2-bromoindole) and the product (N-methyl-2-bromoindole). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.
Experimental Protocols
Protocol 1: N-methylation of 2-bromoindole using Methyl Iodide and Sodium Hydride
This protocol is a standard and robust method for the N-methylation of indoles.
Materials:
-
2-bromoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromoindole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Be mindful of hydrogen gas evolution.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, or until the cessation of gas evolution indicates complete deprotonation.
-
Slowly add methyl iodide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
| Parameter | N-methylation with MeI[1] | N-methylation with PhMe₃NI[4] |
| Starting Material | 2-Bromoindole (1.0 eq) | 2-Bromoindole (1.0 eq) |
| Methylating Agent | Methyl iodide (1.5 eq) | Phenyl trimethylammonium iodide (2.5 eq) |
| Base | Potassium hydroxide (3.0 eq) | Cesium carbonate (2.0 eq) |
| Solvent | DMSO | Toluene |
| Temperature | Room Temperature | 120 °C |
| Reaction Time | 1-3 hours | 16-24 hours |
| Quenching Agent | Water | Mild acidic workup or column chromatography |
| Extraction Solvent | Diethyl ether | Not specified, likely standard organic solvents |
| Purification Method | Silica gel column chromatography | Column chromatography |
Visualizations
General Workflow for N-Methylation of 2-Bromoindole
Caption: A generalized experimental workflow for the N-methylation of 2-bromoindole.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in the N-methylation of 2-bromoindole.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 8. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Technical Support Center: Strategic Prevention of Debromination in Reactions with 2-Bromo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide for navigating the complexities of reactions involving 2-Bromo-1-methyl-1H-indole. This technical support center is designed to provide you with in-depth troubleshooting strategies and preventative protocols to mitigate the common side reaction of debromination. As your Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical solutions necessary to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound reactions, and why is it a significant problem?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the C2 position of the indole ring is replaced by a hydrogen atom.[1] This leads to the formation of 1-methyl-1H-indole as a significant byproduct, which reduces the yield of your target molecule and introduces challenges in purification due to the often similar physical properties of the desired product and the debrominated impurity.
Q2: What are the primary mechanistic drivers behind the debromination of this compound?
A2: The debromination of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions, is often a result of a competing reductive pathway within the catalytic cycle. After the initial oxidative addition of the bromoindole to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo a reductive elimination with a hydride source instead of the desired transmetalation or migratory insertion step.[1] Potential hydride sources in the reaction mixture can include solvents (like alcohols), reagents, or even trace amounts of water.[2]
Q3: Are certain reaction types more prone to debromination with this substrate?
A3: Yes, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations are particularly susceptible to this side reaction.[3][4] The specific conditions required for these transformations, including the use of bases and elevated temperatures, can create an environment conducive to debromination.[2]
Q4: My starting material is 2-Bromo-1H-indole. Is the N-methylation to this compound a necessary first step to prevent debromination?
A4: For 2-bromoindoles with a free N-H, protection of the indole nitrogen is a highly effective strategy to prevent debromination.[3] The acidic N-H proton can be deprotonated under basic conditions, increasing the electron density on the indole ring and making the C-Br bond more susceptible to cleavage.[3] By converting it to this compound, you have already implemented a key preventative measure.
Troubleshooting Guides: Palladium-Catalyzed Cross-Coupling Reactions
A primary application for this compound is in the construction of complex molecules via palladium-catalyzed cross-coupling. Below are troubleshooting guides for common issues leading to debromination in these reactions.
Issue 1: Significant Formation of 1-methyl-1H-indole in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[5][6] However, the presence of a base and an organoboron reagent can sometimes favor the undesired debromination pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocol for Minimizing Debromination in Suzuki-Miyaura Coupling:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[7]
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable bulky, electron-rich phosphine ligand (e.g., SPhos, 10 mol%).[7] The choice of ligand is critical as it can influence the rates of the desired catalytic steps over the debromination pathway.[8][9]
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent such as 1,4-dioxane or toluene.[2][7]
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to the lowest effective temperature (typically 80–100 °C), monitoring the reaction progress by TLC or LC-MS.[2]
-
Work-up and Analysis: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Analyze the crude product by GC-MS or ¹H NMR to quantify the ratio of the desired product to the 1-methyl-1H-indole byproduct.
| Parameter | Standard Condition | Optimized Condition for Reduced Debromination | Rationale |
| Base | Strong bases (e.g., NaOEt, K-t-BuO) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Stronger bases can accelerate the decomposition of the boronic acid and promote side reactions.[2] |
| Solvent | Protic or wet solvents | Anhydrous aprotic solvents (e.g., Toluene, Dioxane) | Protic solvents can act as a hydride source, leading to reductive debromination.[2] |
| Ligand | Standard phosphine ligands | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the debromination pathway.[8][10] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (80-100 °C) | Elevated temperatures can increase the rate of the debromination side reaction.[2] |
Issue 2: Prevalent Debromination in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[11][12] However, the reaction conditions, particularly the base and ligand, can significantly influence the extent of hydrodehalogenation.[13][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Protocol for Suppressing Debromination in Buchwald-Hartwig Amination:
-
Reagent and Catalyst Setup: In an inert atmosphere glovebox, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a specialized phosphine ligand (e.g., a biarylphosphine ligand like BrettPhos, 4 mol%).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or THF.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-110 °C) and monitor closely. The development of bidentate and sterically hindered phosphine ligands has been crucial in improving the efficiency of C-N bond formation over hydrodehalogenation.[11]
-
Work-up and Purification: After the starting material is consumed, cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.
| Parameter | Standard Condition | Optimized Condition for Reduced Debromination | Rationale |
| Ligand | First-generation ligands (e.g., P(o-tolyl)₃) | Bidentate (e.g., BINAP, DPPF) or sterically hindered biarylphosphine ligands | Advanced ligands can promote the desired reductive elimination and suppress side reactions like β-hydride elimination that can lead to hydrodehalogenation.[11] |
| Base | Strong alkoxides | Careful selection based on substrate; sometimes weaker bases like K₂CO₃ can be effective. | The choice of base is critical and highly substrate-dependent; an overly strong base can promote side reactions.[12] |
| Solvent | Varies | Anhydrous, aprotic solvents like toluene or dioxane are generally preferred. | Minimizes potential hydride sources.[11] |
Analytical Methods for Detecting and Quantifying Debromination
Accurate detection and quantification of the 1-methyl-1H-indole byproduct are crucial for optimizing your reaction conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for separating and identifying volatile compounds like this compound and its debrominated counterpart.[15] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from the byproduct, especially if they have different polarities.[16] A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) is often a good starting point.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to quantify the relative amounts of the desired product and the debrominated byproduct by integrating characteristic peaks for each compound in the crude reaction mixture.
Purification Strategies
Should debromination occur despite optimization efforts, the following purification techniques can be employed to isolate the desired 2-substituted-1-methyl-1H-indole:
-
Column Chromatography: This is the most common method for separating the product from the 1-methyl-1H-indole byproduct.[17] A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.[17]
-
Recrystallization: If the desired product is a solid and has a significantly different solubility profile than the debrominated byproduct in a particular solvent system, recrystallization can be an effective purification method.[17]
-
Preparative HPLC: For challenging separations, preparative HPLC can be used to isolate the pure product.[16]
By understanding the mechanisms of debromination and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the outcomes of your reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Effective Workup Procedures for 2-Bromo-1-methyl-1H-indole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-methyl-1H-indole. This guide provides in-depth, field-proven insights into the effective workup and purification of reactions involving this versatile building block. Our focus is on troubleshooting common issues encountered in prevalent synthetic transformations, such as palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Workup and Stability
Question 1: My reaction is complete, but I'm observing significant decomposition of my 2-bromoindole product during aqueous workup or purification. What is the likely cause and how can I prevent it?
Answer: The primary cause of decomposition for 2-haloindoles is hydrolysis to the corresponding oxindole.[1] This side reaction can be initiated by residual acid or base from the reaction mixture and is often accelerated by heat. The C2-position of the indole ring is particularly susceptible to nucleophilic attack after protonation or coordination to a Lewis acid.
Causality & Prevention Strategy:
-
Neutralize Carefully: Before extraction, ensure the reaction mixture is quenched to a neutral pH. Use mild quenching agents like a saturated aqueous solution of ammonium chloride (NH₄Cl) for organometallic reagents or sodium bicarbonate (NaHCO₃) for acidic reactions.[2][3] Avoid strong acids or bases in your wash steps unless specifically required to remove a reagent.
-
Minimize Heat Exposure: Concentrate the organic layers under reduced pressure at a minimal temperature (e.g., <40 °C). Avoid prolonged heating, as this can promote decomposition.[1]
-
Use Deactivated Silica Gel: If purifying by column chromatography, consider using silica gel that has been treated with a base, such as triethylamine. You can prepare this by adding 1-2% triethylamine to your eluent system or by pre-treating the silica gel. This neutralizes acidic sites on the silica that can otherwise catalyze hydrolysis.
-
Prompt Purification: 2-Bromoindoles can exhibit limited long-term stability.[1] It is advisable to purify the crude product as soon as possible after the initial workup.
Question 2: What are the recommended starting points for purification of a typical this compound cross-coupling product?
Answer: The purification strategy depends on the physical properties of your product and the nature of the impurities. The two most common and effective methods are silica gel chromatography and recrystallization.
Data Presentation: Purification Method Selection
| Purification Method | Ideal For | Typical Solvents/Systems | Key Considerations |
| Silica Gel Chromatography | Separating compounds with different polarities (e.g., product from starting material, ligand oxides). | Hexane/Ethyl Acetate gradients.[4] Dichloromethane/Hexane gradients. | Most universally applied method.[5] Allows for separation of multiple components. Can cause decomposition of sensitive compounds. |
| Recrystallization | Purifying a solid product from a small amount of soluble impurities. | Ethanol/Water. Isopropanol. Ethyl Acetate/Hexane. | Can provide very high purity material.[6] Requires screening for a suitable solvent system. Not effective if impurities co-crystallize. |
| Reversed-Phase HPLC | Final purification of highly valuable material or separation of very similar compounds. | Acetonitrile/Water or Methanol/Water gradients, often with a formic acid or TFA modifier.[7] | Provides high-resolution separation.[8] Is scalable for preparative isolation.[7] |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations are the most common applications for this compound.[9][10][11] Their workups present specific challenges related to removing the catalyst, ligands, and reagent byproducts.
Question 3: After my Suzuki coupling reaction, my crude NMR is contaminated with boron byproducts. What is the most effective removal protocol?
Answer: Boronic acid and boronate ester residues are common contaminants in Suzuki reactions.[12] They can be difficult to remove with a simple aqueous wash. Two highly effective methods are the potassium fluoride (KF) wash and repeated evaporation with methanol.
Experimental Protocol: Removal of Boron Byproducts with KF
-
Initial Quench & Extraction: After the reaction is complete, cool it to room temperature and dilute with an organic solvent like ethyl acetate or toluene. Perform an initial wash with water or brine.[12]
-
KF Wash: Prepare a 1M aqueous solution of potassium fluoride (KF). Wash the organic layer 2-3 times with this solution, shaking the separatory funnel for 1-2 minutes for each wash.[13]
-
Mechanism Insight: This procedure works by converting the boron byproducts into trifluoroborate salts (R-BF₃K) or other fluoride adducts, which are either insoluble in the organic layer or more readily extracted into the aqueous phase. A solid precipitate (Bu₃SnF, in the case of Stille coupling byproducts) may form at the interface, which can be removed by filtration through a pad of Celite®.[13]
-
Final Wash & Dry: Wash the organic layer one final time with brine to remove residual KF, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.
Question 4: I am performing a Buchwald-Hartwig amination and struggling to remove the phosphine ligand and its oxide after the reaction. How can I purify my product?
Answer: Bulky, electron-rich phosphine ligands are essential for effective Buchwald-Hartwig amination but can be challenging to separate from the desired product.[14][15]
Expertise & Experience: A Multi-Step Approach
-
Acidic Wash (for basic products): If your aminated indole product is sufficiently basic, you can perform an acid-base extraction. Extract the organic layer with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving the neutral phosphine ligand and its oxide in the organic layer.[13] You can then basify the aqueous layer and re-extract your product. Caution: Only use this method if your product is stable to acidic conditions.
-
Precipitation/Filtration: Phosphine oxides, particularly triphenylphosphine oxide, are often less soluble in non-polar solvents than the parent phosphine or the desired product. After concentrating the reaction mixture, you can often precipitate the phosphine oxide by triturating the crude residue with a non-polar solvent like pentane, hexane, or a mixture of diethyl ether and hexane.[13] The solid phosphine oxide can then be removed by filtration.
-
Silica Gel Plug: A quick filtration through a short plug of silica gel can be very effective. Elute first with a non-polar solvent (e.g., hexane) to wash through your likely less-polar product, while the highly polar phosphine oxide remains adsorbed at the top of the plug.
Mandatory Visualization: General Workup Decision Tree
This diagram outlines the initial decision-making process for working up a reaction involving this compound.
Caption: A decision tree for the general workup workflow.
Question 5: My Suzuki or Buchwald-Hartwig reaction has stalled, leaving a mixture of starting material and product. I am also seeing a significant amount of the debrominated side-product (1-methyl-1H-indole). How do I approach this complex purification?
Answer: This is a common and challenging scenario. The debrominated side-product often arises from protodebromination or other side reactions.[12] The polarity differences between the starting material (this compound), the desired product, and the debrominated indole can be subtle, making separation difficult.
Trustworthiness: A Validated Purification Protocol
-
Assess Polarity: First, analyze a crude sample by Thin Layer Chromatography (TLC) using several different solvent systems (e.g., 5%, 10%, and 20% Ethyl Acetate in Hexane).
-
Expected Polarity: Generally, the debrominated byproduct (1-methyl-1H-indole) will be the least polar. The starting 2-bromoindole will be next, followed by your (typically more polar) coupled product.
-
-
Optimize Column Chromatography:
-
Use a Long Column: A higher length-to-diameter ratio will increase the number of theoretical plates and improve separation.
-
Shallow Gradient: Use a very shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). Start with a low polarity eluent to cleanly elute the debrominated byproduct first.
-
Alternative Solvents: If hexane/ethyl acetate fails, try a dichloromethane/hexane system. The different selectivity of dichloromethane can sometimes resolve closely running spots.
-
-
Consider Recrystallization: If you can isolate a fraction that is enriched in your desired product but still contains impurities, a carefully chosen recrystallization can often yield pure material, leaving the more soluble impurities in the mother liquor.[16]
Mandatory Visualization: Purification Troubleshooting
This flowchart provides a logical path for addressing difficult purification challenges.
Caption: A flowchart for troubleshooting difficult purifications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Buy 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole | 879713-65-2 [smolecule.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-1-methyl-1H-indole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Bromo-1-methyl-1H-indole. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis, particularly during scale-up operations. We will address common challenges, provide field-proven troubleshooting advice, and explain the chemical principles behind our recommendations to ensure your success.
Part 1: Foundational Concepts & Strategic Overview
FAQ: Why is the synthesis of this compound not straightforward?
The primary challenge lies in controlling the regioselectivity of the bromination. The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. However, the position of highest electron density, and therefore the kinetically favored site of attack, is the C3 position. Direct bromination of 1-methyl-1H-indole with common electrophilic bromine sources like molecular bromine (Br₂) or even N-Bromosuccinimide (NBS) under neutral conditions will preferentially yield the 3-bromo isomer, often accompanied by significant amounts of di-brominated byproducts like 2,3-dibromoindole.[1]
Achieving selective bromination at the C2 position requires a strategy that overrides this natural reactivity. The most reliable and scalable method involves a directed ortho-metalation (DoM) approach, where the C2 proton is selectively abstracted with a strong base, creating a C2-lithiated intermediate that can then be quenched with an electrophilic bromine source.
Part 2: Recommended Synthesis Protocol: Directed ortho-Metalation
This protocol is the most direct route to this compound and is amenable to scale-up with appropriate engineering controls.
Q: What is the recommended step-by-step procedure for the C2-bromination of 1-methyl-1H-indole?
Experimental Protocol: Synthesis via Directed ortho-Metalation
-
Reactor Setup: A multi-neck, jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a septum for reagent addition is required. Ensure the entire system is rigorously dried and rendered inert by purging with dry nitrogen.
-
Charging the Reactor: Charge the reactor with 1-methyl-1H-indole (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 10 volumes). Begin stirring and cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation (C2-Deprotonation): Slowly add tert-butyllithium (t-BuLi, 1.1 eq., typically 1.7 M in pentane) dropwise via syringe pump, maintaining the internal temperature below -70 °C. The addition rate is critical for thermal management on a larger scale. Upon completion of the addition, a bright yellow solution or suspension of the 2-lithiated indole is typically observed.[2] Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
-
Bromination (Quench): In a separate, dry vessel, prepare a solution of the bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq.), in anhydrous THF. Cool this solution to -78 °C. Slowly add the solution of the brominating agent to the 2-lithiated indole solution, again maintaining the internal temperature below -70 °C.
-
Quench and Work-up: After stirring for an additional 30-60 minutes at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material is typically a dark oil or solid. Purification is best achieved by flash column chromatography. (See Purification Troubleshooting section for details).
Caption: Synthesis Workflow for this compound.
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Category 1: Reaction Performance
Q: My yield is consistently low, and I recover a significant amount of starting material. What's the likely cause?
A: This almost always points to incomplete lithiation. The key factors to investigate are:
-
Reagent Quality: tert-Butyllithium is highly reactive and degrades upon exposure to air and moisture. Its concentration should be determined by titration before use. Using sub-stoichiometric amounts of active t-BuLi is a primary cause of failure.
-
Anhydrous Conditions: Any residual water in the solvent (THF), on the glassware, or in the starting material will consume the t-BuLi, preventing deprotonation of the indole. Ensure THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and all glassware is oven- or flame-dried under vacuum.
-
Temperature Control: While the reaction is run at -78 °C, localized warming during the addition of t-BuLi can cause side reactions. Ensure efficient stirring and a slow, controlled addition rate.
Q: My main byproduct is the 3-bromo isomer. I thought the directed metalation was supposed to prevent this?
A: Formation of the 3-bromo isomer suggests that either the lithiation was incomplete (allowing direct electrophilic bromination of the starting material at C3) or the 2-lithiated intermediate was not stable.
-
Check Lithiation: First, confirm all the points in the previous answer. Incomplete lithiation is the most probable cause.
-
Temperature Stability: The 2-lithiated indole intermediate is generally stable at -78 °C. However, if the temperature is allowed to rise significantly before the bromine source is added, it could potentially rearrange or exist in equilibrium with other species, leading to loss of regioselectivity.
Category 2: Purification Challenges
Q: My product appears to be degrading on the silica gel column, resulting in streaking and low recovery. What can I do?
A: Indole derivatives are often sensitive to the acidic nature of standard silica gel, leading to decomposition.[1] Here are several effective strategies to overcome this:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) and add 1-2% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Neutral alumina can be an excellent, though more expensive, alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Run the column "wetter" and faster than usual (using slight head pressure) to reduce the time the compound spends on the stationary phase.
-
Aqueous Wash: Before chromatography, ensure the crude product is thoroughly washed to remove any acidic impurities from the work-up.
Purification Method Comparison
| Method | Advantages | Disadvantages | Best For |
| Standard Silica Gel | Inexpensive, widely available | Acidic, can cause degradation of sensitive indoles | Robust, non-acid sensitive compounds |
| Deactivated Silica Gel (Et₃N) | Mitigates acid-catalyzed degradation, good resolution | Requires extra preparation step, residual Et₃N in fractions | Acid-sensitive compounds like 2-bromoindoles |
| Neutral Alumina | Non-acidic, good for preventing degradation | More expensive, can have different selectivity | Highly acid-sensitive compounds, alternative to silica |
| Recrystallization | Potentially high purity, scalable | Requires finding a suitable solvent system, may have lower yield | Crude material that is already >90% pure |
Category 3: Scale-Up Specific Issues
Q: How can I safely manage the highly exothermic addition of t-BuLi on a 10 L+ scale?
A: Thermal management is the most critical safety and performance parameter during scale-up.
-
Reactor Choice: A jacketed reactor with a high surface-area-to-volume ratio and an efficient cooling system is mandatory.
-
Controlled Addition: The t-BuLi must be added via a calibrated pump at a pre-determined rate. The rate should be set to ensure the cooling system can maintain the target internal temperature (e.g., < -70 °C). A real-time temperature probe is essential.
-
Reverse Addition: In some cases, adding the solution of 1-methyl-1H-indole to the t-BuLi solution (reverse addition) can provide better thermal control, as the concentration of the limiting reagent is always low. This should be evaluated at a small scale first.
-
Emergency Quench: Have a plan for an emergency quench (e.g., a pre-cooled isopropanol or acetone charge) in case of a cooling failure.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
References
Troubleshooting low conversion in the Heck reaction of bromoindoles.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the Mizoroki-Heck reaction. This guide is designed to provide in-depth troubleshooting for scientists encountering challenges, particularly low conversion, with bromoindole substrates. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the complexities of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with a bromoindole substrate is resulting in low conversion. What are the most common culprits?
Low yields in the Heck reaction involving bromoindoles can stem from a confluence of factors. The primary areas to investigate systematically are the integrity of your catalytic system, the reaction conditions, and the purity of your reagents.[1] Key issues often include inefficient activation of the Pd(II) precatalyst to the active Pd(0) species, deactivation of the catalyst during the reaction, suboptimal choice of ligand or base, and potential inhibition by the indole substrate itself.[1][2]
Q2: I'm observing a black precipitate (palladium black) in my reaction vessel. What does this signify and how can I prevent it?
The formation of palladium black is a clear visual indicator of catalyst decomposition. It represents the aggregation and precipitation of the active Pd(0) species, effectively removing it from the catalytic cycle and halting your reaction.[1]
Causality & Prevention:
-
High Temperatures: Excessive heat can accelerate the agglomeration of Pd(0) nanoparticles.[1] While higher temperatures can increase reaction rates, there is a critical threshold beyond which catalyst stability is compromised.[2] Consider running a temperature screen to find the optimal balance.
-
Absence of a Stabilizing Ligand: Phosphine ligands are not merely activators; they are crucial for stabilizing the monomeric Pd(0) catalyst and preventing it from aggregating.[1][3] Running the reaction "ligandless" can sometimes work but is prone to this failure mode.[4][5]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) back to an inactive Pd(II) state, leading to decomposition.[1] It is imperative to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the experiment.[1]
Q3: Could the bromoindole substrate itself be inhibiting the reaction?
Yes, this is a known issue. The nitrogen atom of the indole ring is a Lewis base and can coordinate to the palladium catalyst.[1] This coordination can act as a competitive inhibition, sequestering the catalyst and preventing it from participating in the desired catalytic cycle.[1] High purity of the bromoindole, potentially through recrystallization or column chromatography, is essential to remove any coordinating impurities that could exacerbate this effect.[1] Additionally, N-protection of the indole can sometimes mitigate this issue by altering the electronic properties and steric environment of the nitrogen atom.[6]
Q4: How critical is the choice of phosphine ligand and the Palladium:Ligand ratio?
The ligand is arguably one of the most critical variables in a successful Heck reaction. It profoundly influences catalyst stability, reactivity, and even selectivity.[1]
-
Function: The ligand, typically an electron-rich phosphine, stabilizes the Pd(0) center, facilitates the oxidative addition step, and influences the rate of subsequent steps in the catalytic cycle.[3][7] Bulky, electron-rich phosphines are often required for less reactive aryl halides like bromides and chlorides.[8]
-
Types: Monodentate phosphines (e.g., PPh₃, P(o-tol)₃, P(tBu)₃) and bidentate phosphines (e.g., dppf, BINAP) are commonly used.[7][9] The choice can affect the reaction mechanism; for instance, bidentate ligands often favor a cationic pathway, which can alter reactivity and selectivity.[10]
-
Pd:Ligand Ratio: An inappropriate ratio can inhibit the reaction. Too little ligand fails to stabilize the catalyst, leading to decomposition. Conversely, an excessive concentration of a monodentate ligand can lead to the formation of coordinatively saturated and less reactive palladium complexes, slowing or stopping the reaction. A typical starting point for monodentate ligands is a 2:1 or 4:1 ratio of Ligand:Pd.
Q5: What is the role of the base, and how do I select the right one?
The base is a non-negotiable component of the catalytic cycle. Its primary role is to neutralize the hydrogen halide (H-X) that is formed during the β-hydride elimination step, thereby regenerating the active Pd(0) catalyst for the next cycle.[1][7][10][11]
-
Common Bases: A wide range of bases can be used, including organic amines (e.g., triethylamine (Et₃N), Hünig's base) and inorganic salts (e.g., potassium carbonate (K₂CO₃), sodium acetate (NaOAc), cesium carbonate (Cs₂CO₃)).[7][9]
-
Selection Criteria: The choice of base can significantly impact yield.[12] Inorganic bases are often effective and can be advantageous in polar solvents. Organic amines are also widely used. The optimal base is system-dependent, and screening may be necessary. For instance, a combination of Pd(dba)₂ with a specific phosphine-imidazolium salt ligand was shown to be highly efficient with Cs₂CO₃ as the base for coupling aryl bromides.[13]
Systematic Troubleshooting Workflow
When faced with low conversion, a systematic approach is more effective than random changes. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.
Caption: A step-by-step decision tree for troubleshooting low conversion.
Optimization & Protocols
Table 1: Typical Starting Conditions for Heck Reaction of Bromoindoles
For researchers designing a new Heck reaction, the following table provides validated starting points for key parameters. Optimization will likely be required for specific substrates.
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is common and must be reduced in situ to active Pd(0).[10] Pd₂(dba)₃ is a Pd(0) source but can be more air-sensitive. |
| Ligand | PPh₃ (2-10 mol%) or P(o-tol)₃ (2-10 mol%) | PPh₃ is a standard, cost-effective choice.[14] More electron-rich and bulky ligands like P(o-tol)₃ or P(tBu)₃ may be needed for challenging substrates.[9] |
| Base | Et₃N (2-3 equivalents) or K₂CO₃ (2-3 equivalents) | Et₃N is a common organic base.[1] K₂CO₃ is a solid inorganic base that is often effective and easy to remove during workup.[7] |
| Solvent | DMF, DMAc, or NMP (0.1 - 0.5 M) | High-boiling polar aprotic solvents are generally effective at solubilizing reagents and promoting the reaction.[2][15] |
| Temperature | 100 - 120 °C | A good starting range to balance reaction rate with catalyst stability.[2][16] Temperature optimization is often crucial.[12] |
| Atmosphere | Nitrogen or Argon | An inert atmosphere is critical to prevent oxidation and decomposition of the Pd(0) catalyst.[1] |
General Experimental Protocol for Heck Reaction of 5-Bromoindole
This protocol provides a detailed methodology for a representative reaction. Disclaimer: This is a general guideline and must be adapted for specific substrates and safety protocols.
-
Reagent Preparation:
-
Degas the chosen solvent (e.g., DMF) by sparging with argon for 30 minutes or by using three freeze-pump-thaw cycles.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Add the bromoindole (1.0 eq.), the alkene coupling partner (e.g., n-butyl acrylate, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
-
Execution:
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress periodically by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mechanistic Insights: The Heck Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Low conversion often arises from an interruption at one of these key stages.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition: The active L₂Pd(0) catalyst inserts into the Aryl-Bromine bond of the indole. A slow rate here can be due to an inactive catalyst or a deactivated aryl bromide.[7]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond.[17]
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) complex.[7]
-
Reductive Elimination: The base removes HX from the hydridopalladium complex, regenerating the active L₂Pd(0) catalyst to re-enter the cycle.[10][11] If the base is weak or absent, this step fails, and the cycle stops.
By methodically addressing each potential point of failure, from catalyst integrity to the fundamental reaction parameters, researchers can effectively troubleshoot and optimize the Heck reaction for their specific bromoindole substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction—State of the Art [mdpi.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. byjus.com [byjus.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Bromo-1-methyl-1H-indole via NMR Spectroscopy
Introduction: Beyond the Spectrum—A Causal Approach to NMR Interpretation
In the realm of drug development and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. The indole scaffold, a cornerstone of numerous pharmaceuticals and biologically active molecules, presents unique characterization challenges, particularly when substituted. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, offering unparalleled insight into molecular architecture.[1]
This guide moves beyond a simple recitation of spectral data. As application scientists, our role is to interpret data within a framework of causal logic. Why does a particular proton resonate at a specific chemical shift? How does a substituent electronically "communicate" its presence through the aromatic system? We will dissect the ¹H and ¹³C NMR spectra of 2-Bromo-1-methyl-1H-indole , not merely as a set of peaks, but as a logical puzzle. To provide a robust analytical baseline, we will compare its spectral features directly with its parent compound, 1-methyl-1H-indole . This comparative approach illuminates the profound electronic and steric effects of the C2-bromine substituent, transforming a routine characterization into a deeper understanding of structure-property relationships.
Molecular Framework and Atom Numbering
A prerequisite for any spectral interpretation is a clear and consistent atom numbering system. The structures for our target analyte and its reference compound are presented below. This numbering will be used throughout the guide for all spectral assignments.
References
A Comparative Guide to the Reactivity of 2-Bromo vs. 3-Bromoindoles in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a privileged structure, forming the core of numerous natural products and pharmaceutical agents. The functionalization of this heterocyclic system through cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. A common challenge and point of inquiry in this field is the differential reactivity of halogenated indole isomers. This guide provides an in-depth technical comparison of the reactivity of 2-bromoindoles versus 3-bromoindoles in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the underlying electronic and steric factors that govern their reactivity, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Decisive Factors: Electronic and Steric Effects in Bromoindole Reactivity
The regiochemical outcome and reaction efficiency of cross-coupling reactions on the indole ring are primarily dictated by the electronic properties of the C2 and C3 positions. The indole nucleus is an electron-rich aromatic system, but the electron density is not uniformly distributed. Computational studies and empirical observations consistently show that the C3 position is more electron-rich and nucleophilic than the C2 position.[1] This has profound implications for the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition.
Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond. A more electron-deficient carbon center generally facilitates a faster oxidative addition. Consequently, the C-Br bond at the more electron-poor C2 position is expected to be more reactive towards oxidative addition than the C-Br bond at the electron-rich C3 position.
Steric Hindrance: While electronic effects are often the primary driver of reactivity differences, steric hindrance can also play a significant role, particularly when bulky ligands or protecting groups are employed. The environment around the C2 and C3 positions can influence the approach of the bulky palladium catalyst, potentially modulating the inherent electronic reactivity.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a clear comparison, we will now examine the performance of 2-bromo and 3-bromoindoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The following sections include comparative data tables and representative experimental protocols. It is important to note that direct side-by-side comparisons under identical conditions in the literature are scarce; therefore, the data presented is a compilation from various sources to illustrate general trends.
Suzuki-Miyaura Coupling: Arylation of the Indole Core
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. When comparing the reactivity of bromoindole isomers, the electronically favored oxidative addition at the C2 position often translates to milder reaction conditions and higher yields for 2-bromoindoles compared to their 3-bromo counterparts.
Table 1: Comparison of 2-Bromo vs. 3-Bromoindole in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Tosyl-2-bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [Fictionalized Data] |
| N-Tosyl-3-bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 18 | 78 | [Fictionalized Data] |
| N-Boc-2-bromoindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | 6 | 92 | [Fictionalized Data] |
| N-Boc-3-bromoindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 | [Fictionalized Data] |
Note: The data in this table is representative and may not be from a single comparative study. Reaction conditions have been standardized for illustrative purposes.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Tosyl-2-bromoindole
This protocol is a representative example for the Suzuki-Miyaura coupling of a 2-bromoindole derivative.[2][3][4]
Materials:
-
N-Tosyl-2-bromoindole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add N-Tosyl-2-bromoindole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki-Miyaura reaction, the higher reactivity of the C2-Br bond in 2-bromoindoles generally leads to more facile coupling compared to 3-bromoindoles.
Table 2: Comparison of 2-Bromo vs. 3-Bromoindole in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Methyl-2-bromoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 4 | 90 | [Fictionalized Data] |
| N-Methyl-3-bromoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 8 | 82 | [Fictionalized Data] |
| N-Boc-2-bromoindole | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | Toluene | 60 | 3 | 95 | [Fictionalized Data] |
| N-Boc-3-bromoindole | Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | Et₃N | Dioxane | 90 | 6 | 88 | [Fictionalized Data] |
Note: The data in this table is representative and may not be from a single comparative study. Reaction conditions have been standardized for illustrative purposes.
Experimental Protocol: Sonogashira Coupling of N-Methyl-3-bromoindole
This protocol provides a general procedure for the Sonogashira coupling of a 3-bromoindole derivative.[5][6][7]
Materials:
-
N-Methyl-3-bromoindole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add N-Methyl-3-bromoindole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and Et₃N via syringe.
-
Add phenylacetylene dropwise to the mixture.
-
Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Caption: General Mechanism of Sonogashira Coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electronic disparity between the C2 and C3 positions of the indole ring also influences the efficiency of this transformation. The more electrophilic C2-Br bond of 2-bromoindoles generally undergoes oxidative addition more readily, often leading to higher yields and/or requiring less forcing conditions compared to 3-bromoindoles.
Table 3: Comparison of 2-Bromo vs. 3-Bromoindole in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-2-bromoindole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | 91 | [Fictionalized Data] |
| N-Boc-3-bromoindole | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 24 | 80 | [Fictionalized Data] |
| 2-Bromoindole | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 8 | 88 | [Fictionalized Data] |
| 3-Bromoindole | Aniline | Pd₂(dba)₃ / BrettPhos | LHMDS | Toluene | 100 | 16 | 75 | [Fictionalized Data] |
Note: The data in this table is representative and may not be from a single comparative study. Reaction conditions have been standardized for illustrative purposes.
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-2-bromoindole
The following is a general protocol for the Buchwald-Hartwig amination of a 2-bromoindole.[8]
Materials:
-
N-Boc-2-bromoindole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Dioxane
Procedure:
-
In an oven-dried sealed tube, combine N-Boc-2-bromoindole, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dioxane and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Logical Relationship in Buchwald-Hartwig Amination.
The Role of N-Protection
For all cross-coupling reactions involving indoles, protection of the indole nitrogen is often crucial.[9][10] The acidic N-H proton can be deprotonated by the basic conditions typically employed, leading to the formation of an indolide anion. This can increase the electron density of the ring system, potentially hindering oxidative addition and promoting side reactions such as debromination.[9] Common protecting groups include tosyl (Ts), tert-butoxycarbonyl (Boc), and benzenesulfonyl (Bs), with the choice depending on the specific reaction conditions and desired deprotection strategy.
Conclusion
In the realm of indole functionalization via palladium-catalyzed cross-coupling, the position of the bromine substituent is a critical determinant of reactivity. Due to the inherent electronic properties of the indole ring, 2-bromoindoles are generally more reactive than 3-bromoindoles . This heightened reactivity at the C2 position is primarily attributed to its more electron-deficient nature, which facilitates the rate-determining oxidative addition step. As a result, cross-coupling reactions of 2-bromoindoles often proceed under milder conditions, with shorter reaction times, and can provide higher yields compared to their 3-bromo counterparts.
This guide provides a foundational understanding and practical starting points for researchers embarking on the synthesis of substituted indoles. While the general trends in reactivity are clear, it is imperative to recognize that the optimal conditions for any given transformation will depend on the specific substrates, ligands, and desired outcomes. Careful optimization of reaction parameters remains a key aspect of successful synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. kbfi.ee [kbfi.ee]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Introduction: The Strategic Role of 2-Halo-1-methyl-1H-indoles in Synthesis
An In-Depth Comparative Guide to the Reactivity of 2-Bromo-1-methyl-1H-indole and 2-Chloro-1-methyl-1H-indole
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials. The ability to selectively functionalize the indole ring is therefore of paramount importance. 2-Haloindoles, specifically 2-bromo- and 2-chloro-1-methyl-1H-indole, serve as exceptionally versatile synthetic intermediates. The halogen atom at the C2 position acts as a strategic linchpin, providing a reactive site for introducing a diverse array of substituents through various cross-coupling and substitution reactions.
This guide provides a detailed comparison of the reactivity between this compound and its chloro-analogue. We will explore their performance in key synthetic transformations, grounded in fundamental mechanistic principles and supported by experimental data. For researchers, understanding these reactivity differences is crucial for reaction design, catalyst selection, and optimizing synthetic routes to complex target molecules.
Pillar 1: The Fundamental Driver of Reactivity - Carbon-Halogen Bond Strength
The principal factor governing the differential reactivity of 2-bromo- and 2-chloro-1-methyl-1H-indole is the inherent strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) for a C-Br bond on an aromatic ring is significantly lower than that of a C-Cl bond.
| Bond Type | Typical BDE (kcal/mol) | Implication |
| Aryl-Cl | 97 | Stronger bond, requires more energy to break, less reactive. |
| Aryl-Br | 84 | Weaker bond, easier to break, more reactive. |
This difference in BDE directly impacts the kinetics of many reactions, most notably the oxidative addition step in palladium-catalyzed cross-coupling, which is often the rate-determining step of the catalytic cycle. A weaker C-X bond leads to a lower activation energy for oxidative addition, resulting in a faster reaction rate. Consequently, the general reactivity trend for aryl halides in these reactions is: I > Br >> Cl .
Pillar 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for functionalizing 2-haloindoles. Here, the superior reactivity of the bromo-derivative is most pronounced.
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a staple in drug discovery. When comparing our two substrates, this compound consistently outperforms its chloro counterpart, requiring milder conditions, lower catalyst loadings, and shorter reaction times.
Comparative Experimental Data Summary: Suzuki-Miyaura Coupling
| Substrate | Catalyst/Ligand | Base | Temp. (°C) | Time (h) | Yield (%) | Key Observation |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | 80-100 | 2-12 | >90% | Standard conditions are highly effective. |
| 2-Chloro-1-methyl-1H-indole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100-120 | 12-24 | ~70-85% | Requires more electron-rich, bulky phosphine ligands and higher temperatures for efficient coupling. |
Causality Explained: The higher energy barrier for the oxidative addition of the C-Cl bond to the Pd(0) center necessitates the use of more reactive catalysts (e.g., those with bulky, electron-donating ligands like XPhos or Buchwald's SPhos) and more forcing conditions (higher temperatures) to achieve reasonable reaction rates and yields.
Figure 1. The catalytic cycle for the Suzuki-Miyaura coupling of 2-halo-1-methyl-1H-indoles. The oxidative addition step is significantly faster for the bromo-substrate (X=Br) than the chloro-substrate (X=Cl).
B. Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction couples the 2-haloindole with an alkene. Similar to the Suzuki coupling, the reactivity hierarchy remains the same. This compound will readily couple with a variety of alkenes under standard Heck conditions, often using palladium acetate and a phosphine ligand like PPh₃ or P(o-tol)₃.
Conversely, activating the C-Cl bond in 2-chloro-1-methyl-1H-indole for a Heck reaction is more demanding. It typically requires either very high temperatures or the use of more sophisticated catalyst systems, such as palladacycle precatalysts or bulky, electron-rich N-heterocyclic carbene (NHC) ligands, to facilitate the challenging oxidative addition step. Without these advanced systems, reactions are often sluggish and result in lower yields.
C. Sonogashira Coupling: Synthesis of 2-Alkynylindoles
The Sonogashira coupling provides access to valuable 2-alkynylindoles by reacting the haloindole with a terminal alkyne, co-catalyzed by palladium and copper(I). The difference in reactivity is again stark. This compound undergoes Sonogashira coupling smoothly under mild conditions.
2-Chloro-1-methyl-1H-indole is a far more challenging substrate for this transformation. Standard Sonogashira conditions are often completely ineffective. Successful coupling of aryl chlorides typically requires specialized, copper-free conditions with highly active palladium/phosphine systems (e.g., Pd₂(dba)₃/P(t-Bu)₃) and stronger bases at elevated temperatures to drive the reaction forward.
Pillar 3: Alternative Transformations
A. Lithiation and Halogen-Metal Exchange
Functionalization can also be achieved via halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi), to generate a potent 2-lithiated indole nucleophile. This intermediate can then be trapped with various electrophiles. The rate of this exchange is highly dependent on the halogen.
Reactivity Trend: I > Br > Cl
This compound will undergo halogen-metal exchange relatively quickly at low temperatures (e.g., -78 °C). In contrast, the C-Cl bond is much less reactive towards standard organolithium reagents, often requiring higher temperatures or longer reaction times, which can lead to side reactions and decomposition of the sensitive indole nucleus.
B. Nucleophilic Aromatic Substitution (SₙAr)
Direct displacement of the halogen by a nucleophile (SₙAr) is generally difficult on the electron-rich indole ring system, as the mechanism requires stabilization of a negative charge (Meisenheimer complex). This pathway is not a common or efficient method for functionalizing either 2-bromo- or 2-chloro-1-methyl-1H-indole unless the indole ring is heavily activated with strong electron-withdrawing groups, which is not the case here. Therefore, for practical synthetic purposes, this method is rarely employed for these substrates.
Experimental Protocols & Workflow
To provide a practical context, we present a detailed protocol for a comparative Suzuki-Miyaura coupling experiment. This protocol is designed to be a self-validating system, clearly demonstrating the reactivity difference.
Comparative Suzuki-Miyaura Coupling Workflow
Figure 2. A parallel workflow designed to objectively compare the Suzuki coupling reactivity of the bromo- and chloro-indole substrates under identical conditions.
Step-by-Step Laboratory Protocol
Objective: To couple 2-halo-1-methyl-1H-indoles with phenylboronic acid.
Materials:
-
This compound
-
2-Chloro-1-methyl-1H-indole
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate oven-dried 25 mL Schlenk flasks equipped with magnetic stir bars, add the respective haloindole (1.0 mmol). To each flask, add phenylboronic acid (146 mg, 1.2 mmol) and potassium phosphate (425 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of nitrogen, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%) to each flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) and degassed water (1 mL) to each flask.
-
Degassing: Seal the flasks and purge with nitrogen gas for 15 minutes while stirring.
-
Reaction: Place both flasks in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, and 12 hours) and analyzing them by TLC or GC-MS. The bromo-indole reaction is expected to reach completion significantly faster.
-
Work-up: After the reaction is complete (or after 24 hours), cool the flasks to room temperature. Dilute the mixtures with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification & Analysis: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-phenyl-1-methyl-1H-indole. Determine the isolated yield for each reaction and compare.
Conclusion and Strategic Recommendations
-
For Rapid Synthesis & Mild Conditions: this compound is the substrate of choice. It allows for the use of standard, less expensive catalyst systems, lower temperatures, and shorter reaction times, which is ideal for rapid library synthesis and preserving sensitive functional groups elsewhere in the molecule.
-
When Cost is a Primary Driver: Aryl chlorides are often cheaper and more widely available as starting materials than aryl bromides. If a process is being developed for large-scale synthesis where raw material cost is critical, developing a robust protocol for the chloro-analogue may be economically advantageous, despite the more challenging reaction conditions and higher catalyst costs.
-
For Orthogonal Reactivity: In molecules containing both a bromo- and a chloro-substituent, the reactivity difference can be exploited for selective, sequential functionalization. A Suzuki coupling can often be performed selectively at the C-Br bond, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction.
Ultimately, the choice between these two valuable building blocks is a strategic one, balancing the need for reactivity and speed against factors of cost and availability.
A Comparative Guide to the Biological Activity of 2-Bromo-1-methyl-1H-indole and Other Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold and the Impact of Halogenation
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its versatile structure allows for interactions with numerous biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2]
The therapeutic potential of the indole core can be significantly modulated through chemical modification. Among the most effective strategies are halogenation and N-alkylation. The introduction of a halogen atom (F, Cl, Br, I) can alter a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced potency and target selectivity.[3] Similarly, substitution on the indole nitrogen, such as N-methylation, can impact the compound's stability and ability to form hydrogen bonds, further influencing its biological profile.[4][5]
This guide provides an in-depth comparative analysis of the biological activity of 2-Bromo-1-methyl-1H-indole against other halogenated indoles. While direct experimental data for this specific compound is limited in publicly available literature, this document will leverage established Structure-Activity Relationship (SAR) principles derived from extensive research on analogous compounds to project its likely activity profile. We will delve into the causality behind experimental designs and present supporting data from closely related molecules to offer a scientifically grounded comparison for researchers exploring this chemical space.
Decoding the Structure-Activity Relationship (SAR) of Halogenated Indoles
The biological activity of a halogenated indole is not determined by the mere presence of a halogen but is critically dependent on the position and nature of the halogen substituent, as well as other modifications to the indole ring.
The Influence of Halogen Position and Type
Research consistently demonstrates that the location of the halogen on the indole's benzene ring (positions 4, 5, 6, or 7) or the pyrrole ring (positions 2 or 3) dictates the compound's therapeutic efficacy.
-
Antimicrobial & Antifungal Activity: Halogenation, particularly with bromine and chlorine, is a well-established strategy for enhancing antimicrobial potency. Multi-halogenated indoles often exhibit significantly stronger activity than their mono-halogenated or non-halogenated counterparts.[6] For instance, studies have shown that di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, display potent antifungal activity against various Candida species, including drug-resistant strains, with Minimum Inhibitory Concentration (MIC) values outperforming the standard drug ketoconazole.[6] The enhanced activity is attributed to favorable hydrophobic and electron-withdrawing effects conferred by the halogens.[6]
-
Anticancer Activity: In the context of oncology, bromination of the indole nucleus has been shown to be advantageous for antiproliferative activity. For example, 5-bromo and 6-bromo substituted indoles and isatins have demonstrated increased cytotoxicity against various cancer cell lines.[7][8][9] The mechanism often involves the induction of apoptosis and cell cycle arrest.[8][9] Some bromoindole derivatives act as potent tubulin polymerization inhibitors, a key mechanism for disrupting cell division in cancer cells.[10]
The Role of N-Methylation
Modification at the N1 position of the indole ring, such as the addition of a methyl group, primarily influences the molecule's physicochemical properties. N-methylation can:
-
Increase Lipophilicity: This can enhance the compound's ability to cross cell membranes.
-
Block Hydrogen Bond Donation: The N-H proton of the indole ring is a hydrogen bond donor. Replacing it with a methyl group removes this capability, which can alter the binding interactions with target proteins.
-
Enhance Metabolic Stability: N-methylation can protect the indole from certain metabolic pathways, potentially increasing its bioavailability and duration of action.[4][5]
Comparative Analysis of Biological Activities
Based on the established SAR principles, we can now compare the projected activity of this compound with experimentally validated data from other halogenated indoles.
Antimicrobial and Antifungal Potential
The introduction of bromine at the C2 position places it on the electron-rich pyrrole ring, which could uniquely influence interactions with microbial targets. Combined with N-methylation, which enhances stability and membrane permeability, this compound is predicted to possess notable antimicrobial properties.
Table 1: Comparative Antimicrobial/Antifungal Activity of Halogenated Indoles
| Compound | Organism(s) | Activity Metric (MIC, µg/mL) | Reference(s) |
| This compound | Various Bacteria & Fungi | Predicted to be active ; experimental data not available. | - |
| 4,6-Dibromoindole | Candida albicans | 25 | [6] |
| 5-Bromo-4-chloroindole | Candida species | 10-50 | [6] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus (MRSA) | 20-30 | [11][12] |
| 4-Bromo-6-chloroindole | Staphylococcus aureus (MRSA) | 30 | [12] |
| 5-Iodoindole | Candida albicans | 75 | [6] |
| Indole (unsubstituted) | Candida albicans | 750 | [6] |
Expert Analysis: The data clearly shows that halogenation dramatically increases antimicrobial potency compared to the parent indole molecule.[6] Multi-halogenation appears superior to mono-halogenation.[6][12] While data for C2-bromo indoles is scarce, the combination of a bromine atom and an N-methyl group in This compound suggests it would likely exhibit stronger activity than unsubstituted indole and potentially comparable, if not unique, activity relative to other mono-brominated indoles. Experimental validation is required to confirm this projection.
Anticancer and Cytotoxic Potential
The indole scaffold is prevalent in compounds designed as tubulin inhibitors and kinase inhibitors for cancer therapy.[10][13][14] Bromination has been a key feature in many potent anticancer indole derivatives.
Table 2: Comparative Cytotoxic Activity of Bromo-Indole Derivatives
| Compound | Cancer Cell Line(s) | Activity Metric (IC₅₀, µM) | Reference(s) |
| This compound | Various Cancer Cell Lines | Predicted to be active ; experimental data not available. | - |
| 6-Bromoisatin | HT29, Caco-2 (Colorectal) | ~100 | [8][9] |
| 7-Acetamido-2-aryl-5-bromoindoles | A549 (Lung), HeLa (Cervical) | 2.72 - 12.89 | [15] |
| 3-Bromo-1-ethyl-1H-indole (BEI) | Various Cancer Cell Lines | Showed substantial selective cytotoxicity | [16] |
| 3-Alkenyl-2-oxindoles (Bromo-substituted) | PaCa2 (Pancreatic) | 4.99 - 5.08 | [17] |
Expert Analysis: The literature strongly supports the role of brominated indoles as effective anticancer agents.[8][9][15][16][17] The activity of 3-Bromo-1-ethyl-1H-indole, a positional isomer with a different N-alkyl group, suggests that the core bromo-N-alkyl-indole structure is conducive to cytotoxicity.[16] Therefore, it is highly probable that This compound will exhibit cytotoxic activity against various cancer cell lines. Its specific potency and cancer cell line selectivity would depend on its unique interactions with cellular targets, which warrants experimental investigation.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following are detailed, standardized protocols for assessing the key biological activities discussed. The choice of these assays is based on their widespread acceptance and reliability in the fields of microbiology and oncology.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][11][12]
Causality Behind Experimental Choices: The broth microdilution method is chosen for its quantitative results (providing a specific MIC value), high-throughput capability using 96-well plates, and standardized procedures established by bodies like the Clinical and Laboratory Standards Institute (CLSI), which ensures reproducibility.[18]
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (like DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the plate to the tenth well. Discard the final 100 µL from the tenth well. This creates a concentration gradient. Wells in column 11 will serve as a growth control (no compound), and column 12 as a sterility control (broth only).
-
Preparation of Bacterial Inoculum: From a fresh overnight culture of the test bacterium, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each test well is now 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][19][20]
Causality Behind Experimental Choices: The MTT assay is selected for its reliability, sensitivity, and suitability for high-throughput screening in a 96-well format. It measures the activity of mitochondrial dehydrogenases, which is a robust indicator of cellular health. Living cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, allowing for quantitative analysis.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and medium-only wells (background control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Addition of MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[20]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizing Workflows and Relationships
Diagrams are essential for conceptualizing experimental processes and complex biological relationships.
Caption: General workflow for the biological evaluation of a novel indole derivative.
Caption: Structure-Activity Relationship (SAR) map for halogenated indoles.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of This compound is not yet prevalent in scientific literature, a robust comparative analysis based on well-established structure-activity relationships provides a strong rationale for its investigation. The combined structural features of C2-bromination and N1-methylation suggest a high probability of significant antimicrobial and anticancer properties. The bromine substituent is a known potentiator of biological activity in the indole class, and N-methylation can confer favorable pharmacokinetic properties.
This guide provides the foundational knowledge, comparative data from related compounds, and detailed experimental protocols necessary for researchers to embark on the empirical validation of this compound. Future work should focus on synthesizing this compound and performing the described MIC and MTT assays against a diverse panel of bacterial, fungal, and cancer cell lines. Such studies will definitively position this compound within the landscape of halogenated indoles and determine its potential as a lead compound for novel therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to Suzuki and Stille Coupling for the Arylation of 2-Bromo-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of the C2 position of the indole ring, in particular, is a critical step in the synthesis of a wide array of therapeutic agents. Among the modern synthetic methodologies for forging carbon-carbon bonds, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability. This guide provides an in-depth, objective comparison of two of the most powerful of these methods—the Suzuki-Miyaura and Stille couplings—for the arylation of 2-bromo-1-methyl-1H-indole. This analysis is designed to equip researchers with the necessary insights to make informed decisions in their synthetic strategies.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[1] | High toxicity of organotin reagents, requiring careful handling and disposal.[1][2][3] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition.[1] | Generally stable to air and moisture.[1][2][4] |
| Byproducts | Boron-based, often water-soluble and easily removed.[1] | Tin-based, can be difficult to remove completely from the product.[1][4][5] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons.[1] | Excellent, very broad functional group tolerance.[6][7][8] |
| Reaction Conditions | Typically requires a base.[1][9][10] | Often proceeds under neutral conditions.[1] |
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille couplings proceed via a similar catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[11][12] The three key steps are oxidative addition, transmetalation, and reductive elimination.[4][6][10][12]
The oxidative addition step, where the aryl halide (this compound) adds to the Pd(0) catalyst, is common to both reactions.[11][12] The subsequent transmetalation step, however, is where the two methods diverge significantly. In the Suzuki coupling, the organoboron reagent must be activated by a base to facilitate the transfer of the aryl group to the palladium center.[9][10] In contrast, the Stille coupling involves the transfer of an organic group from an organotin reagent, a step that is often rate-determining and can be influenced by the ligands on both the palladium and tin atoms.[13] The final reductive elimination step regenerates the Pd(0) catalyst and yields the desired C-C coupled product.[6][10]
Performance Comparison: Experimental Data Insights
While a direct head-to-head comparison for the arylation of this compound under identical conditions is not extensively documented in the literature, we can draw valuable insights from studies on similar bromo-heterocyclic systems. The following table summarizes representative experimental data to provide a comparative perspective.
| Parameter | Suzuki Coupling | Stille Coupling |
| Substrate | This compound | This compound |
| Coupling Partner | Phenylboronic acid | Phenyltributylstannane |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base/Additive | K₂CO₃ (2 equiv) | LiCl (3 equiv) |
| Solvent | 1,4-Dioxane/H₂O | Toluene |
| Temperature | 90-110 °C | 100-110 °C |
| Reaction Time | 6-12 hours | 12-24 hours |
| Typical Yield | 75-95% | 70-90% |
Note: The data presented is compiled from various sources on related indole and heteroaryl couplings and represents typical conditions and outcomes.[14][15][16]
In-depth Analysis for the Senior Application Scientist
The "Greener" Choice: Suzuki Coupling
For many applications, particularly in drug development where process safety and environmental impact are paramount, the Suzuki coupling is often the preferred method.[1] The low toxicity of boronic acids and their byproducts is a significant advantage.[1] The wide commercial availability of a diverse range of boronic acids also facilitates rapid screening of analogues and library synthesis.[17]
However, the requirement for a base can be a double-edged sword. While necessary for the transmetalation step, it can be detrimental to substrates bearing base-sensitive functional groups.[18][9] The stability of boronic acids can also be a concern, as they are susceptible to protodeborylation, especially with heteroaryl boronic acids.[11]
The Robust Workhorse: Stille Coupling
The Stille coupling is renowned for its exceptional functional group tolerance, often succeeding where other methods fail.[1][6][7][8] The reaction typically proceeds under neutral conditions, obviating the need for a base that might compromise sensitive functionalities on the substrate.[1] Organostannanes are generally stable to air and moisture, making them easy to handle and store.[1][2][4]
The primary and most significant drawback of the Stille coupling is the high toxicity of organotin reagents and byproducts.[1][2][3][5] This necessitates stringent handling precautions and poses a considerable challenge in purification, as complete removal of tin residues from the final product can be difficult and is a critical concern for pharmaceutical applications.[1][4][5]
Experimental Protocols
The following are detailed, representative protocols for the arylation of this compound using both Suzuki and Stille couplings. These should be considered as starting points and may require optimization for specific aryl partners.
Suzuki Coupling Protocol
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling Protocol
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
Validation of 2-Bromo-1-methyl-1H-indole structure using X-ray crystallography.
An objective comparison of analytical techniques for the structural validation of 2-Bromo-1-methyl-1H-indole, with a primary focus on X-ray crystallography.
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's physicochemical properties but also its biological activity and potential as a therapeutic agent. For novel heterocyclic compounds like this compound, a potential building block in medicinal chemistry, rigorous structural validation is not merely a procedural step but a critical checkpoint.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a special emphasis on the definitive method of single-crystal X-ray crystallography. We will explore the "why" behind experimental choices, compare the technique with other common analytical methods, and provide a detailed protocol for achieving irrefutable structural validation.
The Gold Standard: Unambiguous Structure Determination with X-ray Crystallography
While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a complete and unambiguous three-dimensional picture of a molecule. This technique moves beyond connectivity and provides precise bond lengths, bond angles, and stereochemistry, which are critical for understanding molecular interactions and designing next-generation therapeutics.
The core principle of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages, with an emphasis on the rationale behind each step.
A Senior Application Scientist's Guide to Palladium Catalysts in Bromoindole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The ability to functionalize this privileged heterocycle with precision is paramount for the development of new chemical entities. Among the most powerful tools for forging carbon-carbon and carbon-nitrogen bonds on the indole ring are palladium-catalyzed cross-coupling reactions of bromoindoles.
This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions of bromoindoles. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower you to optimize your synthetic strategies.
The Crucial Role of the Palladium Catalyst
The success of a bromoindole coupling reaction hinges on the choice of the palladium catalyst. The catalyst system, comprising a palladium precursor and a ligand, dictates the reaction's efficiency, substrate scope, and functional group tolerance. The ligand, in particular, plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.
Generally, electron-rich and bulky ligands, such as those developed by Buchwald and the now-ubiquitous N-heterocyclic carbenes (NHCs), accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to higher turnover numbers and the ability to couple more challenging substrates under milder conditions.[1][2]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the arylation of bromoindoles due to its mild conditions and the commercial availability of a vast array of boronic acids.
Comparative Performance of Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Bromoindole
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[3] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other catalysts for this substrate.[3] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[4] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[5] |
Causality Behind Catalyst Choice: The superior performance of Pd(dppf)Cl₂ and the Pd(OAc)₂/SPhos system over the traditional Pd(PPh₃)₄ can be attributed to their ligands. The dppf and SPhos ligands are more electron-rich and bulkier than triphenylphosphine. This enhances the rate of oxidative addition of the bromoindole to the Pd(0) center and facilitates the final reductive elimination step to release the coupled product.[5] N-heterocyclic carbene (NHC) ligands, as seen in the PEPPSI-IPr catalyst, are strong σ-donors, which further enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid using Pd(dppf)Cl₂
This protocol is a self-validating system designed for high efficiency and reproducibility.
Materials:
-
5-Bromoindole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous dimethoxyethane (DME) (5 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromoindole, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous dimethoxyethane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-phenylindole.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 2-Bromo-1-methyl-1H-indole
Introduction: The Critical Role of Purity in Drug Development Intermediates
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and regulatory compliance. 2-Bromo-1-methyl-1H-indole serves as a crucial building block in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can have cascading effects, leading to downstream reaction failures, the formation of toxic by-products, or compromised pharmacological activity in the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, offering a framework for developing and selecting fit-for-purpose analytical techniques. The methods described herein are grounded in established chromatographic principles and validated against internationally recognized standards, ensuring trustworthiness and scientific rigor.[1][2]
Methodology 1: The Workhorse - Reversed-Phase C18 HPLC
The first approach utilizes a C18 reversed-phase column, the undisputed workhorse of modern pharmaceutical analysis.[3][4] Its ubiquity is due to its versatility and robust performance in separating a wide range of moderately polar to non-polar compounds, a category into which this compound and its likely impurities fall.[5][6]
Causality of Experimental Choices:
-
Stationary Phase (C18): The octadecylsilane bonded phase provides a hydrophobic surface. Separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The indole ring system and its substituents will interact with the C18 chains; analytes with greater hydrophobicity will be retained longer.
-
Mobile Phase (Acetonitrile/Water Gradient): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution, starting with a higher water concentration and progressively increasing the acetonitrile content, is essential. This ensures that more polar impurities elute early while allowing the more hydrophobic main compound and any non-polar impurities to elute in a reasonable timeframe with sharp, symmetrical peaks.
-
Acid Modifier (0.1% Formic Acid): The addition of a small amount of acid to the mobile phase serves two purposes. First, it protonates any residual free silanol groups on the silica backbone of the stationary phase, minimizing undesirable secondary interactions that can lead to peak tailing.[7] Second, it maintains a consistent, low pH to ensure that the analytes are in a single ionic state, leading to reproducible retention times.
-
Detection Wavelength (220 nm & 280 nm): The indole scaffold possesses a strong chromophore. Monitoring at dual wavelengths provides a safety net; 220 nm offers near-universal detection for aromatic compounds, while 280 nm is more specific to the indole ring system, aiding in peak identification and specificity.[7]
Experimental Protocol: Method A
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute 1 mL of the stock solution into 9 mL of a 50:50 acetonitrile/water mixture to obtain a final working concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.[8]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 220 nm and 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
-
System Suitability:
Before sample analysis, the system's performance must be verified. This is a self-validating step. A standard solution of this compound is injected six times. The following criteria, based on ICH guidelines, should be met:
-
Tailing Factor (Tf): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%
This ensures the system is precise and suitable for the intended analysis.[9]
Methodology 2: An Alternative for Enhanced Selectivity - Phenyl-Hexyl HPLC
While the C18 column is excellent, it may not resolve all potential impurities, particularly those structurally similar to the main compound (e.g., positional isomers). A phenyl-based stationary phase offers an orthogonal separation mechanism, providing a powerful comparative tool.[10]
Causality of Experimental Choices:
-
Stationary Phase (Phenyl-Hexyl): This phase provides a different selectivity profile compared to C18. In addition to hydrophobic interactions, the phenyl rings on the stationary phase can undergo π-π interactions with the aromatic indole ring of the analyte.[10] This alternative interaction can be instrumental in separating isomers or impurities where the electron density of the aromatic system is slightly different, a change to which a standard C18 phase might be insensitive.
-
Mobile Phase and Gradient: The same mobile phase and gradient as Method A can be used initially. This allows for a direct comparison of the stationary phase's impact on selectivity. Minor adjustments to the gradient may be required to optimize the separation on the new column chemistry.
Experimental Protocol: Method B
The protocol for Method B is identical to Method A, with the following key change:
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
All other conditions (Mobile Phase, Flow Rate, Gradient, etc.) remain the same for the initial comparison.
-
Visualizing the Analytical Workflow
The following diagram illustrates the standardized workflow for performing HPLC purity analysis, applicable to both Method A and Method B.
Caption: Standardized workflow for HPLC purity assessment.
Comparative Performance Data
The true value of using orthogonal methods comes from comparing their performance. The table below summarizes expected performance metrics for the two methods in resolving the main analyte from a hypothetical key impurity (e.g., a positional isomer).
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale for Performance |
| Primary Separation Mechanism | Hydrophobic Interaction | Hydrophobic + π-π Interaction | Phenyl-Hexyl offers a secondary, electronic interaction mechanism. |
| Retention Time of Analyte | ~9.5 min | ~8.8 min | Phenyl phases are generally less retentive than C18 for many compounds. |
| Resolution (Rs) of Analyte/Impurity | 1.8 | > 2.5 | The π-π interactions of the Phenyl-Hexyl phase enhance selectivity for aromatic isomers. |
| Tailing Factor (Tf) of Analyte | 1.1 | 1.2 | Both columns provide excellent peak shape with an acidified mobile phase. |
| Analysis Time | 22 min | 22 min | Kept consistent for direct comparison. |
| Best Suited For | General-purpose purity screening, quantification of known impurities. | Resolving difficult-to-separate aromatic or isomeric impurities. | Method B is a superior problem-solving tool for challenging separations. |
Method Validation and Trustworthiness
To be considered trustworthy, any analytical method must be validated to prove it is fit for its intended purpose.[1][11] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the validation for an impurity quantification method must assess:[2][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by comparing chromatograms of the analyte, potential impurities, and a placebo.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. For impurity testing, this is typically established from the reporting threshold to 120% of the specification limit.[9]
-
Accuracy: The closeness of test results to the true value. This is often determined by spiking the sample with known amounts of impurities.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
By performing these validation experiments, we build a comprehensive data package that substantiates the method's reliability.
Logical Framework for Method Selection
Choosing the right HPLC method is a logical process, not a matter of chance. The following diagram outlines the decision-making framework a scientist should follow.
Caption: Decision tree for HPLC method selection and optimization.
Conclusion
The purity assessment of this compound is a critical control point in the synthesis of advanced pharmaceutical intermediates. While a standard C18-based reversed-phase HPLC method provides a robust and reliable platform for general analysis, it should not be the only tool in the analytical scientist's arsenal. By employing an orthogonal method, such as one utilizing a Phenyl-Hexyl stationary phase, researchers can gain a higher degree of confidence in their purity results, especially when dealing with complex impurity profiles or challenging isomeric separations. The choice of method should be guided by a logical, data-driven approach, and any final method must be rigorously validated according to established guidelines like ICH Q2(R1) to ensure data integrity and regulatory acceptance.
References
- 1. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Cross-Coupling Reactions with 2-Bromo-1-methyl-1H-indole: A Mechanistic and Comparative Investigation
Introduction: The Versatility of the 2-Substituted Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The targeted functionalization of the indole ring is paramount for modulating biological activity and tuning material properties. 2-Bromo-1-methyl-1H-indole serves as a robust and versatile starting material, offering a reactive handle at the C2-position for the strategic installation of diverse substituents. Palladium-catalyzed cross-coupling reactions provide the most powerful and adaptable toolkit for this purpose, enabling the formation of a wide array of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and predictability.[1]
This guide provides a comparative analysis of four cornerstone cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this compound. We will dissect the mechanistic underpinnings of each transformation, compare the performance of various catalytic systems with supporting data, and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.
Pillar 1: The Unified Mechanism of Palladium-Catalyzed Cross-Coupling
Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing any cross-coupling reaction. While the specific elementary steps vary, most palladium-catalyzed couplings involving aryl halides adhere to a general mechanistic pathway. The cycle is initiated by the active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[2][3]
The three key stages are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the overall cycle.[2][4]
-
Transmetalation / Olefin Insertion / etc.: The specific event at this stage defines the reaction type. For example, in a Suzuki coupling, an organoboron species transfers its organic group to the palladium center (Transmetalation).[5] In a Heck reaction, an alkene coordinates to and inserts into the palladium-carbon bond (Carbopalladation/Olefin Insertion).[6]
-
Reductive Elimination: The two organic fragments coupled to the Pd(II) center are expelled as the final product, regenerating the active Pd(0) catalyst and completing the cycle.[2][7]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: Comparative Analysis of Cross-Coupling Methodologies
The choice of reaction depends entirely on the desired final structure. Here, we compare the leading methods for C-C and C-N bond formation.
A. Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl compounds due to the operational simplicity and the stability and low toxicity of the requisite boronic acid coupling partners.[3][5] Activation of the organoboron species with a base is necessary to facilitate the transmetalation step.[5]
Mechanistic Insight: The choice of catalyst and ligand is critical. For electron-rich heteroaryl halides like our substrate, palladium complexes bearing electron-rich, bulky phosphine ligands are often superior. Ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) stabilize the Pd(0) state and promote efficient oxidative addition and reductive elimination.[8] The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DME, dioxane) can significantly influence reaction rates and yields.[8][9]
Performance Comparison: Suzuki-Miyaura Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes & Rationale |
|---|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~95 | High Efficiency: The integrated dppf ligand provides a robust, pre-formed system ideal for high-throughput screening. Excellent for a range of aryl boronic acids.[8][9] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | ~22 | Lower Activity: Triphenylphosphine is a less electron-donating ligand, leading to slower catalysis and lower yields with this substrate class.[9] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | ~65 | Moderate Activity: The bulky, electron-rich tri-cyclohexylphosphine ligand shows improved performance over PPh₃ but is less efficient than dppf in this context.[9] |
Data adapted from studies on analogous 5-bromoindazole systems, which serve as a strong predictive model for 2-bromoindole reactivity.[8][9]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
B. Heck Reaction: For C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with excellent trans-selectivity.[6][10] The reaction involves a distinct carbopalladation/syn-beta-hydride elimination sequence in place of transmetalation.
Mechanistic Insight: The key steps following oxidative addition are the coordination of the alkene to the Pd(II) center, migratory insertion of the alkene into the Pd-C bond (syn-carbopalladation), and subsequent rotation and elimination of a palladium hydride species (syn-beta-hydride elimination) to release the product.[11] The base in the reaction is not for activation of a coupling partner, but to regenerate the Pd(0) catalyst from the H-Pd(II)-X species formed after elimination.[6]
Performance Comparison: Heck Reaction Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes & Rationale |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | PPh₃ | NEt₃ | DMF | 100-120 | 12-24 | 60-85 | Classic System: A reliable, cost-effective system. The acetate anion can act as a base. Triethylamine is a common choice for scavenging the HBr produced.[12] |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | K₂CO₃ | DMA | 120 | 12 | 70-90 | Improved Sterics: The bulkier tri(o-tolyl)phosphine ligand can accelerate reductive elimination and improve catalyst stability and turnover. |
| "Jeffery" Conditions | None | n-Bu₄NCl (PTC) | DMA/H₂O | 80-100 | 8-16 | 75-95 | Ligandless PTC: Phase-transfer catalysis (PTC) with tetrabutylammonium chloride can stabilize the palladium catalyst, allowing for lower temperatures and avoiding phosphine ligands. |
Yields are representative estimates based on Heck reactions with similar bromo-heterocycles.[12][13]
Caption: Catalytic cycle for the Heck reaction.
C. Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the most widely used method for coupling terminal alkynes with aryl halides.[14] The classic protocol employs a dual catalytic system of palladium and a copper(I) salt, typically CuI.[14][15]
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, which is similar to that of other cross-couplings, the key transmetalation step involves a copper(I)-acetylide species. This species is generated in a separate copper cycle where the base deprotonates the terminal alkyne, which then coordinates to the Cu(I) salt.[14] The use of a copper co-catalyst accelerates the reaction, allowing for mild conditions.[14] Copper-free versions have also been developed to avoid issues with copper contamination, though they may require higher temperatures or more specialized ligands.[16]
Performance Comparison: Sonogashira Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes & Rationale |
|---|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | NEt₃ / Piperidine | THF / DMF | RT - 60 | 1-4 | 85-98 | Classic & Robust: The standard conditions are highly effective for a wide range of substrates. The amine base serves as both the solvent and the proton scavenger.[15] |
| Pd(OAc)₂ / X-Phos | X-Phos | Cs₂CO₃ | DMF | 80 | 1.5 | >90 | Domino Reaction: Using a bulky biarylphosphine ligand like X-Phos allows for efficient Sonogashira coupling even with sterically hindered 2-bromoanilides, which can then undergo subsequent cyclization.[17][18] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | 2-18 | 65-92 | Copper-Free, Room Temp: This air-stable precatalyst enables copper-free coupling at room temperature, offering excellent functional group tolerance.[16] |
Yields are representative estimates based on published data for bromoarenes and bromoindoles.[15][16][17]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
D. Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[2][19] The reaction's success is profoundly dependent on the choice of ligand, which has evolved through several "generations" to accommodate an ever-wider range of substrates.[2][20]
Mechanistic Insight: For electron-rich substrates like indoles, reductive elimination to form the C-N bond can be challenging. The development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was a watershed moment.[7][20] These ligands accelerate the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species active in oxidative addition.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[21] For N-arylation of indoles specifically, ligands like tBuXphos have shown excellent efficacy.[22]
Performance Comparison: Buchwald-Hartwig Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes & Rationale |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 | 12-18 | 60-85 | Second Generation: Bidentate ligands like BINAP were an early improvement, allowing for the coupling of primary amines, but can be slow with electron-rich substrates.[2] |
| Pd(OAc)₂ / tBuXPhos | tBuXPhos | K₃PO₄ | Toluene | 110 | 8-15 | 80-95 | Modern Biaryl Ligand: Specifically developed for challenging couplings, tBuXPhos is highly effective for the N-arylation of indoles and other NH-heterocycles. The weaker K₃PO₄ base enhances functional group tolerance.[22][23] |
| Pd-G1 / tBu-XPhos | tBu-XPhos | K₂CO₃ | t-AmylOH | 110 | 1-5 | >90 | Precatalyst System: Using a well-defined precatalyst (e.g., a G1 precatalyst) ensures efficient generation of the active monoligated Pd(0) species, leading to faster reactions and lower catalyst loadings.[23] |
Yields are representative estimates based on published data for N-arylation of indoles and bromotryptophans.[22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
A Comparative Analysis of the Biological Screening of Bromo-1-methyl-1H-indole Derivatives: A Guide for Researchers
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a bromine atom and a methyl group to the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This guide provides a comparative overview of the biological screening data for various bromo-1-methyl-1H-indole isomers, with a focus on their anticancer and antimicrobial activities. While data on 2-bromo-1-methyl-1H-indole derivatives are limited in the public domain, this guide will draw comparisons from its isomers to provide valuable insights for researchers, scientists, and drug development professionals.
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
Indole and its derivatives are known to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological effects.[1] The versatility of the indole ring, with its electron-rich pyrrole moiety fused to a benzene ring, allows for diverse functionalization, leading to compounds with activities ranging from anticancer and antimicrobial to antiviral and anti-inflammatory.[1] The strategic placement of substituents, such as a bromine atom, can enhance the lipophilicity and metabolic stability of these compounds, often leading to improved biological potency.
Comparative Analysis of Anticancer Activity
Several studies have highlighted the potential of bromo-indole derivatives as anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB pathway.[2][3]
A study on 3-(2-bromoethyl)-indole (BEI-9) demonstrated its ability to inhibit the growth of SW480 and HCT116 colon cancer cells.[2] This compound was found to downregulate cyclin D1 and A, key regulators of the cell cycle, and inhibit both basal and induced NF-κB activation.[2] The inhibition of the NF-κB signaling pathway is a significant finding, as this pathway is often constitutively active in cancer cells, promoting their survival and resistance to therapy.[2][3]
Another class of bromo-indole derivatives, 5-bromo-7-azaindolin-2-ones, has shown potent and broad-spectrum antitumor activity.[4] One of the most active compounds from this series exhibited IC50 values in the low micromolar range against several cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and Skov-3 (ovarian cancer), proving to be more potent than the multi-targeted kinase inhibitor, Sunitinib.[4]
Furthermore, pyrido-indole-one hybrids have been investigated for their anticancer properties against breast cancer cell lines. One particular 1-methyl-1H-indole derivative demonstrated potent cytotoxicity against MCF-7, 4T1, and the highly aggressive MDA-MB-231 breast cancer cells, with IC50 values in the low micromolar and even nanomolar range for MDA-MB-231.[5] This compound also showed a degree of selectivity for cancer cells over normal cells.[5]
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Selected Bromo-Indole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (colon) | ~12.5 | [2] |
| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 (colon) | ~5 | [2] |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | HepG2 (liver) | 2.357 | [4] |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | A549 (lung) | 3.012 | [4] |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | Skov-3 (ovarian) | 2.845 | [4] |
| Pyrido-indole-one hybrid (9c) | MCF-7 (breast) | 4.34 | [5] |
| Pyrido-indole-one hybrid (9c) | 4T1 (breast) | 3.71 | [5] |
| Pyrido-indole-one hybrid (9c) | MDA-MB-231 (breast) | 0.77 | [5] |
Comparative Analysis of Antimicrobial Activity
Bromo-indole derivatives have also emerged as promising candidates in the fight against microbial infections, including those caused by drug-resistant strains. Their mechanisms of action can involve the disruption of bacterial membranes and the potentiation of existing antibiotics.[6][7]
A series of 6-bromoindolglyoxylamido derivatives were found to possess intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius.[6] One of the most potent compounds in this series, a polyamine conjugate, was shown to act by causing rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[6]
Similarly, 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides have demonstrated high antibacterial activity against pathogenic Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values in the sub-microgram per milliliter range.[8]
Furthermore, indole-3-carboxamido-polyamine conjugates, particularly 5-bromo substituted analogues, have displayed broad-spectrum antimicrobial activity.[7] A notable derivative exhibited potent activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with MIC values in the sub-micromolar range.[7] This compound was also found to disrupt the bacterial membrane of both S. aureus and methicillin-resistant S. aureus (MRSA).[7] The ability of some of these derivatives to enhance the activity of conventional antibiotics against resistant bacteria highlights their potential as antibiotic potentiators.[6][7]
Table 2: Comparative Antimicrobial Activity (MIC values) of Selected Bromo-Indole Derivatives
| Compound/Derivative Class | Microorganism | MIC | Reference |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | E. coli | 0.35–1.25 µg/mL | [8] |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | P. aeruginosa | 0.35–1.25 µg/mL | [8] |
| 5-Bromo-indole-3-carboxamido-polyamine (13b) | S. aureus | ≤ 0.28 µM | [7] |
| 5-Bromo-indole-3-carboxamido-polyamine (13b) | A. baumannii | ≤ 0.28 µM | [7] |
| 5-Bromo-indole-3-carboxamido-polyamine (13b) | C. neoformans | ≤ 0.28 µM | [7] |
| 6-Bromoindole | XDR A. baumannii | 64 µg/mL | [9] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key biological screening assays.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Bromo-indole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo-indole derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-1-methyl-1H-indole
For researchers and professionals in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Bromo-1-methyl-1H-indole, a halogenated indole derivative. By understanding the chemical's inherent hazards and the rationale behind these disposal procedures, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Understanding the Hazard Profile of this compound
According to its GHS classification, this compound is:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
The presence of a bromine atom on the indole ring places this compound in the category of halogenated organic compounds. A key consideration for this class of chemicals is their behavior upon thermal decomposition. The combustion of brominated organic compounds can lead to the formation of hazardous byproducts, including hydrogen bromide and polybrominated hydrocarbons.[2][3] This necessitates a disposal method that can effectively neutralize these potential hazards, making controlled incineration the preferred route.
Core Principles of Halogenated Waste Management
The disposal of this compound must align with the established principles of hazardous waste management, with a specific focus on halogenated organic waste. The primary tenets are:
-
Segregation: Halogenated waste streams must be kept separate from non-halogenated waste. This is crucial because the disposal methods for these two categories differ significantly, and mixing them can complicate and increase the cost of disposal.
-
Containment: Waste must be stored in appropriate, clearly labeled containers to prevent leaks and accidental mixing with incompatible materials.
-
Licensed Disposal: All hazardous chemical waste, including this compound, must be disposed of through a licensed and approved hazardous waste disposal facility.
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the irritant nature of this compound, appropriate PPE is mandatory during handling and disposal.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and prevent serious eye irritation.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from accidental contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large spills. | To avoid inhalation of any dusts or vapors, which may cause respiratory irritation.[1] |
Waste Collection and Segregation
Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."
-
Container Material: The container should be made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers with secure screw caps are generally suitable.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation start.
-
-
Avoid Mixing: Do not mix this compound with incompatible chemicals in the same waste container.
Chemical Incompatibility
To prevent dangerous reactions within the waste container, it is crucial to avoid mixing this compound with certain classes of chemicals. While specific incompatibility data for this compound is limited, general principles for halogenated and indole-containing compounds should be followed.
| Incompatible Material Class | Potential Hazard |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Strong Acids | May cause decomposition or violent reactions. |
| Strong Bases | May promote decomposition or other unwanted reactions. |
This table is based on general chemical principles for similar compounds. Always consult your institution's chemical safety guidelines.
Storage of Waste
Proper storage of the hazardous waste container prior to pickup is essential for laboratory safety.
-
Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Secure Closure: Keep the container tightly closed except when adding waste.
Disposal Procedure
The final disposal of this compound must be handled by a professional hazardous waste management service.
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Do Not Dispose Down the Drain or in Regular Trash: This is strictly prohibited for hazardous and halogenated organic compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-step process that requires careful attention to its hazardous properties and the principles of halogenated waste management. By following this guide, researchers and laboratory professionals can ensure that this chemical is handled and disposed of in a manner that is safe for individuals and the environment. Adherence to these protocols is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety and scientific excellence.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-1-methyl-1H-indole
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 2-Bromo-1-methyl-1H-indole. Our goal is to move beyond a simple checklist, offering a procedural and logical framework to ensure your safety is as robust as your science.
Hazard Profile: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious, painful irritation if it enters the eyes.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
These classifications are not abstract warnings; they are directives that inform every aspect of our handling protocol. Skin or eye contact can lead to immediate irritation, while inhalation can compromise the respiratory system. Ingestion poses a significant toxicological risk. Therefore, our PPE strategy is designed to create a comprehensive barrier against these specific routes of exposure.
The Hierarchy of Controls: PPE as the Final Barrier
In laboratory safety, PPE is the last and final line of defense. Its effectiveness is predicated on the proper implementation of preceding controls.
-
Engineering Controls: These are the most critical. All work involving this compound, especially when handling the solid or preparing solutions, must be conducted within a certified chemical fume hood.[2] This minimizes respiratory exposure by containing and exhausting vapors and fine particulates.
-
Administrative Controls: These include robust training, adherence to Standard Operating Procedures (SOPs), and clear labeling. Always ensure the work area is clean and uncluttered to prevent accidental spills.[3]
-
Personal Protective Equipment (PPE): Once engineering and administrative controls are in place, PPE provides the essential direct barrier to protect your body.
Core PPE Requirements for this compound
The following PPE is mandatory for any procedure involving this compound. The specific type and level of protection may be adjusted based on the scale and nature of the operation, as detailed in the subsequent sections.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and airborne particles.
-
Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards must be worn.[3][4] Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, vapors, and dust.
-
Elevated Risk Scenarios: When handling larger quantities (>5g) or performing operations with a heightened risk of splashing (e.g., transfers, extractions), a face shield must be worn over the chemical splash goggles.[3] This provides an additional layer of protection for the entire face.
Hand Protection
Direct skin contact is a primary route of exposure leading to irritation.
-
Glove Selection: Chemically resistant nitrile gloves are the standard recommendation for handling substituted indoles.[3] Always inspect gloves for any signs of degradation, tearing, or pinholes before use.
-
Best Practice - Double Gloving: For procedures involving significant quantities or extended handling times, double gloving is strongly advised. This practice minimizes the risk of exposure should the outer glove be compromised. When work is complete, the outer glove can be removed and disposed of, while the inner glove continues to provide protection during the initial cleanup phase.[3]
-
Proper Removal: Glove removal is a critical step. To avoid contaminating your skin, peel each glove off by turning it inside out, without touching the outer surface with your bare hands.
Body Protection
Protecting the skin on your arms and body is crucial.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons are ideal) is mandatory.[3] The coat should be kept clean and buttoned at all times.
-
Personal Attire: Wear long pants and fully enclosed, non-permeable shoes to cover all exposed skin on the lower body and feet.[3] Natural fiber clothing is recommended over synthetic fabrics which can melt and adhere to the skin in case of a fire.[3]
Respiratory Protection
While a fume hood is the primary defense against respiratory exposure, additional protection may be required.
-
Standard Operations: For routine handling of small quantities within a functioning chemical fume hood, a respirator is not typically required.
-
High-Risk Scenarios: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if engineering controls are insufficient or during a large spill cleanup.[2][3] The need for respiratory protection must be determined by a formal risk assessment and personnel must be properly fit-tested and trained in its use.
Operational and Disposal Plans
A safe workflow involves preparation, careful execution, and proper disposal.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned laboratory task.
Caption: PPE selection workflow based on the specific laboratory task.
Summary of Recommended PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<5g in hood) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Not Required |
| Solution Preparation/Transfers | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Not Required (in hood) |
| Reaction Workup/Extraction | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Not Required (in hood) |
| Small Spill Cleanup (in hood) | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Not Required |
| Large Spill Cleanup | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Chemical Resistant Apron/Suit | Required (NIOSH-approved) |
Emergency Procedures
Immediate and correct action is vital in the event of an exposure.
-
Eye Contact: Immediately flush eyes and inner eyelids with copious amounts of water for at least 15 minutes at an eyewash station.[2][5][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][7]
-
Skin Contact: Promptly move to a safety shower and flush the affected area with plenty of water for at least 15 minutes.[2][8] Remove all contaminated clothing while under the shower.[2][8] Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[8][9]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2][8]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[10]
-
Container: Collect all solid waste (e.g., contaminated paper towels, gloves) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[10] The container must be compatible with the chemical.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[10]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[10] Do not pour any waste down the drain or dispose of it in regular trash.[7][11]
By integrating this guidance into your laboratory workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. This compound | C9H8BrN | CID 13230126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
